Octyl decyl adipate
Description
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Properties
IUPAC Name |
6-O-decyl 1-O-octyl hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-11-12-14-18-22-28-24(26)20-16-15-19-23(25)27-21-17-13-10-8-6-4-2/h3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSGBTCJMJADLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026839 | |
| Record name | Hexanedioic acid, decyl octyl ester | |
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Molecular Weight |
398.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Hawley] Clear, straw-colored liquid; [MSDSonline] | |
| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |
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| Record name | n-Decyl n-octyl adipate | |
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Boiling Point |
220-254 °C @ 4 mm Hg | |
| Record name | N-DECYL N-OCTYL ADIPATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.92-0.98 @ 20 °C/20 °C | |
| Record name | N-DECYL N-OCTYL ADIPATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000331 [mmHg] | |
| Record name | n-Decyl n-octyl adipate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3531 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid | |
CAS No. |
110-29-2 | |
| Record name | Decyl octyl adipate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Decyl n-octyl adipate | |
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| Record name | Hexanedioic acid, 1-decyl 6-octyl ester | |
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| Record name | Hexanedioic acid, decyl octyl ester | |
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| Record name | Decyl octyl adipate | |
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| Record name | DECYL OCTYL ADIPATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-DECYL N-OCTYL ADIPATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |
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Melting Point |
FP: -50 °C | |
| Record name | N-DECYL N-OCTYL ADIPATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5397 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to Octyl Decyl Adipate for Pharmaceutical and Research Applications
Abstract
Octyl decyl adipate (ODA) is a mixed diester of adipic acid with octyl and decyl alcohols, recognized primarily for its efficacy as a low-temperature plasticizer. This technical guide provides a comprehensive overview of ODA, detailing its fundamental chemical and physical properties, synthesis methodologies, and analytical characterization. With a focus on applications relevant to researchers and drug development professionals, this document explores the functional role of ODA as a specialty excipient. We will delve into its potential for enhancing the flexibility and performance of polymeric systems used in advanced drug delivery, drawing parallels with the established roles of similar adipate esters in pharmaceutical formulations. The synthesis section explains the causal drivers for catalyst selection in modern manufacturing, while the analytical protocols provide a framework for quality control and material verification.
Chemical Identity and Core Properties
A precise understanding of a material's identity and physicochemical properties is foundational to its application in any scientific or developmental context. This compound is a complex ester with specific characteristics that dictate its utility.
Nomenclature and Identifiers
This compound is known by several synonyms, and its unambiguous identification is critical. Key identifiers are consolidated below.
| Identifier Type | Value |
| IUPAC Name | 6-O-decyl 1-O-octyl hexanedioate[1] |
| CAS Number | 110-29-2[1] |
| Molecular Formula | C24H46O4[1][2] |
| Synonyms | Decyl octyl adipate, Hexanedioic acid, decyl octyl ester, Staflex NODA, Hercoflex 290[1][2] |
| EC Number | 203-754-0[1][2] |
| UNII | Q2A4A9Y14S[1][2] |
Fundamental Molecular and Physical Data
The molecular characteristics and physical behavior of ODA are summarized in the following table. These properties are essential for predicting its behavior in various formulations and processing conditions.
| Property | Value |
| Molecular Weight | 398.6 g/mol [1] |
| Appearance | Clear, straw-colored liquid[1] |
| Odor | Mild[1][2] |
| Density | 0.92-0.98 g/cm³ (at 20 °C)[1][2] |
| Melting Point | -50 °C[1][2] |
| Boiling Point | 220-254 °C (at 4 mm Hg)[1][2] |
| Flash Point | 188.6 °C[2] |
| Refractive Index | 1.447 - 1.453[1][2] |
| Vapor Pressure | 2.82 x 10⁻⁷ mmHg (at 25 °C)[2] |
Synthesis and Manufacturing Insights
The synthesis of this compound is primarily achieved through the esterification of adipic acid. The choice of methodology and catalyst has significant implications for product purity, yield, and environmental impact.
Core Synthesis Pathway: Fischer Esterification
The industrial production of this compound involves the reaction of adipic acid with a mixture of n-octyl and n-decyl alcohols.[1][2] This reaction is an acid-catalyzed equilibrium process where water is removed to drive the reaction toward the formation of the diester product.
The parent molecule, adipic acid (hexanedioic acid), is a C6 α,ω-dicarboxylic acid that serves as the backbone of the final ester.[3][4]
Diagram of a Modern Synthesis Workflow
The following diagram illustrates a typical workflow for synthesizing this compound using a modern, environmentally conscious approach.
Caption: Modern synthesis workflow for this compound.
Causality in Experimental Design: Catalyst Selection
Historically, strong mineral acids like sulfuric acid were used as catalysts.[5] However, this approach presents challenges, including equipment corrosion, significant side reactions, and complex, environmentally taxing post-processing steps.[5]
The transition to solid super-strong acid resin catalysts represents a significant process improvement.[5] The rationale for this choice is multi-faceted:
-
High Selectivity & Yield: These catalysts promote the desired esterification reaction with minimal side-product formation.[5]
-
Ease of Separation: Being in a solid phase, the catalyst is easily separated from the liquid product mixture by simple filtration, streamlining the purification process.[5]
-
Reusability: The catalyst can be recovered and reused, offering economic and environmental benefits.[5]
-
Reduced Corrosion: The non-corrosive nature of the resin protects the integrity of the reaction vessels.[5]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for producing this compound, adapted from established industrial methods.[5]
-
Reactant Charging: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser, add adipic acid and a stoichiometric excess of n-octanol and n-decanol.
-
Dissolution: Begin stirring and gently heat the mixture until all solid adipic acid has dissolved.
-
Catalyst Addition: Introduce the solid acid resin catalyst (e.g., 1-2% by weight of reactants).
-
Esterification Reaction: Increase the temperature to initiate reflux. The water produced during the reaction will be collected in the Dean-Stark trap, providing a real-time measure of reaction progress. Continue the reaction until the theoretical amount of water has been collected (typically 2-3 hours).
-
Catalyst Removal: Cool the reaction mixture to below 80 °C and separate the solid catalyst by filtration.
-
Purification:
-
Transfer the crude ester to a distillation apparatus and remove the excess unreacted alcohols under reduced pressure.
-
Wash the remaining liquid with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by a wash with brine.
-
Perform a final vacuum distillation, collecting the fraction corresponding to pure this compound to yield a clear, transparent liquid.[5]
-
Analytical Characterization and Quality Control
For research and pharmaceutical applications, rigorous verification of a material's identity and purity is non-negotiable. A multi-technique approach is recommended.
Protocol: Identification and Purity Assessment
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the presence of key functional groups.
-
Methodology: Acquire an IR spectrum of the neat liquid sample.
-
Expected Result: A strong carbonyl (C=O) stretching peak characteristic of esters (approx. 1735 cm⁻¹), along with C-O stretching and long aliphatic C-H stretching peaks. The absence of a broad O-H peak from carboxylic acid (approx. 2500-3300 cm⁻¹) indicates complete esterification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the precise molecular structure.
-
Methodology: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
Expected Result: The ¹H NMR will show characteristic triplets for the terminal methyl groups of the alkyl chains, a triplet corresponding to the -CH₂- groups adjacent to the ester oxygen, and multiplets for the bulk of the aliphatic protons. The ¹³C NMR will confirm the presence of the carbonyl carbon, carbons adjacent to the oxygen, and the various aliphatic carbons.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess purity and confirm molecular weight.
-
Methodology: Inject a diluted sample into a GC-MS system.
-
Expected Result: The gas chromatogram should display a single major peak, indicating high purity. The mass spectrum for this peak will show a fragmentation pattern consistent with the structure of this compound and can be used to confirm its molecular weight.[1]
-
Applications in Research and Drug Development
While ODA is widely used as a plasticizer in the polymer industry, its properties are highly relevant to the pharmaceutical sciences.[6]
Primary Function: Low-Temperature Plasticizer
ODA is an excellent cold-resistant plasticizer.[6][7] When incorporated into a polymer matrix, it positions itself between the polymer chains, disrupting intermolecular forces. This increases the free volume and chain mobility, resulting in a more flexible and less brittle material, especially at low temperatures.[6] This property is critical for materials like PVC, cellulose derivatives, and synthetic rubbers.[6]
Relevance in Pharmaceutical Formulations
The role of adipic acid and its esters as pharmaceutical excipients provides a strong basis for the utility of ODA. Adipic acid itself has been used in controlled-release matrix tablets to achieve pH-independent drug release and to modulate intragel pH for zero-order release kinetics.[8][9]
Based on these precedents and its established properties, ODA is a candidate for several advanced applications:
-
Transdermal Patches: As a plasticizer, ODA can be used to soften the adhesive and polymer matrix of a transdermal patch, improving skin contact, flexibility, and patient comfort. Its low toxicity is a significant advantage, as it is approved for use in food packaging materials.[7]
-
Controlled-Release Oral Formulations: ODA can be incorporated into polymeric coatings or matrix systems (e.g., those based on ethyl cellulose) to modify drug release profiles.[6] By plasticizing the polymer, it can increase the diffusion rate of the active pharmaceutical ingredient (API) through the matrix.
-
Medical Device Components: For flexible tubing, catheters, or other medical components made from polymers, ODA can impart necessary pliability and cold resistance.
Safety and Handling
This compound is generally considered to have low toxicity. It may cause mild irritation.[1] Standard laboratory safety practices, including the use of gloves and eye protection, should be followed. For disposal, it is recommended to consult with environmental regulatory agencies for guidance on acceptable practices, as regulations are subject to change.[2]
Conclusion
This compound is a specialty chemical with well-defined properties that make it highly effective as a low-temperature plasticizer. Its molecular structure, characterized by a C6 dicarboxylic acid core and C8/C10 alkyl chains, imparts excellent flexibility and stability to a wide range of polymers. For researchers and drug development professionals, ODA represents a valuable tool for modulating the physical properties of pharmaceutical formulations, particularly in the development of controlled-release systems and transdermal patches. The modern, efficient synthesis methods and clear analytical protocols available for ODA ensure a high-purity material suitable for demanding applications.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8043, Decyl octyl adipate. Retrieved from [Link].
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Wikipedia. (2023). Dioctyl adipate. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31271, Dioctyl Adipate. Retrieved from [Link].
- Liang, S. (2015). Preparation method of rubber plasticizer dioctyl adipate. CN104592020A. Google Patents.
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GPCChem. (2023). Di Octyl Adipate , DOA , CAS :103-23-1. Retrieved from [Link].
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Unilong Industry Co., Ltd. (n.d.). This compound CAS 110-29-2. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 196, Adipic Acid. Retrieved from [Link].
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Wikipedia. (2024). Adipic acid. Retrieved from [Link].
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Genoa International. (n.d.). Premium Adipic Acid for Industrial and Commercial Applications. Retrieved from [Link].
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American Chemical Society Publications. (2018). Adipic acid. ACS Chemical Health & Safety. Retrieved from [Link].
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CD Formulation. (n.d.). Adipic Acid. Retrieved from [Link].
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- 3. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adipic acid - Wikipedia [en.wikipedia.org]
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The Solubility of Octyl Decyl Adipate in Organic Solvents: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Octyl Decyl Adipate
This compound (ODA), with the CAS number 110-29-2, is a branched-chain diester of adipic acid and a blend of octyl and decyl alcohols.[1][2] It is a colorless to slightly yellow, oily liquid with a mild odor.[2] Primarily utilized as a plasticizer, ODA is incorporated into various polymers, such as polyvinyl chloride (PVC) and synthetic rubbers, to enhance flexibility, workability, and durability.[2] Its low volatility and excellent low-temperature properties make it a valuable component in a wide range of applications, including food packaging films, medical devices, and as a component in lubricants. In the pharmaceutical and cosmetic industries, understanding the solubility of ODA is critical for its use as an emollient, solvent, and vehicle for active pharmaceutical ingredients (APIs).
This guide will delve into the theoretical underpinnings of ODA's solubility, provide a practical and robust methodology for its experimental determination, and present available data and expected trends in its solubility across a spectrum of common organic solvents.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, a large, nonpolar molecule with ester functionalities, its interaction with a solvent is a nuanced interplay of several factors.
Molecular Structure of this compound
ODA's structure is characterized by a central, flexible six-carbon adipate core flanked by two long alkyl chains (octyl and decyl). The key features influencing its solubility are:
-
Ester Groups: The two ester groups (-COO-) are the most polar part of the molecule, capable of participating in dipole-dipole interactions and acting as hydrogen bond acceptors.
-
Alkyl Chains: The long octyl and decyl chains are nonpolar and contribute significantly to the molecule's overall hydrophobic character, favoring interactions with nonpolar solvents through van der Waals forces.
Solvent Polarity and Intermolecular Forces
The solubility of ODA in a given organic solvent is determined by the balance of energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the primary intermolecular forces are London dispersion forces. The long alkyl chains of ODA interact favorably with these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a significant dipole moment. The ester groups of ODA can engage in dipole-dipole interactions with these solvents, contributing to solubility. However, the large nonpolar alkyl chains can limit miscibility if the solvent is not sufficiently nonpolar in character as well.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the ester oxygens of ODA can accept hydrogen bonds, ODA itself cannot donate them. The solubility in these solvents will depend on the balance between the favorable hydrogen bonding with the ester groups and the unfavorable interaction of the large alkyl chains with the highly polar and hydrogen-bonded solvent network. Generally, ODA exhibits high solubility in alcohols.[2]
-
Water: ODA has very low solubility in water due to its predominantly nonpolar structure. The energy required to disrupt the strong hydrogen bonding network of water is not sufficiently compensated by the weak interactions with the ODA molecule.
Quantitative Solubility Data
| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |
| Alcohols | Methanol, Ethanol | High | The ester groups of ODA can act as hydrogen bond acceptors, and the alkyl chains have some favorable interactions with the alkyl part of the alcohols. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for esters due to their ability to engage in dipole-dipole interactions and the lack of a strong hydrogen-bonding network to disrupt. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polarity of the ketone carbonyl group allows for favorable dipole-dipole interactions with the ester groups of ODA. |
| Esters | Ethyl Acetate | High | "Like dissolves like" principle is strongly at play, with favorable van der Waals and dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | High | The nonpolar aromatic ring and the long alkyl chains of ODA lead to significant van der Waals interactions, promoting solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to High | The long alkyl chains of ODA are structurally similar to these nonpolar solvents, leading to good solubility through dispersion forces. |
| Chlorinated Solvents | Chloroform, Dichloromethane | High | These solvents are effective at dissolving a wide range of organic compounds, including esters, due to their polarity and ability to form weak hydrogen bonds (in the case of chloroform). |
| Water | Very Low | The large, nonpolar hydrocarbon portion of ODA makes it hydrophobic and unable to overcome the strong hydrogen bonding in water. |
Experimental Determination of Solubility
The following section provides a detailed, step-by-step methodology for determining the solubility of this compound in organic solvents. This protocol is based on the principles outlined in ASTM D3132 (Standard Test Method for Solubility Range of Resins and Polymers) and ASTM E1148 (Standard Test Method for Measurements of Aqueous Solubility), adapted for the specific case of a liquid solute in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (e.g., 20 mL)
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or incubator
-
Centrifuge (optional)
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with a suitable detector, or UV-Vis Spectrophotometer if ODA has a chromophore or can be derivatized).
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be a visible excess of the liquid ODA phase after equilibration.
-
Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved ODA to settle.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the undissolved ODA layer.
-
Attach a solvent-compatible syringe filter (0.45 µm) to the syringe and dispense the solution into a clean vial. This step removes any suspended microdroplets.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of ODA in the solvent of interest.
-
Analyze the calibration standards and the diluted sample using a suitable analytical technique (e.g., GC-FID or HPLC).
-
Construct a calibration curve by plotting the instrument response versus the concentration of the standards.
-
Determine the concentration of ODA in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of ODA in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or as a weight percentage.
-
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements.
-
Temperature: The solubility of most substances is temperature-dependent. It is crucial to maintain a constant and accurately known temperature throughout the experiment.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility. High-purity materials should be used.
-
Equilibration Time: Insufficient time for equilibration will result in an underestimation of the solubility.
-
pH (for aqueous or protic solvents): While less critical for aprotic organic solvents, the pH can influence the stability and solubility of esters in protic solvents due to potential hydrolysis, especially at extreme pH values.
Conclusion
This compound is a versatile plasticizer and emollient with a solubility profile that is dominated by its large, nonpolar alkyl chains and its polar ester functionalities. It exhibits high solubility in a wide range of organic solvents, including alcohols, ethers, ketones, esters, and aromatic and aliphatic hydrocarbons, while being virtually insoluble in water. The experimental determination of its solubility requires a carefully controlled procedure to ensure accurate and reproducible results. The methodology presented in this guide provides a robust framework for researchers and formulation scientists to characterize the solubility of this compound in solvents relevant to their specific applications, thereby facilitating its effective use in product development.
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A Spectroscopic Guide to Octyl Decyl Adipate: IR and MS Analysis for the Modern Laboratory
This technical guide provides an in-depth exploration of the infrared (IR) and mass spectrometry (MS) characteristics of Octyl Decyl Adipate (ODA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the analytical techniques, the rationale behind experimental choices, and a practical framework for obtaining and interpreting high-quality spectroscopic data.
Introduction to this compound (ODA)
This compound, with the CAS number 110-29-2, is a diester of adipic acid and a mixture of octyl and decyl alcohols.[1][2][3][4] Its chemical formula is C24H46O4, and it is also known by synonyms such as hexanedioic acid, decyl octyl ester.[2][3] ODA is a clear, straw-colored liquid with a mild odor, valued for its properties as a low-temperature plasticizer.[2] It finds extensive use in various polymers, including those used in food contact materials and medical products, to enhance flexibility.[2] Given its prevalence, robust analytical methods for its unambiguous identification and quality control are paramount.
Below is the chemical structure of this compound, illustrating the adipic acid backbone with octyl and decyl ester linkages.
Caption: Chemical structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For an ester like ODA, the IR spectrum is dominated by characteristic absorptions of the carbonyl (C=O) and carbon-oxygen (C-O) bonds.
Fundamental Principles of IR Spectroscopy for Esters
The diagnostic power of IR for esters lies in what is often referred to as the "Rule of Three": a pattern of three intense peaks corresponding to the C=O stretch and two C-O stretches.[5]
-
C=O Stretching Vibration: This is typically a very strong and sharp absorption band found in the region of 1750-1735 cm⁻¹. Its high intensity is due to the large change in dipole moment during the stretching of the carbonyl bond.
-
C-O Stretching Vibrations: Esters possess two distinct C-O single bonds: one between the carbonyl carbon and the oxygen, and another between the oxygen and the alkyl chain. These give rise to two strong absorption bands, typically in the 1300-1000 cm⁻¹ region.[5] The asymmetric C-O-C stretch usually appears at a higher wavenumber (around 1250-1150 cm⁻¹) than the symmetric stretch.
Experimental Protocol for Acquiring the IR Spectrum of ODA
Given that ODA is a liquid, a straightforward sample preparation method can be employed. The choice between a neat liquid cell and Attenuated Total Reflectance (ATR) depends on available equipment and desired sample throughput. ATR is often favored for its minimal sample preparation.[6]
Method 1: Using a Liquid Cell (Neat Sample)
-
Cell Preparation: Ensure the liquid cell, typically with NaCl or KBr windows, is clean and dry.[7]
-
Sample Loading: Place a small drop of ODA onto one of the salt plates.[8]
-
Assembly: Place the second plate on top and give it a slight turn to create a thin, uniform film of the liquid.[8]
-
Data Acquisition: Place the assembled cell into the spectrometer's sample holder and acquire the spectrum. Aim for a scan range of 4000 to 400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the salt plates with a suitable solvent like methylene chloride followed by ethanol to prevent contamination.[8]
Method 2: Using Attenuated Total Reflectance (ATR)
-
Crystal Cleaning: Clean the ATR crystal (e.g., diamond or zinc selenide) with a solvent-moistened wipe (e.g., isopropanol) to remove any residues.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal.
-
Sample Application: Place a single drop of ODA directly onto the ATR crystal.
-
Pressure Application: If the accessory has a pressure arm, apply gentle pressure to ensure good contact between the liquid and the crystal.[7]
-
Data Acquisition: Acquire the IR spectrum.
-
Cleaning: Clean the crystal surface thoroughly after the measurement.
Caption: Experimental workflows for IR analysis of liquid ODA.
Interpretation of the ODA Infrared Spectrum
The IR spectrum of ODA is characterized by several key absorption bands that confirm its identity as a long-chain aliphatic ester.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| ~2925 & ~2855 | C-H Asymmetric & Symmetric Stretch | Strong | Confirms the presence of the long octyl and decyl aliphatic chains.[9] |
| ~1738 | C=O Ester Stretch | Strong | The most characteristic peak for an ester, confirming the carbonyl group. [5][10] |
| ~1465 | C-H Bend (Scissoring) | Medium | Further evidence of the methylene (-CH2-) groups in the alkyl chains and adipate backbone.[9] |
| ~1378 | C-H Bend (Methyl Rock) | Medium | Indicates the terminal methyl (-CH3) groups of the octyl and decyl chains.[9] |
| ~1245 & ~1170 | C-O Stretch | Strong | The other key indicators of the ester functional group. [5][10] |
Data sourced and interpreted from the NIST Chemistry WebBook.[11]
Mass Spectrometry (MS) Analysis
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for determining the molecular weight and elucidating the structure of volatile and semi-volatile compounds like ODA. Electron Ionization (EI) is a common ionization method that induces predictable fragmentation, providing a molecular fingerprint.[12]
Fundamental Principles of EI-MS for Diesters
Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a molecular ion (M⁺•).[13] This molecular ion is often unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.[13] For long-chain diesters like ODA, fragmentation typically occurs at specific points, primarily driven by the stability of the resulting fragments. Key fragmentation pathways include:
-
Alpha-Cleavage: Breakage of the C-C bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: A hydrogen atom is transferred from a gamma-carbon to the carbonyl oxygen, followed by the cleavage of the beta-carbon-gamma-carbon bond. This is a very common fragmentation pathway for esters.[14]
-
Cleavage of the Alkoxy Group: Loss of the -OR group or the entire alkoxy chain.[15]
While phthalate esters have been studied extensively, their fragmentation, which also involves McLafferty rearrangements and α-cleavage, provides a good model for understanding the behavior of adipate esters.[14][16]
Experimental Protocol for Acquiring the Mass Spectrum of ODA
A standard GC-MS system is well-suited for the analysis of ODA.
-
Sample Preparation: Prepare a dilute solution of ODA (e.g., 100 ppm) in a volatile organic solvent such as hexane or ethyl acetate.
-
GC Separation:
-
Injector: Use a split/splitless injector, typically at 250-280°C.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is suitable. A common dimension is 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of around 300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.[12]
-
Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
Caption: General workflow for GC-MS analysis of this compound.
Interpretation of the ODA Mass Spectrum
The mass spectrum of ODA will likely not show a prominent molecular ion peak (M⁺• at m/z 398.6) due to extensive fragmentation, which is common for long-chain esters.[12] The spectrum is instead a composite of characteristic fragment ions.
Key Fragmentation Pathways and Expected Ions:
-
Loss of Alkoxy Groups: Cleavage of the C-O bond can lead to the loss of the octyloxy (C8H17O•) or decyloxy (C10H21O•) radicals.
-
McLafferty Rearrangement: This is a major fragmentation pathway. A hydrogen rearrangement followed by cleavage will lead to characteristic ions. For the octyl ester side, this can produce a fragment at m/z 112 (octene) and a charged fragment corresponding to the rest of the molecule. Similarly, the decyl side can produce a fragment at m/z 140 (decene).
-
Acylium Ions: Cleavage can result in acylium ions, which are indicative of the acid portion of the ester.[17]
-
Alkyl Chain Fragmentation: The long alkyl chains will also fragment, producing a series of ions separated by 14 mass units (-CH2-).[15]
Caption: Conceptual fragmentation pathways for ODA in EI-MS.
Table of Significant Ions in the Mass Spectrum of ODA:
| m/z | Proposed Fragment Identity/Origin |
| 285 | [M - C8H17O]⁺ or [M - C10H21O]⁺ (Loss of an alkoxy group) |
| 149 | Often a base peak in similar plasticizers, potentially from a rearrangement |
| 129 | Likely a fragment from the adipate backbone after rearrangement |
| 112 | Octene (from McLafferty rearrangement of the octyl ester) |
| 85 | C6H13⁺ (Fragment of the octyl/decyl chain) |
| 71 | C5H11⁺ (Fragment of the octyl/decyl chain) |
| 57 | C4H9⁺ (Fragment of the octyl/decyl chain) |
| 43 | C3H7⁺ (Fragment of the octyl/decyl chain) |
This table represents a generalized interpretation based on common fragmentation patterns of long-chain esters.
Integrated Spectroscopic Analysis
While IR and MS are powerful individually, their combined application provides a synergistic and definitive identification of this compound. IR spectroscopy unequivocally confirms the presence of the ester functional group and the long aliphatic chains. GC-MS provides the molecular weight (inferred from fragmentation) and a detailed structural fingerprint that can distinguish ODA from other isomeric or structurally similar esters. This dual-technique approach forms a self-validating system for the characterization of ODA in research, development, and quality control settings.
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CAS Common Chemistry. (n.d.). Decyl octyl adipate. Retrieved January 24, 2026, from [Link]
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Řezanka, T., & Sigler, K. (2008). Structural characterization of wax esters by electron ionization mass spectrometry. Phytochemistry, 69(10), 2091-2103. [Link]
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Yin, C., Liu, C., & Liu, H. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1431-1439. [Link]
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Boussoûm, M. O., & Belhaneche-Bensemra, N. (2016). GAS CHROMATOGRAPHY–MASS SPECTROMETRY DETERMINATION OF THE MIGRATION OF PHTHALATE PLASTICISERS FROM POLYVINYL CHLORID IN FOOD ALIMENTS. Journal of Engineering Science and Technology, 11(10), 1432-1440. [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 24, 2026, from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 24, 2026, from [Link]
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Fergestad, E. M., et al. (2021). Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study. Toxics, 9(9), 213. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 24, 2026, from [Link]
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An In-depth Technical Guide to the Thermal Properties of Octyl Decyl Adipate
Foreword: Understanding the Thermal Profile of Octyl Decyl Adipate for Advanced Applications
This compound (ODA) is a high-molecular-weight adipate ester recognized for its excellent plasticizing efficiency and low-temperature performance in a variety of polymer systems.[1] As researchers, scientists, and drug development professionals continuously seek to optimize material properties for sophisticated applications—from controlled-release drug formulations to high-performance polymers—a thorough understanding of the thermal characteristics of excipients like ODA is paramount. The thermal behavior of a material dictates its processing parameters, stability under various environmental conditions, and ultimately, its performance in the final product.
This technical guide provides a comprehensive exploration of the core thermal properties of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind the experimental methodologies used to determine these properties. It is designed to be a self-validating system of protocols and insights, grounded in authoritative references, to empower the scientific community in their research and development endeavors.
Introduction to this compound (ODA)
This compound, with the chemical formula C24H46O4, is a branched-chain diester of adipic acid and a blend of octyl and decyl alcohols.[1][2] It is a clear, colorless to slightly yellow, mild-odored liquid that finds extensive use as a plasticizer.[3][4] Its primary function is to increase the flexibility, workability, and durability of polymeric materials.[5] ODA is particularly valued for its ability to impart good low-temperature flexibility and is used in applications such as food packaging films, lubricants, and in various polymer matrices including polyvinyl chloride (PVC) and synthetic rubbers.[4]
Core Thermal Properties of this compound
The thermal properties of ODA are critical indicators of its behavior during manufacturing processes and its stability throughout the product lifecycle. The following sections provide an in-depth analysis of these key characteristics.
Phase Transitions: Melting and Boiling Points
The melting and boiling points define the temperatures at which ODA transitions between solid, liquid, and gaseous states. These parameters are fundamental for determining the appropriate storage, handling, and processing temperatures.
2.1.1 Reported Values
A summary of the reported melting and boiling points for this compound is presented in the table below.
| Thermal Property | Reported Value | Source |
| Melting Point | -50 °C | [1][3] |
| Boiling Point | 220-254 °C @ 4 mm Hg | [1][3] |
2.1.2 Experimental Determination of Phase Transitions: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal transitions of a material as a function of temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Causality Behind Experimental Choices: DSC is the preferred method for determining melting points of pure substances and for observing a range of other thermal events like glass transitions and crystallization. The technique is highly sensitive, requires a small sample size, and provides both qualitative and quantitative information about the thermal behavior of the material. A controlled heating and cooling rate allows for the precise determination of transition temperatures and associated enthalpy changes.
2.1.2.1 Step-by-Step Experimental Protocol for DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) to ensure the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and to prevent any loss of volatile components.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., -80°C).
-
Heating and Cooling Cycles:
-
Heat the sample from the starting temperature to a point above the expected melting temperature at a controlled rate (e.g., 10°C/min).
-
Cool the sample back to the starting temperature at the same controlled rate.
-
Perform a second heating cycle under the same conditions to ensure the removal of any thermal history.
-
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition on the DSC thermogram from the second heating cycle.
Caption: Workflow for DSC analysis of this compound.
Flash Point: A Critical Safety Parameter
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical parameter for assessing the fire and explosion hazards associated with a substance.
2.2.1 Reported Value
| Thermal Property | Reported Value | Source |
| Flash Point | 188.6 °C | [3] |
2.2.2 Experimental Determination of Flash Point: Pensky-Martens Closed-Cup Method (ASTM D93)
The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids.
Causality Behind Experimental Choices: A closed-cup method is chosen for its ability to contain the volatile vapors, leading to a more conservative and safer estimation of the flash point compared to an open-cup method. The ASTM D93 standard is widely recognized and provides a reliable and reproducible protocol for this determination.
2.2.2.1 Step-by-Step Experimental Protocol for Flash Point Determination
-
Apparatus Setup: The Pensky-Martens closed-cup apparatus, consisting of a test cup, a lid with a shutter mechanism, a stirring device, and a heat source, is assembled.
-
Sample Preparation: A specified volume of this compound is poured into the test cup.
-
Heating: The sample is heated at a slow, constant rate while being continuously stirred.
-
Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through the shutter mechanism.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
Caption: Experimental workflow for flash point determination.
Thermal Stability and Decomposition
The thermal stability of ODA is a measure of its resistance to decomposition at elevated temperatures. This is a critical consideration for applications involving high-temperature processing.
Thermal Decomposition Profile: Thermogravimetric Analysis (TGA)
Causality Behind Experimental Choices: TGA provides a direct measure of mass loss, which is a clear indicator of decomposition. By controlling the atmosphere (e.g., inert nitrogen or reactive air), one can study the intrinsic thermal stability or the oxidative stability of the material. The resulting data can be used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
3.1.1 Step-by-Step Experimental Protocol for TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan (e.g., platinum or alumina).
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition and Analysis: Continuously record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Thermal Conductivity and Specific Heat Capacity: The Need for Experimental Determination
Thermal conductivity is a measure of a material's ability to conduct heat, while specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. These properties are crucial for heat transfer calculations in process design and for understanding the thermal response of materials in various applications.
As of the writing of this guide, specific experimental data for the thermal conductivity and specific heat capacity of this compound are not available in peer-reviewed literature or standard chemical databases. The presence of long alkyl chains in adipate esters can influence these properties, and it is therefore essential to determine them experimentally for accurate modeling and process control.
Experimental Determination of Thermal Conductivity: Transient Hot Wire Method (ASTM D2717)
The transient hot wire method is a standard and reliable technique for measuring the thermal conductivity of liquids.
Causality Behind Experimental Choices: This method is advantageous as it minimizes the effects of natural convection, which can be a significant source of error in steady-state methods. The transient nature of the measurement allows for a rapid determination of thermal conductivity.
4.1.1 Principles of the Transient Hot Wire Method
A thin platinum wire is immersed in the liquid sample and is heated by a step-voltage pulse. The wire acts as both a heating element and a resistance thermometer. The rate at which the temperature of the wire increases is related to the thermal conductivity of the surrounding liquid. By measuring the temperature change of the wire over a short period, the thermal conductivity can be calculated.
Experimental Determination of Specific Heat Capacity
Differential Scanning Calorimetry (DSC) can also be employed to determine the specific heat capacity of a liquid.
Causality Behind Experimental Choices: The use of DSC for specific heat capacity measurements is well-established and offers high accuracy and reproducibility with small sample sizes.
4.2.1 Step-by-Step Experimental Protocol for Specific Heat Capacity Determination by DSC
-
Baseline Measurement: A baseline is established by running the DSC with two empty pans through the desired temperature range.
-
Standard Measurement: A sapphire standard with a known specific heat capacity is run under the same conditions.
-
Sample Measurement: The sample of this compound is run under the identical thermal program.
-
Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at each temperature.
Conclusion: A Foundation for Predictable Performance
This technical guide has provided a comprehensive overview of the critical thermal properties of this compound, emphasizing the experimental methodologies required for their accurate determination. While key parameters such as melting point, boiling point, and flash point are well-documented, this guide also highlights the current data gap for thermal conductivity and specific heat capacity and provides the established protocols for their experimental determination.
For researchers, scientists, and drug development professionals, a thorough understanding and a complete dataset of these thermal properties are indispensable for the rational design of robust manufacturing processes, the prediction of product stability, and the assurance of final product quality and performance. The protocols and insights provided herein serve as a foundational resource for achieving these objectives.
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MDPI. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Retrieved from [Link]
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UniCA IRIS. (2021). Strong Suppression of Thermal Conductivity in the Presence of Long Terminal Alkyl Chains in Low-Disorder Molecular Semiconductors. Retrieved from [Link]
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-
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The Environmental Journey of Octyl Decyl Adipate: A Technical Guide to its Fate and Biodegradation
Introduction: Octyl decyl adipate (ODA), a high molecular weight adipate ester, is a key component in various industrial and consumer products, valued for its properties as a plasticizer and lubricant. Its introduction into the environment, whether through industrial discharge, product leaching, or disposal, necessitates a thorough understanding of its subsequent environmental fate. This technical guide provides an in-depth analysis of the abiotic and biotic degradation pathways of ODA, offering a predictive framework for its environmental persistence and impact. Synthesizing data from peer-reviewed literature and regulatory assessments, this document is intended for researchers, environmental scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Physicochemical Profile and Environmental Distribution
The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. This compound (CAS No. 110-29-2) is a diester of adipic acid with octanol and decanol. Its key properties, which dictate its partitioning in the environment, are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₄₆O₄ | |
| Molecular Weight | 398.6 g/mol | |
| Physical State | Clear, straw-colored liquid | |
| Boiling Point | 220-254 °C @ 4 mm Hg | |
| Melting Point | -50 °C | |
| Vapor Pressure | 3.31 x 10⁻⁶ mm Hg | |
| Water Solubility | Very low (estimated) | Inferred from analogues |
| Log Kₒw (Octanol-Water Partition Coefficient) | High (estimated 4.3–10.1 for adipates) | [1] |
Expert Interpretation: The low vapor pressure of ODA indicates that it is not likely to volatilize significantly into the atmosphere. Its high estimated Log Kₒw and very low water solubility suggest a strong tendency to partition from water into soil, sediment, and biota. This hydrophobicity is a critical factor in its environmental distribution and bioavailability for microbial degradation. Upon release into an aquatic environment, ODA is expected to adsorb strongly to suspended solids and sediment. In terrestrial environments, it will likely exhibit low mobility in soil, with a high affinity for the organic matter fraction.
Abiotic Degradation Pathways
Abiotic processes, namely hydrolysis and photolysis, can contribute to the initial breakdown of chemical substances in the environment.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters like ODA, this process involves the cleavage of the ester bond to yield an alcohol and a carboxylic acid.
Photolysis
Direct photolysis, the breakdown of a molecule by direct absorption of light, is not expected to be a significant degradation pathway for ODA. Aliphatic esters, such as adipates, do not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by reaction with photochemically generated species like hydroxyl radicals (•OH) in the atmosphere or water, is a more probable route of transformation, although likely a minor contributor to its overall environmental fate compared to biodegradation.
Biodegradation: The Primary Fate Pathway
The Biodegradation Mechanism
The biodegradation of ODA proceeds through a well-established pathway for aliphatic esters, as illustrated in the diagram below.
Caption: Aerobic biodegradation pathway of this compound.
Causality of the Pathway:
-
Initial Hydrolysis: The process is initiated by extracellular esterase or lipase enzymes secreted by microorganisms. These enzymes catalyze the hydrolysis of one of the ester bonds in the ODA molecule, resulting in the formation of a monoester intermediate (either mono-octyl adipate or mono-decyl adipate) and the release of the corresponding alcohol (decanol or octanol).[2] This initial step is often the rate-limiting step in the overall degradation process. The presence of two ester bonds of similar reactivity means the formation of the monoester is transient.[2]
-
Second Hydrolysis: The monoester intermediate is then rapidly hydrolyzed by the same or similar enzymes to yield adipic acid and the second alcohol molecule.
-
Metabolism of Intermediates: Both the released long-chain alcohols (octanol and decanol) and adipic acid are readily metabolized by a wide range of microorganisms. They are typically channeled into the β-oxidation pathway, a central metabolic process for breaking down fatty acids and other aliphatic compounds.
-
Mineralization: Through β-oxidation, these intermediates are broken down into smaller units, such as acetyl-CoA, which can then enter the Tricarboxylic Acid (TCA) cycle. Complete oxidation within the TCA cycle results in the ultimate biodegradation of ODA to carbon dioxide, water, and microbial biomass.
Key Microbial Players
A variety of microorganisms have been shown to degrade adipate esters and other plasticizers. While specific studies on ODA are limited, the broad distribution of esterase and lipase activity among bacteria and fungi suggests that a diverse microbial community can contribute to its degradation. Genera known to be involved in the degradation of similar compounds include:
-
Fungi: Aspergillus, Penicillium, and Trichoderma species are known to be effective degraders of ester-based plasticizers.
-
Bacteria: Species from the genera Pseudomonas, Bacillus, Rhodococcus, and Comamonas possess the enzymatic machinery to break down aliphatic esters.
The composition and acclimatization of the local microbial community will significantly influence the rate of ODA biodegradation in a given environment.
Standardized Biodegradability Testing and Interpretation
To formally assess the biodegradability of chemicals, standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed.
Ready Biodegradability (OECD 301 Series)
The OECD 301 series of tests are stringent evaluations designed to determine if a chemical can undergo rapid and ultimate biodegradation in an aerobic aquatic environment. A common test is the OECD 301F (Manometric Respirometry Test) .
Protocol: OECD 301F - Manometric Respirometry Test
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a small amount of microorganisms (typically from activated sludge) and incubated in a closed flask under aerobic conditions. The consumption of oxygen due to the microbial respiration of the test substance is measured over a 28-day period.
-
Apparatus:
-
Respirometer (e.g., OxiTop® system) with pressure-measuring capabilities.
-
Incubation flasks with sealed stoppers.
-
Constant temperature incubator (20 ± 1 °C).
-
-
Procedure:
-
Prepare a mineral medium as specified in the OECD 301 guideline.
-
Add the test substance (ODA) to the test flasks to achieve a concentration typically between 50 and 100 mg/L.
-
Inoculate the flasks with a microbial inoculum from a wastewater treatment plant.
-
Set up parallel control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate to verify inoculum activity).
-
A toxicity control (test substance + reference substance) is also included to check for inhibitory effects of the test substance on the microorganisms.
-
Seal the flasks and incubate in the dark at a constant temperature.
-
Measure the oxygen consumption (or CO₂ evolution in other 301 tests) at regular intervals for 28 days.
-
-
Data Analysis:
-
Calculate the percentage of biodegradation based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window, which starts when 10% biodegradation is first reached and must end before day 28.
-
Self-Validation and Trustworthiness: The OECD 301F protocol includes inherent validation steps. The reference compound must reach the pass level to confirm the viability of the inoculum. The toxicity control ensures that a lack of degradation is not due to the substance being toxic to the test organisms.
Expected Outcome for ODA: Based on data for analogous adipate esters, ODA is strongly predicted to meet the criteria for "readily biodegradable" in an OECD 301F test.
Analytical Methodologies for Degradation Studies
Tracking the disappearance of the parent compound and the appearance of metabolites is crucial for confirming degradation pathways and determining kinetics.
Caption: General analytical workflow for ODA degradation studies.
Protocol: Sample Preparation and GC-MS Analysis
-
Sample Collection: Collect water, soil, or sediment samples from the experimental microcosm or field site.
-
Extraction:
-
Water: Perform liquid-liquid extraction (LLE) using a non-polar solvent like hexane or dichloromethane.
-
Soil/Sediment: Perform solid-liquid extraction using a solvent mixture (e.g., acetone/hexane) with techniques like sonication or accelerated solvent extraction (ASE).
-
-
Concentration & Cleanup:
-
Evaporate the solvent to concentrate the extract.
-
Pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil) to remove interfering matrix components.
-
-
Instrumental Analysis (GC-MS):
-
Gas Chromatography (GC): A capillary column (e.g., DB-5ms) is used to separate the components of the extract based on their boiling points and polarity.
-
Mass Spectrometry (MS): As components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.
-
-
Data Interpretation:
-
Identification: Compare the retention time and mass spectrum of a peak to that of an authentic ODA standard for positive identification. Metabolites like octanol, decanol, and derivatized adipic acid can also be identified using reference standards or by interpreting their fragmentation patterns.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of ODA and its degradation products in the sample.
-
Rationale for Method Choice: GC-MS is the preferred method for analyzing ODA and its primary alcohol metabolites due to their volatility and thermal stability. HPLC may be more suitable for analyzing the more polar adipic acid metabolite, often requiring derivatization for GC-MS analysis.
Conclusion and Environmental Outlook
This compound exhibits a profile consistent with a substance that is unlikely to persist in the environment. Its low water solubility and high Log Kₒw will lead to its association with solid matrices like soil and sediment. While abiotic degradation via hydrolysis can occur, particularly under alkaline conditions, the primary and most efficient removal mechanism is aerobic biodegradation. The established pathway involves enzymatic hydrolysis of the ester bonds to form adipic acid, octanol, and decanol, all of which are readily mineralized by common environmental microorganisms. Based on strong evidence from structurally similar adipate esters, ODA is predicted to be "readily biodegradable" according to OECD guidelines. Therefore, under typical aerobic environmental conditions, this compound is expected to have a short environmental half-life and a low potential for bioaccumulation.
References
-
ECHA (European Chemicals Agency). Registration Dossier for Dibutyl adipate. [Link]
-
PubChem. Compound Summary for Decyl octyl adipate. National Center for Biotechnology Information. [Link]
-
Vikhareva, I. N., et al. (2021). Biodegradation chemistry of new adipate plasticizers. Journal of Physics: Conference Series, 2094(5), 052032. [Link]
-
OECD (1992). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing, Paris. [Link]
-
Staples, C. A., et al. (1997). The environmental fate of phthalate esters: a literature review. Chemosphere, 35(4), 667-749. [Link]
-
Wang, J., et al. (2013). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. Journal of the Science of Food and Agriculture, 93(15), 3751-3756. [Link]
-
OECD SIDS. DIBUTYL ADIPATE. UNEP Publications. [Link]
Sources
Methodological & Application
Definitive Quantification of Octyl Decyl Adipate (ODA) Plasticizer by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl Decyl Adipate (ODA), a key adipate-based plasticizer, is increasingly utilized as a safer alternative to regulated phthalates in a multitude of polymer-based products, including food contact materials and medical devices. Its prevalence necessitates a robust, reliable, and sensitive analytical method for its quantification and identification. This application note presents a comprehensive guide to the analysis of ODA using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causal reasoning behind methodological choices, from sample preparation to instrument configuration, providing a self-validating protocol grounded in established scientific principles. This guide is designed to equip researchers and quality control professionals with the expertise to accurately determine ODA presence and concentration in various matrices.
Introduction: The Analytical Imperative for ODA
This compound (CAS No. 110-29-2) is a diester of adipic acid, valued for its ability to impart flexibility and durability to polymers, particularly at low temperatures.[1] It is frequently used in materials like polyvinyl chloride (PVC), cellulose derivatives, and synthetic rubbers.[1] As regulatory scrutiny on certain phthalate esters intensifies due to their potential as endocrine disruptors, ODA has emerged as a prominent, technically viable substitute.[2]
The potential for plasticizers to migrate from packaging into food, pharmaceuticals, or from medical devices into patients, makes accurate analysis a critical aspect of consumer safety and regulatory compliance.[3][4] Gas Chromatography-Mass Spectrometry is the gold standard for this type of analysis, offering unparalleled separation efficiency and definitive identification capabilities.[2] This protocol outlines a validated GC-MS workflow for ODA, ensuring both high sensitivity and specificity.
Analyte Profile: this compound (ODA)
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 110-29-2 | [1] |
| Molecular Formula | C₂₄H₄₆O₄ | [1] |
| Molecular Weight | 398.6 g/mol | [1] |
| IUPAC Name | 6-O-decyl 1-O-octyl hexanedioate | [1] |
| Boiling Point | 220-254 °C @ 4 mm Hg | [1][5] |
| Melting Point | -50 °C | [5] |
| Appearance | Clear, straw-colored liquid | [1] |
| Synonyms | Adipol ODY, Hercoflex 290, Staflex NODA | [6] |
Diagram: Chemical Structure of this compound
Principle of the GC-MS Method
The analysis hinges on the synergy between Gas Chromatography and Mass Spectrometry.
-
Gas Chromatography (GC): The GC component separates volatile and semi-volatile compounds from a mixture. A sample containing ODA is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. ODA, being a relatively large ester, is semi-volatile and separates from other matrix components based on its boiling point and its specific interactions with the stationary phase. A programmed temperature ramp is essential to ensure that ODA elutes as a sharp, symmetrical peak within a reasonable timeframe.
-
Mass Spectrometry (MS): As ODA elutes from the GC column, it enters the high-vacuum environment of the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI). This energetic process is highly reproducible and causes the ODA molecule to fragment in a predictable and characteristic pattern. The positively charged parent ion and its fragments are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unambiguous identification.
Expected Mass Spectrum and Fragmentation
Under EI conditions, adipate esters undergo characteristic fragmentation. The molecular ion (M⁺) of ODA at m/z 398 is often weak or absent due to its instability. The primary fragmentation pathways involve cleavages of the ester functional groups and the aliphatic chains.
The most abundant and characteristic ions for ODA are typically:
-
m/z 129: This is a highly stable ion resulting from a McLafferty rearrangement and subsequent cleavage, characteristic of adipate esters. It is often the base peak.
-
m/z 241: This fragment corresponds to the loss of the decoxy group and rearrangement.
-
Other significant ions: Fragments corresponding to the alkyl chains (e.g., m/z 43, 56) are also common.[1]
These specific ions are crucial for both qualitative identification in full-scan mode and for developing a highly sensitive quantification method in Selected Ion Monitoring (SIM) mode.
Diagram: Proposed EI Fragmentation of ODA
Detailed Analytical Protocol
This protocol provides a robust starting point for the analysis of ODA in polymer matrices. Validation and optimization for specific sample types are strongly recommended.
Part A: Sample Preparation (Solvent Extraction)
The goal of sample preparation is to quantitatively extract ODA from the polymer matrix while minimizing co-extraction of interfering substances.[7] Ultrasonic extraction is a rapid and efficient method for this purpose.[8][9]
Reagents and Materials:
-
ODA analytical standard (≥98% purity)
-
Dichloromethane (DCM) or Acetone, HPLC or GC-grade
-
Anhydrous Sodium Sulfate
-
Sample vials (2 mL, glass with PTFE-lined caps)
-
Ultrasonic bath
-
Syringe filters (0.45 µm, PTFE)
-
Volumetric flasks
Procedure:
-
Sample Comminution: Accurately weigh approximately 100-200 mg of the polymer sample. If the sample is large (e.g., a piece of tubing), cut it into small pieces (approx. 2x2 mm) to maximize the surface area for extraction.[8]
-
Extraction: Place the cut sample into a glass vial and add 10 mL of DCM or acetone.
-
Ultrasonication: Seal the vial and place it in an ultrasonic bath. Sonicate for 30-60 minutes at room temperature.[8]
-
Filtration & Drying: Allow the sample to cool. Carefully filter the extract through a syringe filter containing a small amount of anhydrous sodium sulfate to remove any residual water and particulate matter.
-
Dilution: Transfer the filtered extract to a volumetric flask. Dilute to a known volume with the extraction solvent. An additional dilution step may be necessary to bring the ODA concentration within the calibrated range of the instrument.
-
Transfer: Transfer 1.5 mL of the final extract into a 2 mL autosampler vial for GC-MS analysis.
-
Standard & Blank Preparation: Prepare a series of calibration standards by diluting the ODA stock solution in the same solvent used for extraction. A solvent blank must also be run to check for background contamination.
Part B: GC-MS Instrumentation and Conditions
The following parameters are recommended for a standard capillary GC-MS system (e.g., Agilent GC-MSD or equivalent).[10][11]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides precise temperature and flow control. |
| MS System | Agilent 5977B MSD (or equivalent) | Offers excellent sensitivity and spectral integrity. |
| GC Column | HP-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column providing good resolution for semi-volatile compounds like ODA.[2] |
| Carrier Gas | Helium (99.999% purity) | Inert, providing good efficiency. |
| Flow Rate | Constant flow, 1.2 mL/min | Optimal for column dimensions, balancing speed and resolution. |
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp | 280 °C | Ensures complete and rapid vaporization of ODA without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80 °C, hold 1 min. Ramp: 20 °C/min to 280 °C. Final Hold: 10 min. | The initial hold focuses analytes at the column head. The ramp allows for separation, and the final hold ensures elution of all high-boiling compounds.[11] |
| MS Source Temp | 230 °C | Standard temperature to promote ionization and minimize contamination. |
| MS Quad Temp | 150 °C | Ensures stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard for creating comparable mass spectra and utilizing libraries like NIST. |
| Acquisition Mode | Full Scan (m/z 40-500) & SIM | Full Scan for initial identification and qualitative analysis. SIM for high-sensitivity quantification. |
Part C: Data Acquisition and Analysis
-
Sequence Setup: Create a sequence including a solvent blank, calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL), a quality control (QC) sample, and the unknown samples.
-
Qualitative Identification (Full Scan):
-
Analyze the data from a standard injection in Full Scan mode.
-
Identify the chromatographic peak for ODA based on its retention time.
-
Extract the mass spectrum for this peak and compare it to a reference spectrum from the NIST library or a previously acquired standard. The spectrum should show the characteristic ions (m/z 129, 241, etc.).[1]
-
-
Quantitative Analysis (SIM Mode):
-
For enhanced sensitivity and selectivity, develop a SIM method.[12] This involves monitoring only the characteristic ions for ODA during the expected elution time window.
-
Rationale: By ignoring other ions, the detector spends more time on the ions of interest, significantly improving the signal-to-noise ratio and lowering the limit of detection.[9]
-
| Ion Function | m/z | Rationale |
| Quantifier Ion | 129 | Typically the most abundant and stable ion, providing the best signal for quantification. |
| Qualifier Ion 1 | 241 | Confirms identity. The ratio of Qualifier/Quantifier must be consistent across standards and samples. |
| Qualifier Ion 2 | 43 | Provides an additional point of confirmation. |
-
Calibration and Quantification:
-
Integrate the peak area for the quantifier ion (m/z 129) for each calibration standard.
-
Generate a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.995 is typically required.
-
Calculate the concentration of ODA in the unknown samples using the regression equation from the calibration curve.
-
Integrated Analytical Workflow
The entire process, from sample receipt to final data reporting, can be visualized as a systematic workflow ensuring data integrity and traceability.
Diagram: ODA Analysis Workflow
Conclusion
This application note details a robust and reliable GC-MS method for the identification and quantification of this compound. The protocol emphasizes a systematic approach, from meticulous sample preparation to optimized instrument conditions and logical data analysis. The use of Electron Ionization with both Full Scan and Selected Ion Monitoring modes provides a comprehensive analytical strategy, enabling definitive identification and sensitive quantification. This method serves as a foundational protocol for quality control laboratories, regulatory bodies, and research institutions involved in the analysis of plasticizers in consumer products and materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8043, Decyl octyl adipate. Retrieved from [Link]
-
Adams, K., Haggerty, C., Scott, R., & Anderson, K. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University. Retrieved from [Link]
-
Xia, J., et al. (2012). GC/MS Method for the Determination of Adipate Plasticizers in Ham Sausage and Its Application to Kinetic and Penetration Studies. Journal of Agricultural and Food Chemistry. Available from ResearchGate: [Link]
-
Restek Corporation (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]
-
Xia, J., et al. (2012). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. PubMed. Retrieved from [Link]
-
CAS Common Chemistry (n.d.). Decyl octyl adipate. Retrieved from [Link]
-
The Good Scents Company (n.d.). this compound, 110-29-2. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Decyl octyl adipate. NIST Chemistry WebBook. Retrieved from [Link]
-
Rattana, S., et al. (2021). Analysis of Phthalates and Alternative Plasticizers in Gloves by Gas Chromatography–Mass Spectrometry and Liquid Chromatography–UV Detection: A Comparative Study. National Institutes of Health. Retrieved from [Link]
-
Shimadzu Corporation (n.d.). Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]
-
Waters Corporation (n.d.). Rapid Analysis of 25 Common Polymer Additives. Retrieved from [Link]
-
Agilent Technologies, Inc. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]
-
Papanikolaou, A., et al. (2023). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. ACS Publications. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Adipate and phthalate esters Analysis of plasticizers. Retrieved from [Link]
-
Jaworek, K., et al. (2014). Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (1981). Environmental and Health Aspects of Adipate Esters: a Comprehensive Bibliography of Published Literature 1930-1981. EPA NEPAL. Retrieved from [Link]
-
National Institute of Standards and Technology (n.d.). Gas Chromatography data for Decyl octyl adipate. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, M. C., & Kumar, G. S. (2006). Method Validation of GC-MS-SIM Analysis of Phthalate Esters in Sediment. Taylor & Francis Online. Retrieved from [Link]
-
Fierro, F., et al. (2024). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Retrieved from [Link]
-
Watanabe, C. (2020). Determination of Polymer Additives Using Analytical Pyrolysis. ResearchGate. Retrieved from [Link]
Sources
- 1. Decyl octyl adipate | C24H46O4 | CID 8043 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. agilent.com [agilent.com]
High-performance liquid chromatography (HPLC) method for Octyl decyl adipate purity
An Application Note on the Purity Determination of Octyl Decyl Adipate by High-Performance Liquid Chromatography
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for this compound (ODA). ODA, a key plasticizer and emollient, requires stringent purity control for its application in high-grade materials, including pharmaceutical excipients and food contact substances. The primary analytical challenge lies in ODA's lack of a strong UV chromophore. This method successfully addresses this by utilizing low-wavelength UV detection. The protocol herein is presented as a self-validating system, with comprehensive procedures for method validation aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2].
Introduction and Scientific Rationale
This compound (ODA) is a diester of adipic acid with octyl and decyl alcohols.[3][4] It is widely used as a plasticizer to enhance the flexibility and durability of polymers and as an emollient in topical preparations. The purity of ODA is a critical quality attribute, as impurities can affect the physicochemical properties of the final product and may pose safety concerns.
The chemical structure of ODA (C₂₄H₄₆O₄) is characterized by long alkyl chains and two ester functional groups.[3][4] This highly non-polar and non-volatile nature makes RP-HPLC the ideal analytical technique.[5] A significant challenge in developing a UV-based HPLC method for ODA is its lack of a significant chromophore that absorbs in the conventional UV range (>230 nm). However, the carbonyl group within the ester linkage exhibits UV absorbance at lower wavelengths, typically around 210-220 nm. This method leverages this property for quantitative analysis.
Causality of Methodological Choices:
-
Reversed-Phase Chromatography: ODA is a non-polar molecule (estimated LogP > 8.5)[6], making it highly suitable for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[7][8] This ensures strong retention and good separation from potential polar impurities.
-
C18 Column: A C18 (octadecylsilane) column is selected as the stationary phase due to its strong hydrophobic interactions with the long alkyl chains of ODA, providing excellent retention and resolution.[8][9]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its strong elution strength for non-polar compounds and its low UV cutoff (~190 nm), which is essential for detection at 210 nm with minimal baseline noise.[10]
-
Low-Wavelength UV Detection (210 nm): Detection at 210 nm targets the n→π* electronic transition of the ester carbonyl group. While this absorption is relatively weak, modern HPLC detectors provide sufficient sensitivity for a purity assay. This choice necessitates the use of high-purity HPLC-grade solvents to maintain a stable baseline.
Materials and Methods
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a Variable Wavelength Detector (VWD) or Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent) or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent (0.01 mg readability).
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm PTFE syringe filters.
Reagents and Standards
-
This compound Reference Standard: USP grade or characterized in-house standard of known purity.
-
Acetonitrile: HPLC grade, far UV.
-
Water: HPLC grade or Milli-Q® ultrapure water.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Stationary Phase | C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions
3.1.1. Diluent Preparation
-
The diluent used for all preparations is Acetonitrile.
3.1.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of ODA Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
3.1.3. Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
3.1.4. Sample Solution (100 µg/mL)
-
Accurately weigh approximately 25 mg of the ODA sample into a 25 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation. This creates the sample stock solution.
-
Pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. Filter through a 0.45 µm PTFE syringe filter before injection.
Protocol 2: HPLC Analysis Workflow
The logical flow of the analytical procedure is depicted in the diagram below.
Caption: HPLC analysis workflow from preparation to reporting.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present at the retention time of ODA.
-
Inject the Working Standard Solution five times to check for system suitability. The %RSD for the peak areas should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the ODA sample using the following formula:
% Purity = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard
Method Validation Protocol
This protocol provides a self-validating system for the analytical method, ensuring its reliability and trustworthiness. All validation parameters are based on the ICH Q2(R2) guideline.[1][2]
Caption: Interrelationship of validation parameters per ICH Q2(R2).
Specificity (Forced Degradation)
To demonstrate that the method is stability-indicating, a forced degradation study should be performed.
-
Acid/Base Hydrolysis: Expose the ODA sample to 0.1N HCl and 0.1N NaOH at 60°C for 2 hours. Neutralize before dilution and analysis.
-
Oxidation: Expose the ODA sample to 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Expose solid ODA to 80°C for 48 hours.
-
Photolytic Stress: Expose the ODA sample to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method is specific if the ODA peak is resolved from all degradation product peaks (resolution > 2.0). Peak purity analysis using a DAD is recommended.[11]
Linearity
-
Prepare a series of at least five solutions from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) must be ≥ 0.999.[10][12]
Accuracy (% Recovery)
-
Prepare solutions by spiking a placebo or blank matrix with the ODA standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[11]
Precision
-
Repeatability (Intra-assay): Prepare six individual sample preparations of ODA at 100% of the target concentration. Analyze them and calculate the %RSD of the purity results.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
-
Analyze the Working Standard Solution while deliberately making small variations to the method parameters.
-
Parameters to Vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile proportion ± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.
| Validation Parameter | Acceptance Criteria Summary |
| Specificity | Resolution > 2.0 from all other peaks |
| Linearity (R²) | ≥ 0.999 |
| Accuracy | 98.0 - 102.0% Recovery |
| Precision (%RSD) | ≤ 2.0% |
| LOQ | Demonstrate acceptable precision & accuracy |
| Robustness | Results unaffected by minor variations |
Conclusion
The RP-HPLC method described in this application note is simple, specific, and reliable for determining the purity of this compound raw material. The explanation of the scientific rationale behind the methodological choices provides a clear understanding of the system. By following the integrated validation protocol, laboratories can ensure that the method is suitable for its intended purpose, providing trustworthy data for quality control and regulatory submissions in line with international standards.[5][13]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8043, Decyl octyl adipate. Retrieved January 25, 2026, from [Link].
-
Simultaneous analysis of phthalates, adipate and polycyclic aromatic hydrocarbons in edible oils using isotope dilution-gas chromatography-mass spectrometry. (2015). Food Chemistry. Available at: [Link].
-
National Institute of Standards and Technology (NIST). Decyl octyl adipate. In NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link].
-
SIELC Technologies. (2018). Separation of Octyl hydrogen adipate on Newcrom R1 HPLC column. Retrieved January 25, 2026, from [Link].
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 25, 2026, from [Link].
-
Agilent Technologies, Inc. (2011). Adipate and phthalate esters Analysis of plasticizers. Retrieved January 25, 2026, from [Link].
-
Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. (2019). ResearchGate. Available at: [Link].
-
HPLC Determination of Plasticizers in Pharmaceuticals. Studylib. Retrieved January 25, 2026, from [Link].
-
Vlase, G., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Retrieved January 25, 2026, from [Link].
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 25, 2026, from [Link].
-
Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (2024). MDPI. Retrieved January 25, 2026, from [Link].
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 25, 2026, from [Link].
-
Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link].
-
Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). (2024). ResearchGate. Available at: [Link].
-
The Good Scents Company. This compound. Retrieved January 25, 2026, from [Link].
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. (2018). IOSR Journal of Applied Chemistry. Available at: [Link].
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Retrieved January 25, 2026, from [Link].
-
Determination of phthalic acid esters and di(2-ethylhexyl) adipate in coffee obtained from capsules. (2022). PubMed. Retrieved January 25, 2026, from [Link].
-
Pharmaguideline. Steps for HPLC Method Validation. Retrieved January 25, 2026, from [Link].
-
Agilent Technologies, Inc. Sample Preparation Fundamentals for Chromatography. Retrieved January 25, 2026, from [Link].
-
Unilong Industry Co., Ltd. This compound CAS 110-29-2. Retrieved January 25, 2026, from [Link].
-
Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). (2021). Polish Journal of Environmental Studies. Available at: [Link].
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Application Note: FT-Raman Spectroscopy for the Characterization of Adipate Esters
Introduction: The Analytical Power of FT-Raman for Adipate Esters
Adipate esters are a versatile class of diesters derived from adipic acid, widely employed as plasticizers, lubricants, and solvents in various industries, including pharmaceuticals and polymers. Their performance characteristics are intrinsically linked to their molecular structure. Therefore, robust analytical techniques are essential for their characterization, quality control, and formulation development. FT-Raman spectroscopy has emerged as a powerful, non-destructive tool for this purpose.[1][2]
Unlike infrared (IR) spectroscopy, which relies on the absorption of light, Raman spectroscopy is a scattering technique.[3][4] When monochromatic light from a laser interacts with a molecule, a small fraction of the light is scattered at different frequencies. This inelastic scattering, known as the Raman effect, provides a detailed vibrational fingerprint of the molecule.[3][5] FT-Raman spectroscopy, specifically, utilizes a near-infrared (NIR) laser, which significantly reduces the fluorescence interference that can plague conventional Raman spectroscopy, especially with organic samples.[6] This makes it particularly well-suited for the analysis of adipate esters and their formulations.
This application note provides a comprehensive guide to the principles, experimental protocols, and data interpretation for the characterization of adipate esters using FT-Raman spectroscopy. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technique for qualitative and quantitative analysis.
Understanding the Vibrational Signature of Adipate Esters
The Raman spectrum of an adipate ester is rich with information, revealing key structural features. The ester functional group itself gives rise to characteristic vibrations.[7] Saturated esters typically exhibit a strong C=O stretching band around 1735 cm⁻¹ and two prominent C-O stretching bands in the 1000-1300 cm⁻¹ region.[8]
Beyond the ester group, the hydrocarbon backbone of the adipate and the alcohol-derived chains contribute to the spectrum. C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ range, while C-C stretching and various bending modes appear in the "fingerprint" region below 1500 cm⁻¹.[9] The specific positions and relative intensities of these bands can be used to differentiate between various adipate esters and to probe their interactions within a matrix, such as a polymer.[10]
Key Advantages of FT-Raman for Adipate Ester Analysis
-
Minimal Sample Preparation: A significant advantage of Raman spectroscopy is that it often requires little to no sample preparation, saving time and reducing potential sources of error.[1][11][12] Liquid adipate esters can be analyzed directly in glass vials, and solid samples can often be analyzed with minimal processing.[13]
-
Non-Destructive Analysis: The low-energy NIR laser used in FT-Raman spectroscopy does not damage the sample, allowing for repeated measurements or further analysis by other techniques.[1]
-
Insensitivity to Water: Water is a weak Raman scatterer, making FT-Raman an excellent technique for analyzing aqueous solutions or samples with high moisture content without significant spectral interference.[11][12][13]
-
Quantitative Capabilities: The intensity of a Raman peak is proportional to the concentration of the analyte, enabling quantitative analysis.[14][15] This is crucial for determining the concentration of adipate esters in formulations or for monitoring reaction kinetics.[16]
-
Through-Container Analysis: The ability of the laser to pass through transparent and semi-translucent packaging materials like glass and some plastics allows for the analysis of samples directly in their containers, maintaining sample integrity.[11][13][17]
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for the characterization of adipate esters using FT-Raman spectroscopy.
Caption: General workflow for FT-Raman analysis of adipate esters.
Protocol 1: Qualitative Analysis of a Liquid Adipate Ester
This protocol outlines the steps for obtaining a characteristic FT-Raman spectrum of a liquid adipate ester, such as dioctyl adipate (DOA).
Materials:
-
FT-Raman spectrometer with a 1064 nm laser source.
-
Glass vial or cuvette.
-
Pipette.
-
Adipate ester sample (e.g., DOA).
Procedure:
-
Instrument Setup:
-
Power on the FT-Raman spectrometer and allow the laser to stabilize according to the manufacturer's instructions.
-
Set the laser power to an appropriate level (e.g., 300-500 mW). Causality: A higher laser power increases the Raman signal but can also cause sample heating or degradation. The optimal power should be determined empirically.
-
Select an appropriate spectral range (e.g., 3500-200 cm⁻¹).
-
Set the number of scans to be averaged (e.g., 128-256 scans). Causality: Averaging multiple scans improves the signal-to-noise ratio of the spectrum.
-
Set the spectral resolution (e.g., 4 cm⁻¹). Causality: Higher resolution provides more detail but requires longer acquisition times.
-
-
Sample Preparation:
-
Pipette the liquid adipate ester into a clean glass vial or cuvette. Trustworthiness: Using clean glassware is crucial to avoid contamination and spurious spectral features.
-
-
Data Acquisition:
-
Place the sample vial in the spectrometer's sample holder.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum.
-
-
Data Processing and Interpretation:
-
Perform a baseline correction on the acquired spectrum to remove any broad background signal.
-
Identify and assign the characteristic peaks of the adipate ester by comparing the spectrum to a reference library or literature data.
-
Protocol 2: Quantitative Analysis of an Adipate Ester in a Polymer Matrix
This protocol describes how to create a calibration curve to determine the concentration of an adipate ester plasticizer in a polymer, such as polyvinyl chloride (PVC).
Materials:
-
FT-Raman spectrometer.
-
Polymer (e.g., PVC powder).
-
Adipate ester (e.g., di(2-ethylhexyl) adipate - DEHA).
-
Solvent for dissolving the polymer and plasticizer (e.g., tetrahydrofuran - THF).
-
Glass slides.
-
Analytical balance.
-
Volumetric flasks.
Procedure:
-
Preparation of Calibration Standards:
-
Accurately weigh known amounts of the adipate ester and the polymer to prepare a series of standards with varying concentrations (e.g., 5%, 10%, 15%, 20%, 25% w/w of adipate ester in PVC).
-
Dissolve each standard mixture in a known volume of THF to create homogeneous solutions. Trustworthiness: Ensuring complete dissolution is critical for creating uniform films and accurate standards.
-
-
Sample Film Preparation:
-
Cast a thin film of each standard solution onto a glass slide and allow the solvent to evaporate completely in a fume hood.
-
-
Data Acquisition:
-
Acquire the FT-Raman spectrum of each standard film using the same instrument parameters as in Protocol 1. It is advisable to acquire spectra from multiple spots on each film and average them to account for any heterogeneity.[18]
-
-
Data Analysis and Calibration:
-
Identify a characteristic Raman peak of the adipate ester that does not overlap with any polymer peaks. The C=O stretch around 1735 cm⁻¹ is often a good choice.
-
Identify a peak from the polymer that can be used as an internal standard to normalize the intensity of the adipate ester peak. For PVC, a C-Cl stretching vibration around 636 cm⁻¹ can be used.[19]
-
For each standard, calculate the ratio of the peak area (or height) of the adipate ester to the peak area of the internal standard.
-
Plot the calculated peak area ratio against the known concentration of the adipate ester to generate a calibration curve.
-
-
Analysis of Unknown Sample:
-
Prepare a film of the unknown sample using the same method as for the standards.
-
Acquire the FT-Raman spectrum of the unknown sample.
-
Calculate the peak area ratio for the unknown sample.
-
Determine the concentration of the adipate ester in the unknown sample using the calibration curve.
-
Data Presentation: Characteristic Raman Bands of Adipate Esters
The following table summarizes the typical Raman shifts for key functional groups found in adipate esters.
| Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Intensity | Notes |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong | |
| C=O Stretch (Ester) | 1730 - 1750 | Strong | A key identifying peak for esters.[8][20] |
| CH₂ Scissoring | 1440 - 1470 | Medium | |
| C-O Stretch | 1000 - 1300 | Strong | Two distinct bands are often observed.[7] |
| C-C Stretch | 800 - 1200 | Medium-Weak |
Visualizing Molecular Structure and Key Vibrations
The following diagram depicts the structure of a generic adipate ester and highlights the key bonds responsible for the characteristic Raman signals.
Caption: Key vibrational modes in a generic adipate ester structure.
Conclusion: A Versatile Tool for Quality and Innovation
FT-Raman spectroscopy offers a rapid, reliable, and information-rich method for the characterization of adipate esters. Its non-destructive nature and minimal sample preparation requirements make it an efficient tool for both qualitative identification and quantitative analysis in research, development, and quality control settings.[11][13] By understanding the principles of the technique and following robust protocols, scientists can gain valuable insights into the structure, purity, and concentration of adipate esters, facilitating the development of high-quality and innovative products.
References
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
Hargreaves, M. D., et al. (2000). The quantitative analysis of crystallinity using FT-Raman spectroscopy. International Journal of Pharmaceutics. [Link]
-
Sasic, S. (2003). Applications of Raman spectroscopy in pharmaceutical analysis. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Raman Spectroscopy | Instrumentation, Introduction & Principle. [Link]
-
Stanciu, I. (2020). Study of Composition of Adipic Esters by IR Spectroscopy. ResearchGate. [Link]
-
Zimba, C. G., et al. (1990). Applications of Fourier transform Raman spectroscopy to studies of thin polymer films. The Journal of Physical Chemistry. [Link]
-
Various Authors. (2016). How to prepare liquid sample for Raman spectrometer to get good spectrum? ResearchGate. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Raman Spectroscopy. [Link]
-
LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
La-La, L., & Findlay, J. (2021). A Fingerprint in a Fingerprint: Raman Spectral Analysis of Pharmaceutical Ingredients. Spectroscopy Online. [Link]
-
HORIBA Scientific. (n.d.). Quantitative Analysis Using Raman Spectroscopy. [Link]
-
Zaitsev, S., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. PMC - NIH. [Link]
-
Berg, R. W., & Nielsen, K. (2006). Analysis of adipate ester contents in poly(vinyl chloride) plastics by means of FT-Raman spectroscopy. Vibrational Spectroscopy. [Link]
-
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]
-
Ocean Insight. (n.d.). Raman Analysis of Pharmaceutical Ingredients Application Note. [Link]
-
Ocean Insight. (n.d.). Raman Spectroscopy as a Quantitative Tool for Industry. [Link]
-
Edinburgh Instruments. (2021). Raman Spectroscopy as a Tool for Studying Polymer Phase Transitions. [Link]
-
Chemistry For Everyone. (2022). How To Prepare Sample For Raman Spectroscopy? YouTube. [Link]
-
B&W Tek. (2014). Pharmaceutical Applications of Raman Spectroscopy. [Link]
-
Williams, A. C., & Edwards, H. G. M. (1995). Quantitative analysis with FT-Raman: pratfalls and possibilities. SPIE Digital Library. [Link]
-
Agilent. (n.d.). What is Raman Spectroscopy? Principles Overview. [Link]
-
Various Authors. (2016). How to prepare sample for Raman spectroscopy? ResearchGate. [Link]
-
El-Samra, A., et al. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. [Link]
-
Shchurova, E., et al. (2022). The Effect of the Structure of the Alcohol Component on the Plasticizing Ability of the Ester of Aliphatic Dicarboxylic Acid. MDPI. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]
-
Hendra, P. J. (1994). Raman spectroscopy of polymers. ResearchGate. [Link]
-
Chen, D., & Li, Y. (2014). Raman spectroscopy in the analysis of food and pharmaceutical nanomaterials. PMC - NIH. [Link]
-
Grechko, M., & Zanni, M. T. (2018). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances. The Journal of Chemical Physics. [Link]
-
McCreery, R. L. (2005). Quantitative Analysis Using Raman Spectrometry. ResearchGate. [Link]
-
AZoM. (2013). Raman Characterization of Polymers in Industrial Applications. [Link]
-
Spectroscopy Online. (2004). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. [Link]
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Protocol for the synthesis of high-purity Octyl decyl adipate
An Application Note and Protocol for the Synthesis of High-Purity Octyl Decyl Adipate
Authored by: A Senior Application Scientist
Introduction: The Significance of High-Purity this compound
This compound (ODA) is a mixed diester of adipic acid with octanol and decanol. It is a versatile emollient, plasticizer, and solvent valued for its excellent properties, including low toxicity, good thermal stability, low volatility, and high biodegradability.[1] These characteristics make it a critical component in a wide range of applications, from personal care products and cosmetics, where it imparts a light, non-greasy feel, to specialized lubricants and as a plasticizer in polymers like PVC.[2][3] In the pharmaceutical and drug development sectors, the purity of such an excipient is paramount, as impurities can affect the stability, efficacy, and safety of the final drug product.
This document provides a comprehensive, field-proven protocol for the synthesis of high-purity ODA. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind each procedural choice, ensuring a reproducible and reliable outcome for researchers and development professionals.
Pillar 1: The Underlying Chemistry - Fischer-Speier Esterification
The synthesis of this compound is achieved through a classic Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction in which a dicarboxylic acid (adipic acid) reacts with a mixture of alcohols (1-octanol and 1-decanol) to form a diester and water.[4][5]
The reaction proceeds in several key steps, as outlined in the mechanism below:
-
Protonation of the Carbonyl: The acid catalyst (e.g., p-toluenesulfonic acid) protonates one of the carbonyl oxygens of adipic acid. This significantly increases the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack: The hydroxyl group of an alcohol molecule (octanol or decanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester.
This process occurs at both ends of the adipic acid molecule to form the final diester.
Caption: Acid-catalyzed Fischer esterification mechanism.
Causality: The reaction is an equilibrium. To achieve a high yield of the ester product, the equilibrium must be shifted to the right. According to Le Châtelier's principle, this is accomplished by continuously removing one of the products—water—as it is formed.[7][8] Using a molar excess of the alcohol reactants also helps drive the reaction toward completion.[9]
Pillar 2: A Self-Validating Synthesis Protocol
This protocol is designed with integrated checkpoints and purification steps that inherently validate the quality and purity of the final product.
Materials & Equipment
| Reagents & Materials | Grade | Equipment |
| Adipic Acid | ACS Grade (≥99%) | 3-Neck Round Bottom Flask (1 L) |
| 1-Octanol | Reagent Grade (≥99%) | Dean-Stark Trap & Condenser |
| 1-Decanol | Reagent Grade (≥99%) | Heating Mantle with Magnetic Stirring |
| p-Toluenesulfonic acid (p-TSA) | Monohydrate (≥98.5%) | Thermometer / Temperature Probe |
| Toluene | Anhydrous | Separatory Funnel (1 L) |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Rotary Evaporator |
| Sodium Chloride (NaCl) | ACS Grade | Vacuum Distillation Apparatus |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | pH paper or pH meter |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of ODA.
Step-by-Step Methodology
-
Reactor Setup & Charging:
-
Assemble a 1 L three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.
-
Charge the flask with adipic acid (146.14 g, 1.0 mol), 1-octanol (143.26 g, 1.1 mol, 0.55 eq), 1-decanol (174.31 g, 1.1 mol, 0.55 eq), and toluene (250 mL).
-
Rationale: A 10% molar excess of each alcohol is used to drive the reaction equilibrium forward. Toluene serves as an azeotropic agent to facilitate the removal of water.
-
-
Catalyst Addition and Reaction:
-
Begin stirring the mixture and add p-toluenesulfonic acid monohydrate (2.85 g, 0.015 mol, 1.5 mol%).
-
Heat the mixture using the heating mantle to a gentle reflux (approx. 120-140°C). Water will begin to co-distill with toluene and collect in the arm of the Dean-Stark trap.
-
Rationale: p-TSA is an effective and easily handled solid acid catalyst. The azeotropic removal of water is the critical step for achieving a high conversion rate.[6]
-
-
Monitoring Reaction Completion (Self-Validation Point 1):
-
Continue the reflux for 4-6 hours, or until water ceases to collect in the trap. The theoretical amount of water to be collected is 36 mL (2.0 mol). Collection of ~95% of this volume indicates near completion.
-
For rigorous monitoring, the reaction can be tracked by periodically taking small aliquots and determining the acid value via titration. The reaction is considered complete when the acid value is below 2 mg KOH/g.[6]
-
Rationale: Monitoring the reaction progress prevents the formation of degradation byproducts from prolonged heating and ensures the starting material is fully consumed.
-
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 1 L separatory funnel. Wash the solution twice with 150 mL portions of 5% aqueous sodium bicarbonate solution. Vent the funnel frequently to release CO₂ produced. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash the organic layer with 150 mL of saturated aqueous sodium chloride (brine).
-
Rationale: The bicarbonate wash neutralizes the acidic catalyst and removes any unreacted adipic acid.[6][10] The brine wash helps to break any emulsions and removes the bulk of the water from the organic phase.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a large Erlenmeyer flask and add anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene and any excess unreacted alcohols.
-
-
Final Purification: Vacuum Distillation (Self-Validation Point 2):
-
This step is essential for achieving high purity. Assemble a vacuum distillation apparatus.
-
Heat the crude ester under high vacuum. Discard any initial low-boiling fractions.
-
Collect the product fraction boiling at approximately 220-254 °C at 4 mmHg.[11]
-
Rationale: Vacuum distillation separates the desired high-boiling diester from any lower-boiling monoesters and higher-boiling side products, yielding a product of >99.5% purity.[6]
-
Pillar 3: Authoritative Grounding & Product Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. This provides authoritative validation of the protocol's success.
Analytical Characterization Data
| Parameter / Method | Expected Result / Observation | Purpose |
| Appearance | Clear, colorless to pale straw-colored, slightly viscous liquid.[11] | Basic quality check. |
| Acid Value | < 0.5 mg KOH/g | Confirms removal of adipic acid and catalyst. |
| FT-IR Spectroscopy | Strong C=O stretch at ~1735 cm⁻¹ (ester). Disappearance of broad O-H stretch from 3300-2500 cm⁻¹ (carboxylic acid). C-O stretch around 1250-1000 cm⁻¹. | Confirms functional group conversion. |
| ¹H NMR Spectroscopy | Multiplets at ~4.05 ppm (triplet, -O-CH₂-), ~2.25 ppm (triplet, -C(O)-CH₂-), ~1.6 ppm (multiplet), ~1.3 ppm (broad multiplet, alkyl chain CH₂), ~0.9 ppm (triplet, terminal CH₃). Integration should correspond to the mixed ester structure. | Confirms molecular structure and ratio of ester groups to alkyl chains. |
| GC-MS | A single major peak with a retention time corresponding to ODA. The mass spectrum should show a molecular ion peak (M⁺) or characteristic fragment ions (e.g., loss of alkoxy groups) consistent with the molecular weight of 398.6 g/mol .[11] Purity should be ≥99.5%. | The definitive test for purity and impurity profiling.[12] |
| Refractive Index (n²⁰_D_) | ~1.447[11] | A physical constant for identity confirmation. |
Safety Considerations
-
Chemical Handling: Adipic acid and p-toluenesulfonic acid are irritants. Concentrated acids should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Flammability: Toluene is a flammable solvent. All heating should be conducted in a well-ventilated fume hood, away from open flames, using a heating mantle.
-
Vacuum Operations: Inspect all glassware for cracks or defects before performing vacuum distillation to prevent implosion.
By adhering to this detailed protocol, which combines robust chemical principles with integrated validation checkpoints, researchers can confidently synthesize high-purity this compound suitable for demanding applications in research, development, and manufacturing.
References
- Google Patents. (2009).
-
The Good Scents Company. diisooctyl adipate, 108-63-4. [Link]
- Google Patents. (2015).
- Google Patents. (2015).
- Google Patents. (2018).
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Berg, R. W., & Otero, A. D. (2006). ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. CORE. [Link]
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Matuszek, K., & Jasiak, J. (2021). Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. Molecules, 26(20), 6292. [Link]
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Chaudhari, S. S., & Pande, J. V. (2015). Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of Engineering Research & Technology, 4(8). [Link]
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National Center for Biotechnology Information. (n.d.). Decyl octyl adipate. PubChem Compound Database. [Link]
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Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53-113. [Link]
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BASTONE Plasticizer Manufacturer. (2025). How Dioctyl Adipate (DOA) Is Made. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl adipate. [Link]
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Application Notes & Protocols: Octyl Decyl Adipate in Advanced Drug Delivery Systems
Abstract
Octyl Decyl Adipate (ODA), a diester of adipic acid with octyl and decyl alcohols, is a versatile excipient gaining prominence in pharmaceutical sciences. Traditionally used as a plasticizer and emollient, its unique physicochemical properties make it an excellent candidate for advanced drug delivery systems.[1] This guide provides an in-depth analysis of ODA's role as a critical component in formulating high-performance drug delivery vehicles, particularly for topical and transdermal applications. We will explore its mechanism of action as a solubility and penetration enhancer and provide detailed, validated protocols for the formulation of nanoemulsions and solid lipid nanoparticles (SLNs) using ODA as a core lipid phase.
Introduction to this compound (ODA)
This compound (ODA), also known as n-decyl n-octyl adipate, is a clear, low-viscosity oily liquid with a mild odor.[2] Its chemical structure, characterized by a central adipate core flanked by C8 and C10 alkyl chains, confers a highly lipophilic nature, making it an exceptional solvent for poorly water-soluble active pharmaceutical ingredients (APIs). While historically used in the plastics and cosmetics industries, its favorable safety profile and functional properties are driving its adoption in pharmaceutical formulations.[1][3]
Physicochemical Properties of ODA
A thorough understanding of ODA's properties is fundamental to its effective application in formulation development. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C₂₄H₄₆O₄ | [3] |
| Molecular Weight | 398.6 g/mol | [2][3] |
| Appearance | Clear, straw-colored liquid | [2][3] |
| Melting Point | -50 °C | [2] |
| Boiling Point | 220-254 °C @ 4 mm Hg | [2][3] |
| Density | 0.92-0.98 g/cm³ (at 20 °C) | [2][3] |
| Water Solubility | Very low (est. 3.978e-005 mg/L at 25°C) | [4] |
| LogP (o/w) | ~8.5 - 9.5 (estimated) | [4] |
| CAS Number | 110-29-2 | [3] |
Mechanism of Action in Drug Delivery
ODA's efficacy in drug delivery stems from two primary mechanisms: enhancing drug solubility and promoting skin penetration.
Solubility Enhancement
The long alkyl chains and ester functional groups of ODA create a non-polar environment ideal for solubilizing lipophilic APIs. By incorporating a poorly soluble drug into an ODA-based carrier system like a nanoemulsion or SLN, the drug can be maintained in a solubilized, amorphous state, which is crucial for absorption. This circumvents the dissolution-rate-limiting step that often hinders the bioavailability of crystalline drugs.
Skin Penetration Enhancement
The primary barrier to transdermal drug delivery is the stratum corneum (SC), a compact layer of corneocytes embedded in a highly ordered lipid matrix. ODA acts as a chemical penetration enhancer by reversibly disrupting this barrier.
Causality Behind the Mechanism: Due to its lipophilic nature and structural similarity to the intercellular lipids of the SC, ODA can intercalate into the lipid bilayers. This integration fluidizes the lipids, disrupting their highly ordered, crystalline structure and increasing the free volume within the barrier. This creates more permeable pathways, enhancing the diffusion of the encapsulated API through the stratum corneum into the deeper layers of the skin.[5] This mechanism falls under the "lipid-protein-partitioning" (LPP) theory, where enhancers primarily act on the intercellular lipid domain.[5]
Caption: ODA fluidizes stratum corneum lipids to enhance drug permeation.
Application Protocol 1: ODA-Based Nanoemulsion for Topical Delivery
Nanoemulsions are thermodynamically stable, transparent dispersions of oil and water stabilized by a surfactant/co-surfactant mixture, with droplet sizes typically ranging from 20-200 nm.[6][7] Their small droplet size provides a large surface area for drug release and enhances skin permeation. ODA is an ideal oil phase for encapsulating lipophilic APIs.
Rationale for Component Selection
-
Oil Phase (ODA): Serves as the primary solvent for the lipophilic API and acts as a penetration enhancer.
-
Surfactant (e.g., Tween 80): Reduces interfacial tension between the oil and water phases, facilitating the formation of nano-sized droplets.
-
Co-surfactant (e.g., Propylene Glycol, Transcutol®): Works synergistically with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film, improving nanoemulsion stability.
-
Aqueous Phase (Purified Water): Forms the continuous phase of the o/w nanoemulsion.
Experimental Workflow: High-Pressure Homogenization
Caption: High-energy workflow for producing ODA-based nanoemulsions.
Step-by-Step Protocol
Materials:
-
This compound (ODA)
-
Lipophilic API (e.g., Ketoprofen, Cannabidiol)
-
Surfactant (e.g., Polysorbate 80/Tween 80)
-
Co-surfactant (e.g., Propylene Glycol)
-
Purified, deionized water
-
Magnetic stirrer with hot plate
-
High-pressure homogenizer
-
Particle size analyzer (DLS)
-
Zeta potential analyzer
Procedure:
-
Oil Phase Preparation: Accurately weigh the required amount of ODA (e.g., 5-10% w/w) and the lipophilic API (e.g., 1% w/w). Heat the mixture to 60-70°C on a hot plate stirrer and stir until the API is completely dissolved.
-
Aqueous Phase Preparation: In a separate beaker, weigh the surfactant (e.g., 15-25% w/w), co-surfactant (e.g., 5-15% w/w), and purified water. Heat to 60-70°C and stir until a clear solution is formed.[8]
-
Coarse Emulsion Formation: While maintaining the temperature, add the hot aqueous phase dropwise to the hot oil phase under continuous high-speed stirring (e.g., 800-1000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
-
Homogenization: Transfer the warm pre-emulsion to a high-pressure homogenizer. Process the emulsion at high pressure (e.g., 15,000-20,000 psi) for 5-10 cycles.[9] The high shear forces and cavitation break down the coarse droplets into the nano-scale range.
-
Cooling & Equilibration: Allow the resulting nanoemulsion to cool to room temperature. Store for 24 hours to allow for equilibration before characterization.
Self-Validation and Characterization
| Parameter | Method | Acceptance Criteria | Rationale |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | Size: < 200 nm; PDI: < 0.3 | Confirms nano-scale and uniformity of droplets, critical for stability and permeation.[6] |
| Zeta Potential | Laser Doppler Velocimetry | > ±30 mV | Indicates high surface charge, ensuring long-term stability via electrostatic repulsion. |
| API Encapsulation | Centrifugation / HPLC | > 90% | Measures the efficiency of drug entrapment within the ODA droplets. |
| In Vitro Permeation | Franz Diffusion Cell | (API-dependent) | Assesses the rate and extent of drug permeation through a model membrane (e.g., Strat-M® or excised skin). |
Application Protocol 2: ODA in Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers where the liquid lipid (oil) is replaced by a solid lipid, creating a solid matrix at room and body temperature.[10] ODA, while a liquid, can be incorporated into SLN formulations as a "liquid lipid" component to create Nanostructured Lipid Carriers (NLCs), an advanced form of SLNs. This approach creates imperfections in the solid lipid crystal lattice, increasing drug loading capacity and preventing drug expulsion during storage.[11]
Rationale for Component Selection
-
Solid Lipid (e.g., Glyceryl Behenate, Stearic Acid): Forms the solid core of the nanoparticle. Must be solid at body temperature.
-
Liquid Lipid (ODA): Blended with the solid lipid to create an imperfect matrix, enhancing drug solubility and loading.
-
Surfactant (e.g., Poloxamer 188): Stabilizes the nanoparticles in the aqueous dispersion.
Step-by-Step Protocol (Hot Homogenization Method)
Materials:
-
Solid Lipid (e.g., Glyceryl Behenate)
-
This compound (ODA)
-
Lipophilic API
-
Surfactant (e.g., Poloxamer 188)
-
Purified, deionized water
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator or high-pressure homogenizer
Procedure:
-
Lipid Phase Preparation: Weigh the solid lipid (e.g., 5% w/w), ODA (e.g., 2.5% w/w), and the API. Heat the mixture to 5-10°C above the melting point of the solid lipid (e.g., 80-85°C for Glyceryl Behenate) and stir until a clear, homogenous lipid melt is obtained.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (e.g., 2.5% w/w) in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 5-10 minutes. This creates a hot o/w emulsion.
-
Nanoparticle Formation: Immediately subject the hot pre-emulsion to high-energy dispersion using either a probe sonicator or a high-pressure homogenizer to reduce the particle size.
-
Crystallization: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down. The cooling process allows the lipid droplets to solidify and crystallize, forming the SLNs/NLCs.
Self-Validation and Characterization
| Parameter | Method | Acceptance Criteria | Rationale |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Size: < 300 nm; PDI: < 0.3 | Confirms nanoparticle formation and size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | > ±30 mV | Ensures colloidal stability. |
| Drug Loading & EE% | HPLC after nanoparticle lysis | (API-dependent) | Quantifies the amount of drug successfully incorporated into the lipid matrix. |
| Crystallinity | Differential Scanning Calorimetry (DSC) | Reduced melting enthalpy | Confirms the amorphous/disordered state of the lipid matrix due to ODA, which is favorable for high drug loading.[12] |
Safety and Regulatory Considerations
This compound is listed in the FDA's Global Substance Registration System (GSRS) and is considered to have a good safety profile for topical applications.[3] It is generally considered non-irritating and non-sensitizing at typical concentrations used in formulations. However, as with any excipient, formulators must ensure compatibility with the API and other ingredients and conduct appropriate safety and toxicity studies for the final drug product in accordance with regulatory guidelines.[13]
Conclusion
This compound is a highly functional excipient that offers significant advantages in the development of drug delivery systems for poorly soluble drugs. Its dual role as a solubility enhancer and a skin penetration enhancer makes it a valuable tool for formulators in the pharmaceutical industry. The protocols provided herein offer a robust starting point for the development of ODA-based nanoemulsions and nanostructured lipid carriers. Through careful optimization and thorough characterization, these systems can be tailored to achieve desired therapeutic outcomes for a wide range of APIs.
References
-
Title: Decyl octyl adipate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent Source: PMC, National Institutes of Health URL: [Link]
-
Title: Action of penetration enhancers on human skin as assessed by the permeation of model drugs 5-fluorouracil and estradiol. I. Infinite dose technique Source: PubMed URL: [Link]
-
Title: this compound, 110-29-2 Source: The Good Scents Company URL: [Link]
-
Title: An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action Source: ResearchGate URL: [Link]
-
Title: this compound CAS 110-29-2 Source: Unilong Industry URL: [Link]
-
Title: Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs Source: Cureus URL: [Link]
-
Title: Final report on the safety assessment of Octyldodecyl Stearoyl Stearate Source: PubMed URL: [Link]
-
Title: The Effect of Various Penetration Enhancers on the Octyl Methoxycinnamate Permeability: Mechanisms of Action Study Source: ResearchGate URL: [Link]
-
Title: Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process Source: MDPI URL: [Link]
- Title: A method for the preparation of nanoparticles from nanoemulsions Source: Google Patents URL
-
Title: Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum Source: IntechOpen URL: [Link]
-
Title: Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method Source: PMC, PubMed Central URL: [Link]
-
Title: a review on nanoemulsion Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: Skin Penetration Enhancement Techniques Source: Journal of Young Pharmacists URL: [Link]
-
Title: Nanoemulsion preparation Source: Protocols.io URL: [Link]
-
Title: Penetration enhancers – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Decyl octyl adipate Source: NIST WebBook URL: [Link]
-
Title: Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) Source: University of Birmingham URL: [Link]
-
Title: A Review on Nanoemulsions: A Recent Drug Delivery Tool Source: ResearchGate URL: [Link]
-
Title: Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review Source: PMC, National Institutes of Health URL: [Link]
-
Title: Pharmaceutical excipients: A regulatory aspect Source: The Pharma Innovation Journal URL: [Link]
-
Title: Penetration Enhancement Techniques Source: Longdom Publishing URL: [Link]
-
Title: Poly (diglycerol adipate) Variants as Enhanced Nanocarrier Replacements in Drug Delivery Applications Source: ResearchGate URL: [Link]
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- 2. echemi.com [echemi.com]
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- 4. This compound, 110-29-2 [thegoodscentscompany.com]
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- 6. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Nanoemulsion preparation [protocols.io]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
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Application Note: Leaching Studies of Octyl Decyl Adipate from Polymer Matrices
Introduction: The Imperative of Monitoring Octyl Decyl Adipate Leaching
This compound (ODA) is a widely utilized plasticizer, integral to enhancing the flexibility and durability of various polymer matrices.[1] Its applications span a broad range of consumer and industrial products, including food packaging materials, medical devices, and children's toys.[1][2] As ODA is not chemically bound to the polymer, it is susceptible to leaching, a process of migration from the polymer matrix into the surrounding environment.[3][4] This migration can be influenced by several factors, including temperature, the nature of the contacting medium, and the duration of contact.[5]
The potential for human exposure to leached ODA, particularly from food contact materials and medical devices, necessitates rigorous and reliable analytical methods to quantify its migration.[2][6] Regulatory bodies globally have established guidelines and limits for the migration of plasticizers to ensure consumer safety.[7][8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting leaching studies of ODA from polymer matrices. It outlines the fundamental principles of plasticizer migration, details robust analytical protocols, and offers insights into data interpretation and quality control.
The Mechanism of Plasticizer Leaching: A Stepwise Process
The migration of ODA from a polymer matrix is a complex process governed by several physicochemical principles.[11] It can be broadly understood through the following key stages:
-
Diffusion within the Polymer: ODA molecules, dispersed within the amorphous regions of the polymer, possess kinetic energy that allows them to move through the polymer chains.[3][11] This internal movement is a prerequisite for leaching.
-
Surface Accumulation: Driven by a concentration gradient, ODA molecules migrate towards the surface of the polymer.
-
Transfer to the Contact Medium: At the polymer-environment interface, ODA molecules are transferred into the contacting substance, which could be a liquid, solid, or gas.[11] The rate of this transfer is dependent on the solubility of ODA in the medium and the affinity of the medium for the plasticizer.[11]
This entire process is influenced by a variety of external and internal factors, which are crucial to consider when designing and interpreting leaching studies.
Key Factors Influencing this compound Leaching
A thorough understanding of the factors that can accelerate or mitigate the leaching of ODA is paramount for designing effective and representative studies. These factors can be broadly categorized as follows:
| Factor Category | Specific Factor | Impact on Leaching | Causality |
| Environmental Conditions | Temperature | Increased temperature accelerates leaching. | Higher temperatures increase the kinetic energy of ODA molecules, enhancing their diffusion rate within the polymer matrix.[5] |
| Contact Time | Longer contact time leads to greater leaching. | The migration of ODA is a time-dependent process; prolonged contact allows for more significant diffusion and transfer. | |
| Contact Medium | The nature of the contacting medium (e.g., fatty vs. aqueous) significantly affects leaching. | ODA, being an ester, has higher solubility in fatty or alcoholic media, leading to increased migration into such substances.[11] | |
| Polymer Properties | Polymer Type | The chemical structure and morphology of the polymer matrix influence ODA retention. | The degree of crystallinity and the presence of cross-linking can impede the movement of ODA molecules.[12] |
| Polymer Porosity | Higher porosity can facilitate leaching. | A more porous structure provides easier pathways for ODA to migrate to the surface. | |
| Plasticizer Properties | ODA Concentration | Higher initial concentrations of ODA can lead to a greater driving force for migration. | A steeper concentration gradient between the polymer and the surrounding environment increases the rate of diffusion. |
| Molecular Weight | The molecular weight of the plasticizer affects its mobility. | While ODA has a specific molecular weight, this principle is important when comparing it to other plasticizers. Larger molecules generally diffuse more slowly.[5][12][13] |
Experimental Workflow for ODA Leaching Studies
The following diagram illustrates a typical workflow for conducting a comprehensive leaching study of ODA from a polymer matrix.
Caption: A generalized workflow for conducting ODA leaching studies.
Detailed Protocols for this compound Leaching Analysis
The following protocols provide a step-by-step guide for performing a leaching study. These should be adapted based on the specific polymer matrix, intended application, and relevant regulatory guidelines.
Protocol 1: Sample Preparation and Leaching Simulation
This protocol describes the preparation of the polymer sample and the execution of the leaching experiment using a food simulant.
Materials:
-
Polymer sample containing ODA
-
Food Simulant D1 (50% ethanol) or other appropriate simulant (e.g., vegetable oil)
-
Glass migration cells or containers with inert lids
-
Incubator or water bath with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
Procedure:
-
Sample Preparation:
-
Cut the polymer sample into test specimens of a known surface area (e.g., 1 dm²).
-
Clean the surface of the specimens by gently wiping with a lint-free cloth to remove any surface contaminants.
-
Accurately weigh each test specimen.
-
-
Leaching Experiment:
-
Place the test specimen in a clean glass migration cell.
-
Add a known volume of the pre-heated food simulant to the cell, ensuring the entire surface of the polymer is in contact with the liquid. The ratio of surface area to simulant volume should be standardized (e.g., 6 dm²/L).
-
Seal the migration cell to prevent evaporation.
-
Place the cell in an incubator or water bath set to the desired test temperature (e.g., 40°C for accelerated testing).
-
Incubate for the specified time period (e.g., 10 days). It is advisable to take aliquots at intermediate time points to study the leaching kinetics.
-
-
Sample Collection:
-
At the end of the incubation period, carefully remove the migration cell from the incubator.
-
Allow the cell to cool to room temperature.
-
Transfer an aliquot of the food simulant into a clean glass vial for subsequent analysis.
-
Protocol 2: Quantification of ODA by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction of ODA from the food simulant and its quantification using GC-MS.
Materials:
-
Leachate sample (food simulant containing migrated ODA)
-
Internal standard solution (e.g., Di(2-ethylhexyl) phthalate-d4)
-
Hexane (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Extraction:
-
Transfer a known volume of the leachate sample (e.g., 10 mL) to a separatory funnel.
-
Spike the sample with a known amount of the internal standard.
-
Add 20 mL of hexane to the separatory funnel and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh portions of hexane.
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
-
Concentration:
-
Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
The GC oven temperature program should be optimized to achieve good separation of ODA from other potential leachables. A typical program might be: start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Key ions for ODA should be monitored.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of ODA of known concentrations.
-
Calculate the concentration of ODA in the leachate sample by comparing the peak area ratio of ODA to the internal standard with the calibration curve.
-
Data Interpretation and Reporting
The results of the leaching study should be expressed as the amount of ODA migrated per unit surface area of the polymer (e.g., in mg/dm²) or as the concentration in the food simulant (e.g., in mg/kg).
Calculation of Leaching (mg/dm²):
Leaching (mg/dm²) = (C × V) / A
Where:
-
C = Concentration of ODA in the simulant (mg/L)
-
V = Volume of the simulant (L)
-
A = Surface area of the polymer sample (dm²)
The obtained values should be compared against the specific migration limits (SMLs) set by relevant regulatory authorities.
Quality Control and Validation
To ensure the trustworthiness of the results, a robust quality control system is essential. This should include:
-
Method Blanks: Analyzing the food simulant that has not been in contact with the polymer sample to check for background contamination.[14]
-
Spiked Samples: Spiking the food simulant with a known concentration of ODA and analyzing it to determine the recovery of the analytical method.
-
Replicate Analysis: Performing the entire leaching experiment and analysis in triplicate to assess the precision of the method.
-
Calibration Verification: Regularly checking the calibration of the analytical instrument with a known standard.
Conclusion
The study of this compound leaching from polymer matrices is a critical aspect of ensuring product safety and regulatory compliance. The protocols and guidelines presented in this application note provide a comprehensive framework for conducting these studies with scientific rigor. By understanding the mechanisms of leaching, controlling the influencing factors, and employing validated analytical methods, researchers can generate reliable data to assess the potential for ODA migration and ensure the safety of a wide range of consumer and medical products.
References
- Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). Vertex AI Search.
- Method for solving the problem of precipitation and migration of PVC plasticizer. (n.d.). Google Patents.
- ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. (2006). CORE.
- Decyl octyl adipate. (n.d.). PubChem.
- Regulatory Considerations for Medical Polymers. (n.d.). Foster Corporation.
- Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. (2021). National Center for Biotechnology Information.
- Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. (2023). National Center for Biotechnology Information.
- What Causes Plasticizer Migration in PVC. (2025). BASTONE.
- Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. (n.d.). U.S. Food and Drug Administration.
- Application Notes and Protocols for Adipate-Based Plasticizers in PVC Formulations. (n.d.). Benchchem.
- Polymer Plasticization: Theories, Types, Process & Key Factors. (2024). SpecialChem.
- Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. (n.d.). MDPI.
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- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (n.d.). MDPI.
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Application Notes and Protocols for the Biodegradation Assessment of Octyl Decyl Adipate in Soil and Aquatic Environments
For: Researchers, scientists, and drug development professionals
Introduction: The Environmental Fate of Octyl Decyl Adipate
This compound (ODA) is a key plasticizer used to impart flexibility to a wide range of polymeric materials. Its widespread application necessitates a thorough understanding of its environmental persistence and ultimate fate. Biodegradation represents the primary pathway for the removal of such organic compounds from the environment, mediated by the metabolic activity of microorganisms. This document provides a comprehensive guide to the principles and methodologies for assessing the biodegradation of ODA in both terrestrial and aquatic ecosystems. The protocols herein are synthesized from internationally recognized guidelines, including those from the Organization for Economic Co-operation and Development (OECD), the International Organization for Standardization (ISO), and ASTM International, to ensure scientific rigor and regulatory acceptance.
Adipate esters, like ODA, are known to undergo biodegradation through the enzymatic hydrolysis of their ester bonds, which leads to the formation of adipic acid and the corresponding alcohols (octanol and decanol).[1][2] These intermediates can then be further assimilated by microorganisms and ultimately mineralized to carbon dioxide, water, and biomass.[1] The rate and extent of this process are influenced by a multitude of factors, including the physicochemical properties of ODA, the microbial diversity and activity of the receiving environment, and prevailing environmental conditions such as temperature, pH, and oxygen availability.
Given ODA's low water solubility, special considerations are required in the experimental design to ensure its bioavailability to the microbial consortia.[3][4][5] These application notes will address these challenges and provide robust protocols for generating reliable and reproducible data on the biodegradability of ODA.
Physicochemical Properties of this compound
A fundamental understanding of ODA's physicochemical properties is crucial for designing and interpreting biodegradation studies.
| Property | Value | Source |
| CAS Number | 110-29-2 | [4][6] |
| Molecular Formula | C24H46O4 | [4][6] |
| Molecular Weight | 398.62 g/mol | [4][6] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Water Solubility | Very low (e.g., 3.978e-005 mg/L @ 25 °C est.) | [4] |
| Boiling Point | ~220-254 °C @ 4 Torr | [7] |
| Melting Point | -50 °C | [7] |
| logP (o/w) | 9.530 (est) | [4] |
The high lipophilicity (logP) and low water solubility of ODA indicate that in aquatic environments, it will likely partition to organic matter and sediments. In soil, it will strongly adsorb to soil particles. This necessitates analytical methods capable of efficient extraction from these complex matrices.
Part 1: Biodegradation Assessment in Soil
The assessment of ODA's biodegradability in soil is critical for understanding its persistence in terrestrial ecosystems. The following protocol is based on the principles outlined in ISO 17556 and ASTM D5988-18 , which determine the ultimate aerobic biodegradability of plastic materials in soil by measuring the amount of evolved carbon dioxide.[8][9]
Principle of the Soil Biodegradation Test
A known amount of ODA is mixed with a standardized or site-specific soil. The soil is maintained at a constant temperature and moisture level under aerobic conditions. The microbial population present in the soil metabolizes the ODA, producing carbon dioxide. The evolved CO2 is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with a Total Organic Carbon (TOC) analyzer. The percentage of biodegradation is calculated based on the cumulative amount of CO2 produced relative to the theoretical maximum (ThCO2).
Experimental Workflow: Soil Biodegradation
Caption: Workflow for assessing ODA biodegradation in soil via respirometry.
Detailed Protocol: Soil Biodegradation (ISO 17556)
1. Materials and Reagents:
-
Test Substance: this compound (ODA).
-
Reference Material: Microcrystalline cellulose or starch (positive control).
-
Soil: Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture). Avoid soils from contaminated sites.
-
Inert Support: Silica gel or sand (for applying the oily ODA to the soil).
-
CO2 Trapping Solution: 0.05 M Barium hydroxide (Ba(OH)2) or 0.5 M Sodium hydroxide (NaOH).
-
Titrant: 0.05 M Hydrochloric acid (HCl).
-
Indicator: Phenolphthalein or Thymolphthalein.
-
Apparatus: Biometer flasks or similar respirometric system, incubator, titration equipment.
2. Experimental Setup:
-
Preparation of Test Substance: Due to its liquid nature, ODA should be coated onto an inert support like silica gel at a known concentration to facilitate even distribution in the soil.
-
Soil Amendment: Mix the ODA-coated silica with the soil to achieve a final concentration that provides sufficient carbon for accurate CO2 measurement without being inhibitory to microorganisms (e.g., 50-200 mg of carbon per kg of dry soil).
-
Controls:
-
Blank Control: Soil with uncoated silica gel to measure endogenous CO2 evolution.
-
Positive Control: Soil with the reference material to validate the microbial activity of the soil.
-
Toxicity Control (Optional): Soil with both ODA and the reference material to check for any inhibitory effects of ODA.
-
-
Incubation Vessels: Place the prepared soil samples (in triplicate) into the biometer flasks. Add the CO2 trapping solution to the side arm of the flask.
-
Incubation Conditions: Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2 °C).[10] Maintain the soil moisture at 40-60% of the maximum water-holding capacity.[10] Ensure a continuous supply of CO2-free air.
3. Measurement and Analysis:
-
CO2 Measurement: At regular intervals, remove the CO2 trapping solution and replace it with a fresh solution. Quantify the absorbed CO2 by titrating the remaining Ba(OH)2 or NaOH with HCl.
-
Calculation of Biodegradation:
-
Calculate the amount of CO2 evolved from the test and control flasks.
-
Subtract the average CO2 evolved in the blank control from the test and positive control values.
-
Calculate the theoretical CO2 (ThCO2) that would be produced from the complete mineralization of the added ODA based on its carbon content.
-
The percentage of biodegradation is calculated as: % Biodegradation = (Cumulative CO2 produced / ThCO2) * 100
-
4. Data Interpretation:
-
The test is considered valid if the positive control (cellulose) reaches at least 60% biodegradation within 60 days.
-
Plot the percentage of biodegradation against time to observe the lag phase, degradation phase, and plateau phase.
Example Data Presentation: Soil Biodegradation
| Time (Days) | Cumulative CO2 Evolved (mg) - Blank | Cumulative CO2 Evolved (mg) - ODA | Net CO2 Evolved (mg) - ODA | % Biodegradation - ODA |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 7 | 5.2 | 12.5 | 7.3 | 5.8 |
| 14 | 10.1 | 35.8 | 25.7 | 20.4 |
| 28 | 18.5 | 78.2 | 59.7 | 47.4 |
| 60 | 35.2 | 115.6 | 80.4 | 63.8 |
| 90 | 50.1 | 125.3 | 75.2 | 59.7 (Plateau) |
(Note: Data are hypothetical for illustrative purposes)
Part 2: Biodegradation Assessment in Aquatic Environments
Assessing ODA's biodegradation in aquatic systems requires methodologies that can accommodate its low water solubility. The following protocols are based on OECD 306 (Biodegradability in Seawater) and OECD 309 (Aerobic Mineralization in Surface Water) .[11][12]
Principle of Aquatic Biodegradation Tests
A small concentration of ODA is incubated in a natural water sample (seawater or freshwater) containing its indigenous microbial population. Biodegradation is determined by measuring a parameter such as dissolved organic carbon (DOC) removal or oxygen consumption. Due to ODA's properties, a simulation test like OECD 309, which uses lower test substance concentrations and allows for longer incubation times, is often more appropriate than ready biodegradability screening tests.
Experimental Workflow: Aquatic Biodegradation
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- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. Technical guidance on biodegradation testing of difficult substances and mixtures in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OECD 306 - Biodegradability Test - Seawater | Aropha Resource Center [resources.aropha.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Octyl Decyl Adipate (ODA) Synthesis
Welcome to the technical support center for the synthesis of Octyl Decyl Adipate (ODA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the optimization of ODA synthesis. As a mixed ester, the production of ODA presents unique challenges compared to single-component diesters. This document aims to elucidate the underlying chemical principles and provide practical, field-proven insights to ensure a successful and efficient synthesis.
Fundamentals of this compound Synthesis
This compound is synthesized through the esterification of adipic acid with a mixture of n-octanol and n-decanol. The reaction is a reversible condensation reaction where water is produced as a byproduct. To achieve high yields, it is crucial to remove this water as it forms, thereby shifting the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.
The overall reaction can be represented as:
Adipic Acid + x Octanol + (2-x) Decanol ⇌ this compound (and other diesters) + 2 H₂O
A critical aspect of ODA synthesis is that the reaction yields a mixture of three different diesters: Dioctyl Adipate (DOA), Didecyl Adipate (DDA), and the desired this compound (ODA). The relative ratios of these products depend on the initial stoichiometry of the alcohols and their relative reaction rates.
Reaction Mechanism: Acid-Catalyzed Esterification
The most common method for ODA synthesis is acid-catalyzed esterification. The mechanism involves the protonation of the carboxylic acid group of adipic acid by an acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of adipic acid to the alcohol mixture?
To drive the reaction to completion, a slight excess of the alcohol mixture is recommended. A common starting point is a molar ratio of 1:2.3 to 1:2.5 (adipic acid:total alcohols).[1] This excess helps to ensure that both carboxylic acid groups on the adipic acid molecule are esterified.
Q2: How does the ratio of octanol to decanol in the feed affect the final product?
The ratio of octanol to decanol directly influences the statistical distribution of the final diester products (DOA, ODA, and DDA). A 1:1 molar ratio of octanol to decanol will theoretically yield a product mixture with a statistical distribution of 1:2:1 of DOA:ODA:DDA. However, the actual distribution can be influenced by the relative reaction rates of the two alcohols.
Q3: Which catalyst is best suited for ODA synthesis?
The choice of catalyst is critical and depends on the desired reaction conditions and purification capabilities.
-
Traditional Acid Catalysts (Sulfuric Acid, p-Toluenesulfonic Acid): These are effective and low-cost but can lead to side reactions, equipment corrosion, and colored byproducts, necessitating extensive purification steps.
-
Organotitanates (e.g., Tetrabutyl Titanate): These are highly efficient catalysts that can be used at lower concentrations.[2] However, they are sensitive to water and can hydrolyze, leading to a loss of activity.
-
Solid Acid Catalysts (e.g., Ion-Exchange Resins): These offer the advantage of easy separation from the reaction mixture, minimizing contamination of the final product. They are also generally less corrosive.
For high-purity applications, organotitanates or solid acid catalysts are often preferred.
Q4: What is the optimal reaction temperature?
The reaction is typically carried out at temperatures between 140°C and 200°C. The optimal temperature depends on the catalyst used and the desired reaction rate. Higher temperatures increase the reaction rate but can also promote side reactions such as alcohol dehydration to form ethers or alkenes, and thermal degradation of the product.
Q5: How can I monitor the progress of the reaction?
The most common method is to monitor the acid value of the reaction mixture. The acid value is a measure of the amount of residual adipic acid. The reaction is considered complete when the acid value drops below a predetermined threshold, typically <0.5 mg KOH/g. Another method is to measure the amount of water collected in a Dean-Stark trap.
Troubleshooting Guide
This section addresses common issues encountered during ODA synthesis and provides systematic solutions.
Visual Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in ODA synthesis.
Issue 1: Low Yield or Incomplete Reaction
-
Symptom: The acid value of the reaction mixture plateaus at a high level, or the amount of water collected is significantly less than the theoretical amount.
-
Potential Causes & Solutions:
-
Inefficient Water Removal: The presence of water will inhibit the forward reaction.
-
Solution: Ensure the Dean-Stark trap or vacuum system is functioning correctly. If using an entrainer like toluene, ensure it is refluxing at the appropriate rate to effectively carry water away from the reaction. For high-vacuum systems, check for leaks.
-
-
Catalyst Deactivation: Titanate catalysts can be deactivated by hydrolysis if there is excessive water in the initial reactants.[2] Solid acid catalysts can lose activity over repeated uses.
-
Solution: Use anhydrous grade reactants. If using a titanate catalyst, consider adding it in portions throughout the reaction.[2] For solid catalysts, test their activity on a small scale or replace them.
-
-
Insufficient Reaction Time or Temperature: The reaction may be proceeding slower than expected.
-
Solution: Extend the reaction time and continue monitoring the acid value. If the reaction is stalled, a cautious and incremental increase in temperature (e.g., by 5-10°C) can be attempted, but be mindful of potential side reactions.
-
-
Issue 2: Product has a Dark Color or Undesirable Odor
-
Symptom: The final product is yellow, brown, or has a burnt odor.
-
Potential Causes & Solutions:
-
High Reaction Temperature: Excessive heat can cause thermal degradation of the reactants or products.
-
Solution: Lower the reaction temperature. It is better to run the reaction for a longer time at a moderate temperature than quickly at a high temperature.
-
-
Oxidation: Air leaking into the reaction vessel at high temperatures can cause oxidation.
-
Solution: Ensure the reaction is carried out under an inert atmosphere, such as a nitrogen blanket. Check all joints and seals for leaks.
-
-
Aggressive Catalyst: Strong mineral acids like sulfuric acid are more prone to causing side reactions that produce colored impurities.
-
Solution: Switch to a less aggressive catalyst like a titanate or a solid acid resin. If using sulfuric acid is unavoidable, use the minimum effective amount and consider a post-reaction treatment with activated carbon to improve color.
-
-
Issue 3: Incorrect Ester Distribution (DOA:ODA:DDA Ratio)
-
Symptom: GC analysis of the final product shows a distribution of diesters that is significantly different from the expected statistical distribution based on the initial alcohol ratio.
-
Potential Causes & Solutions:
-
Differential Evaporation of Alcohols: Octanol (boiling point ~195°C) is more volatile than decanol (boiling point ~230°C). During the reaction, especially if a strong vacuum is applied or if there is significant reflux, octanol may be preferentially removed from the reaction mixture, leading to a higher proportion of DDA in the final product.
-
Solution: Carefully control the reflux and vacuum conditions to minimize the loss of the more volatile alcohol. A well-designed packed column above the reactor can help to fractionally separate the alcohols from the water vapor, returning the alcohols to the reaction vessel.
-
-
Different Reaction Kinetics: There may be a difference in the esterification rates of octanol and decanol. While both are primary alcohols, steric hindrance and polarity differences can play a role.[3]
-
Solution: If one alcohol is reacting significantly faster, consider a sequential addition approach. For example, start the reaction with the less reactive alcohol and then add the more reactive alcohol later in the process. This can provide more control over the final product distribution.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound using a Titanate Catalyst
-
Reactor Setup: Assemble a four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a Dean-Stark trap with a reflux condenser.
-
Charging Reactants: Charge the flask with adipic acid (1.0 mol), n-octanol (1.15 mol), and n-decanol (1.15 mol). This provides a 1:2.3 molar ratio of acid to total alcohols.
-
Inert Atmosphere: Begin stirring and purge the system with nitrogen for 15-20 minutes to remove air. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Catalyst Addition: Heat the mixture to approximately 120°C. Once the temperature has stabilized, add the tetrabutyl titanate catalyst (0.1-0.3% by weight of the total reactants).
-
Esterification and Water Removal: Gradually increase the temperature to 160-180°C. Water will begin to collect in the Dean-Stark trap.
-
Monitoring the Reaction: Periodically take samples to measure the acid value. The reaction is considered complete when the acid value is below 0.5 mg KOH/g.
-
Purification:
-
Cool the reaction mixture to below 100°C.
-
Neutralize the residual acidity by washing with a 5% sodium carbonate solution, followed by washes with deionized water until the aqueous layer is neutral.
-
Remove the unreacted alcohols and residual water by vacuum distillation.
-
For very high purity, a final fractional distillation under high vacuum may be performed.
-
Protocol 2: Analysis of Ester Distribution by Gas Chromatography (GC)
-
Sample Preparation: Dilute a small amount of the final product in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp up to 300°C at 10°C/min, and hold for 10 minutes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Analysis: The different diesters will elute at different retention times, typically in order of increasing boiling point: DOA, ODA, then DDA. The relative peak areas can be used to determine the approximate molar ratio of the three components. For accurate quantification, calibration with pure standards of DOA, ODA, and DDA is recommended.
Data Presentation
Table 1: Typical Reaction Parameters for ODA Synthesis
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Acid:Alcohols) | 1 : 2.3 - 1 : 2.5 | Excess alcohol drives the equilibrium towards product formation.[1] |
| Octanol:Decanol Ratio | Application Dependent | A 1:1 ratio gives a statistical mix. Adjust as needed for desired properties. |
| Catalyst Loading (Titanate) | 0.1 - 0.3 wt% | Provides a good reaction rate without excessive cost or purification burden. |
| Reaction Temperature | 160 - 180 °C | Balances reaction rate with minimizing side reactions and color formation. |
| Reaction Time | 4 - 8 hours | Dependent on temperature, catalyst, and desired conversion. |
| Final Acid Value | < 0.5 mg KOH/g | Indicates a high degree of conversion and product purity. |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Recommended Action |
| Low Yield | Inefficient water removal | Improve vacuum, check for leaks, ensure proper reflux. |
| High Acidity | Catalyst deactivation | Use anhydrous reactants; consider staged catalyst addition. |
| Dark Color | High temperature / Oxidation | Reduce reaction temperature; ensure inert atmosphere. |
| Incorrect Ester Ratio | Differential alcohol loss | Control reflux/vacuum; consider sequential alcohol addition. |
Mechanistic and Safety Considerations
Catalyst Quenching and Removal
After the reaction, it is crucial to neutralize or remove the catalyst to prevent the reverse reaction (hydrolysis) during storage or further processing. For acid catalysts, a base wash (e.g., sodium carbonate) is effective. For titanate catalysts, hydrolysis with water followed by filtration of the resulting titanium dioxide is a common method.
Safety Precautions
-
The synthesis of ODA involves working with hot, flammable liquids and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Be cautious when working with vacuum systems to prevent implosion.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
References
-
Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]
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The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. (2025). PMC. Retrieved January 24, 2026, from [Link]
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Effect of linear alcohol chain length on percentage of esterification. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. (2021). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Mechanism and kinetics of esterification of adipic acid and ethylene glycol by tetrabutyl titanate catalyst. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
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EFFECT OF CHAIN LENGTH AND ORDER OF THE ALCOHOL ON ENZYME ACTIVITY DURING ENZYMATIC ESTERIFICATION IN ORGANIC MEDIA. (n.d.). Retrieved January 24, 2026, from [Link]
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Decyl octyl adipate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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How to Make Esters through Esterification. (2023). YouTube. Retrieved January 24, 2026, from [Link]
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The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. (2022). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. (2024). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. (n.d.). Retrieved January 24, 2026, from [Link]
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Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols. (2016). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. (n.d.). Retrieved January 24, 2026, from [Link]
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Esterification of Cellulose with Long Fatty Acid Chain through Mechanochemical Method. (n.d.). Retrieved January 24, 2026, from [Link]
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Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.). Food Safety and Environmental Stewardship Program. Retrieved January 24, 2026, from [Link]
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Design and Control for the Dimethyl Adipate Process with a Side‐Reactor Column Configuration. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
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Ester Synthesis Lab (Student Handout). (n.d.). Retrieved January 24, 2026, from [Link]
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Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved January 24, 2026, from [Link]
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Benefits of a Mixed-Mode Stationary Phase to Address the Challenging Purification of an Industrially Relevant Peptide: A Proof-of-Concept Study. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]
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Kіnetics laws of adipіc and succinic acids esterification with aliphatic alcohols C2-C5. (2014). Retrieved January 24, 2026, from [Link]
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GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. (2011). PubMed. Retrieved January 24, 2026, from [Link]
-
Esterification of adipic acid with methanol over Amberlyst 35. (2007). ResearchGate. Retrieved January 24, 2026, from [Link]
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The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. (n.d.). Retrieved January 24, 2026, from [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved January 24, 2026, from [Link]
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Transesterification Reaction on Biodiesel Production from Bintaro Oil (Cerbera mangas L.) from Moluccas Island. (2023). International Journal of Acta Material. Retrieved January 24, 2026, from [Link]
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Kinetics of the Esterification of Crotonic Acid with Octyl, Decyl, or Dodecyl Alcohol. (2004). ACS Publications. Retrieved January 24, 2026, from [Link]
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Quantitative determination of octylphenol, nonylphenol, alkylphenol-ethoxylates and alcohol ethoxylates by pressurized liquid extraction and. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]
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Making esters - Part 1. (2020). YouTube. Retrieved January 24, 2026, from [Link]
-
The Influence of the Reaction Parameters on the Synthesis of Fatty Acid Octyl Esters and Investigation of Applications Properties of Its Blends with Mineral Diesel. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Troubleshooting side reactions in the esterification of adipic acid
This guide provides in-depth troubleshooting for common side reactions encountered during the esterification of adipic acid. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and optimize their synthetic outcomes.
Introduction to Adipic Acid Esterification
The esterification of adipic acid is a cornerstone reaction in the synthesis of a wide range of commercially significant molecules, from plasticizers and lubricants to precursors for polymers like nylon 6,6.[1] The reaction, typically a Fischer-Speier esterification, involves reacting adipic acid with an alcohol in the presence of an acid catalyst.[2] While seemingly straightforward, the bifunctional nature of adipic acid presents unique challenges, often leading to a variety of side reactions that can significantly impact yield and purity.
This guide will address the most prevalent of these challenges in a practical, question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower you to proactively control your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low Yield of the Desired Diester and Formation of High Molecular Weight Species
Question: I am trying to synthesize a dialkyl adipate, but I'm observing a low yield of my target molecule and the formation of a viscous, polymeric substance in my reaction mixture. What is happening and how can I fix it?
Answer:
This is a classic case of polyesterification or oligomerization . Since adipic acid is a dicarboxylic acid, it can react at both ends. If one end of an adipic acid molecule has formed an ester with your alcohol, the other carboxylic acid group can react with another alcohol molecule, which could be attached to another adipic acid molecule, leading to the formation of dimers, trimers, and eventually long-chain polyesters.[3] This is especially prevalent when using diols as the alcohol component but can also occur with monoalcohols, particularly at elevated temperatures and high concentrations.
Troubleshooting Steps:
-
Molar Ratio of Reactants: The most effective way to suppress polyesterification is to use a significant excess of the mono-alcohol.[4] This statistically favors the reaction of both of adipic acid's carboxylic groups with individual alcohol molecules rather than with an already-esterified adipic acid molecule. A 10-fold or greater molar excess of the alcohol is a good starting point.[4]
-
Reaction Conditions: High temperatures can promote intermolecular reactions. If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures for Fischer esterification range from 60-110 °C.
-
Catalyst Concentration: While a catalyst is necessary, an excessively high concentration of a strong acid catalyst can sometimes promote side reactions. Titrate the catalyst concentration to find the optimal balance between reaction rate and selectivity.
Preventative Measures:
-
Controlled Addition: In some cases, the slow, controlled addition of adipic acid to a heated solution of the alcohol and catalyst can help to maintain a high alcohol-to-adipic acid ratio throughout the reaction, minimizing self-condensation.
-
Choice of Catalyst: While strong mineral acids are common, heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) can offer better control and easier removal, sometimes leading to cleaner reactions.[4]
| Parameter | Recommendation to Minimize Polyesterification |
| Alcohol to Adipic Acid Molar Ratio | ≥ 10:1 |
| Temperature | Lowest feasible temperature for adequate reaction rate (typically 60-110 °C) |
| Reactant Addition | Slow addition of adipic acid to the alcohol/catalyst mixture |
Reaction Pathway Visualization:
Caption: Polyesterification side reaction pathway.
FAQ 2: My Product is Contaminated with a Lower Boiling Point Ketone.
Question: After my esterification reaction and workup, GC-MS analysis shows a significant peak corresponding to cyclopentanone. Where is this coming from?
Answer:
The presence of cyclopentanone is a tell-tale sign of the thermal decarboxylation of adipic acid. At elevated temperatures, typically above 150°C, adipic acid can undergo an intramolecular cyclization followed by decarboxylation to yield cyclopentanone, carbon dioxide, and water.[5][6] This reaction can be catalyzed by acids and certain metal oxides.
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. Ensure your reaction temperature does not significantly exceed 150°C. If a higher temperature is required for the esterification, consider using a more active catalyst that allows for lower reaction temperatures. The rate of decarboxylation increases significantly with temperature. For instance, in the absence of a catalyst, temperatures around 285-295°C are used for the deliberate synthesis of cyclopentanone from adipic acid.[7]
-
Catalyst Selection: While acid catalysts are standard for esterification, certain catalysts can also promote decarboxylation. If this is a persistent issue, consider screening different catalysts. For example, milder catalysts or enzymatic approaches can be used to avoid high temperatures altogether.[5]
Preventative Measures:
-
Vacuum Distillation: If your desired ester has a high boiling point, consider performing the reaction at a lower temperature under vacuum to remove the water byproduct and drive the equilibrium towards the product. This can help to avoid the high temperatures that favor decarboxylation.
-
Monitor Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of decarboxylation. Monitor the reaction progress and stop it as soon as the desired conversion is reached.
| Temperature Range | Predominant Reaction |
| 60 - 130 °C | Favorable for Esterification |
| > 150 °C | Onset of significant Decarboxylation[5] |
| 250 - 300 °C | Rapid Decarboxylation to Cyclopentanone[7][8] |
Decarboxylation Pathway:
Caption: Thermal decarboxylation of adipic acid.
FAQ 3: I am observing an unexpected cyclic byproduct, especially when attempting to make a diester.
Question: My reaction is producing a cyclic β-keto ester instead of the linear diester I was expecting. Why is this happening?
Answer:
This side reaction is known as the Dieckmann condensation , which is an intramolecular Claisen condensation.[9][10][11][12] It occurs when a diester, in the presence of a base, undergoes an intramolecular cyclization to form a five- or six-membered cyclic β-keto ester. In the context of adipic acid esterification, if a diester is formed and there is a sufficiently strong base present (and a proton on the alpha-carbon to the ester), this cyclization can occur.
Troubleshooting Steps:
-
Control of Basicity: The Dieckmann condensation is base-catalyzed. Ensure that your reaction conditions are acidic, as intended for a Fischer esterification. If your workup involves a basic wash to neutralize the acid catalyst, perform this step at a low temperature and for a short duration to minimize the risk of base-catalyzed cyclization.
-
Reaction Conditions: The Dieckmann condensation is typically carried out in the presence of an alkoxide base. The acidic conditions of a Fischer esterification should prevent this reaction. If you are observing this byproduct, it is a strong indication that your reaction conditions are not what you intended.
Preventative Measures:
-
Careful Workup: When neutralizing the acid catalyst with a base, do so cautiously at low temperatures (e.g., in an ice bath). Promptly separate the organic and aqueous layers after neutralization.
-
Avoid Strong Bases: If a neutralization step is necessary, use a weak base like sodium bicarbonate rather than a strong base like sodium hydroxide or sodium ethoxide.
Dieckmann Condensation Pathway:
Caption: Dieckmann condensation of an adipate diester.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Adipic Acid with a Mono-alcohol (e.g., Butanol)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add adipic acid (1.0 eq).
-
Reagents: Add the alcohol (e.g., n-butanol, 10 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05 eq).
-
Reaction: Heat the mixture to reflux (for n-butanol, this is approximately 117°C) and stir.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC, or titration of the remaining carboxylic acid.[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude diester.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Analytical Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, derivatize any remaining carboxylic acid groups to make them more volatile for GC analysis.[3]
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 40-500).
-
-
Analysis: Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards. Quantify the components by integrating the peak areas.[5][6]
References
-
Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy. ACS Publications. [Link]
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cyclopentanone - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC - NIH. National Institutes of Health. [Link]
-
Esterification of adipic acid with methanol over Amberlyst 35 | Request PDF. ResearchGate. [Link]
-
Kinetic study of Esterification of Adipic acid with Methanol over Amberlyst 15. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. [Link]
-
Cyclopentanone and cyclopentanone derivatives as degradation products of polyamide 6,6. ResearchGate. [Link]
- CN103044226A - Method for preparing cyclopentanone
-
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Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor. [Link]
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Cyclopentanone synthesis. Organic Chemistry Portal. [Link]
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Study of Composition of Adipic Esters by IR Spectroscopy. ResearchGate. [Link]
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SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. [Link]
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Determination of adipic acid in the course of its polycondensation with butane-1,4-diamine. ResearchGate. [Link]
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Dialkyl Succinates and Adipates as Alternative Plasticizers—Even More Efficient Synthesis. MDPI. [Link]
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Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. MDPI. [Link]
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Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Publications. [Link]
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esterification - alcohols and carboxylic acids. Chemguide. [Link]
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Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
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Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Pragolab. [Link]
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Adipid Acid determining purity method HPLC HELP. Reddit. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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Kinetics and mechanisms of polyesterifications I. Reactions of diols with diacids. ResearchGate. [Link]
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What is the product of a Dieckmann condensation of dimethyl adipate?. Chemistry Stack Exchange. [Link]
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Adipic acid based polyester polyols. Ataman Kimya. [Link]
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One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Catalysis Science & Technology. [Link]
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Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. National Institutes of Health. [Link]
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FT-IR spectrum of adipic acid. ResearchGate. [Link]
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Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
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Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
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How To: Troubleshoot a Reaction. University of Rochester. [Link]
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The determination of adipic acid in the working place air and water by GC method. ResearchGate. [Link]
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Catalytic Decomposition of Oleic Acid to Fuels and Chemicals: Roles of Catalyst Acidity and Basicity on Product Distribution and Reaction Pathways. MDPI. [Link]
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Fatty Acid Analysis by HPLC. AOCS. [Link]
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Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI. [Link]
-
Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. PubMed. [Link]
-
Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. National Institutes of Health. [Link]
-
-
Kinetics of Polyesterification (Uncatalyzed). YouTube. [Link]
-
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Propose mechanisms for the two Dieckmann condensations just shown.... Pearson+. [Link]
-
One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. Catalysis Science & Technology. [Link]
-
Original articles High performance liquid chromatography of fatty acids as naphthacyl derivatives. Analusis. [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. [Link]
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Calibration curve challenges in the quantification of Octyl decyl adipate
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of Octyl Decyl Adipate (ODA) quantification. As a Senior Application Scientist, I understand that generating a reliable and reproducible calibration curve is the cornerstone of any successful quantitative analysis. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Here, we will not only outline the steps but also delve into the scientific reasoning behind them, ensuring your methods are robust and your results are trustworthy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in creating a calibration curve for this compound (ODA)?
A1: The primary challenges in ODA quantification revolve around its physicochemical properties and the complexity of the sample matrix. ODA is a high-molecular-weight, lipophilic ester with very low water solubility and a high boiling point.[1][2] These characteristics can lead to difficulties in preparing accurate standards, potential for carryover in analytical systems, and significant matrix effects, especially in complex biological or environmental samples.[3][4]
Q2: Which analytical technique is most suitable for ODA quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for the quantification of adipate plasticizers like ODA.[5][6] Its ability to separate volatile and semi-volatile compounds, coupled with the high selectivity and sensitivity of mass spectrometry, makes it well-suited for detecting ODA in various matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile plasticizers or as a complementary technique.[7][8]
Q3: Why is my calibration curve for ODA showing poor linearity (R² < 0.99)?
A3: Poor linearity in your ODA calibration curve can stem from several factors. These include inaccurate standard preparation due to ODA's low solubility in aqueous solutions, adsorption of the analyte to container surfaces, instrument contamination or carryover, and the presence of significant matrix effects that are not adequately compensated for. It is also possible that the concentration range of your calibration standards is too wide, leading to detector saturation at the higher end.
Q4: What is the "matrix effect" and how does it impact ODA analysis?
A4: The matrix effect is the alteration of an analyte's ionization and subsequent detection in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[3][9] In ODA analysis, components of the sample matrix (e.g., lipids, proteins, other additives) can either suppress or enhance the ODA signal, leading to inaccurate quantification.[4] This is a critical consideration when analyzing complex samples like biological tissues, food products, or environmental extracts.[3][10]
Troubleshooting Guide: Calibration Curve Challenges
This section provides a structured approach to diagnosing and resolving common issues encountered during the development of a calibration curve for ODA.
Issue 1: Poor Linearity and Low Coefficient of Determination (R²)
If your calibration curve is not linear or your R² value is consistently below your laboratory's acceptance criteria (typically >0.99), follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Detailed Steps:
-
Verify Standard Preparation:
-
Causality: ODA's low water solubility (estimated at 0.0005452 mg/L at 25°C) makes it prone to precipitation or incomplete dissolution in incompatible solvents.[11] This leads to inaccurate standard concentrations.
-
Action: Ensure you are using an appropriate organic solvent for your stock solution, such as hexane, acetone, or chloroform. Use a vortex mixer and sonication to ensure complete dissolution. Visually inspect for any undissolved material.
-
-
Check for Instrument Carryover:
-
Causality: ODA is a relatively "sticky" compound and can adsorb to surfaces in the injection port, column, and transfer lines of a GC-MS system. This can lead to carryover into subsequent injections, artificially inflating the response of lower concentration standards.
-
Action: Inject a series of solvent blanks after your highest concentration standard. If you observe a significant ODA peak in the blanks, carryover is occurring. To mitigate this, consider using a solvent rinse for the injection syringe, increasing the injector temperature, and baking out the column between runs.
-
-
Evaluate Matrix Effects:
-
Causality: As discussed in the FAQs, co-eluting matrix components can interfere with ODA ionization.[9] A calibration curve prepared in a pure solvent will not account for these effects, leading to non-linearity when analyzing real samples.
-
Action: Prepare a set of matrix-matched calibration standards by spiking known amounts of ODA into a blank matrix extract (a sample known to be free of ODA). Compare the slope of the matrix-matched curve to a solvent-based curve. A significant difference indicates the presence of matrix effects.[10]
-
-
Review Integration Parameters:
-
Causality: Incorrect peak integration parameters in your chromatography data system can lead to inconsistent peak area measurements, which will negatively impact the linearity of your calibration curve.
-
Action: Manually review the integration of each peak in your calibration standards. Ensure that the baseline is set correctly and that the entire peak is being integrated. Adjust integration parameters as necessary.
-
Issue 2: Low Sensitivity and High Limits of Quantification (LOQs)
If you are struggling to detect ODA at low concentrations, consider the following:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Instrument Parameters | Incorrect GC oven temperature program, injector temperature, or MS parameters (e.g., ion source temperature, electron energy) can lead to poor analyte transfer, fragmentation, and detection. | Optimize your GC-MS method. For ODA, a starting point for the GC oven program could be an initial temperature of 100°C held for 2 minutes, then ramping at 10°C/minute to 270°C and holding for 10 minutes.[12] Use Selected Ion Monitoring (SIM) mode on the MS for enhanced sensitivity, monitoring characteristic ODA ions (e.g., m/z 129, 241).[1] |
| Inefficient Sample Extraction | The extraction method may not be efficiently recovering ODA from the sample matrix. | For solid samples, consider techniques like solid-phase extraction (SPE) or liquid-liquid extraction with a non-polar solvent.[5][6] Ensure adequate mixing and contact time between the sample and the extraction solvent. |
| Analyte Degradation | ODA could potentially degrade during sample preparation or analysis, especially at high temperatures. | While ODA is relatively stable, it's good practice to minimize sample exposure to high temperatures and harsh chemical conditions. Use an appropriate internal standard to correct for any losses during sample workup. |
Experimental Protocols
Protocol 1: Preparation of ODA Calibration Standards
This protocol describes the preparation of a set of calibration standards in a pure solvent.
Caption: Workflow for preparing ODA calibration standards.
Step-by-Step Methodology:
-
Stock Solution Preparation (1 mg/mL): a. Accurately weigh 10 mg of pure ODA standard into a 10 mL volumetric flask. b. Dissolve the ODA in hexane and make up to the mark. c. Stopper the flask and mix thoroughly by inversion. Use a vortex mixer and sonicator if necessary to ensure complete dissolution.
-
Serial Dilutions: a. Prepare a series of working standards by performing serial dilutions of the stock solution with hexane. b. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with hexane. c. Repeat this process to generate a range of standards suitable for your expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Storage: a. Store all standard solutions in amber glass vials with PTFE-lined caps at 4°C to minimize solvent evaporation and analyte degradation.
Protocol 2: Matrix-Matched Standard Preparation
This protocol is essential for accurately quantifying ODA in complex matrices.
-
Prepare Blank Matrix Extract: a. Select a sample matrix that is representative of your unknown samples but is known to be free of ODA. b. Extract this blank matrix using the same procedure you will use for your unknown samples.
-
Spike Blank Extract: a. Aliquot equal volumes of the blank matrix extract into a series of vials. b. Spike each aliquot with a different known amount of ODA from your working standard solutions to create a series of matrix-matched calibrators.
-
Analysis: a. Analyze the matrix-matched standards using your optimized GC-MS method. b. The resulting calibration curve will account for any matrix-induced signal suppression or enhancement.[10]
Concluding Remarks
The successful quantification of this compound requires a methodical approach that considers the unique properties of the analyte and the potential for matrix interference. By systematically addressing challenges related to standard preparation, instrument performance, and matrix effects, you can develop a robust and reliable calibration curve. This technical support guide provides the foundational knowledge and practical steps to troubleshoot common issues and validate your analytical methods. Remember that a well-characterized and consistently linear calibration curve is the bedrock of accurate and defensible quantitative results.
References
-
The Good Scents Company. (n.d.). diisooctyl adipate, 108-63-4. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Decyl octyl adipate. PubChem Compound Database. Retrieved from [Link]
-
Berg, R. W., & Dopazo-Otero, A. (2006). ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. CORE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Decyl octyl adipate. NIST Chemistry WebBook. Retrieved from [Link]
-
Wang, J., et al. (2014). GC/MS Method for the Determination of Adipate Plasticizers in Ham Sausage and Its Application to Kinetic and Penetration Studies. ResearchGate. Retrieved from [Link]
-
Luzardo, O. P., et al. (2021). Determination of phthalic acid esters and di(2-ethylhexyl) adipate in tissues from stranded dolphins in the Canary Islands. PubMed. Retrieved from [Link]
-
Badeka, A., & Kontominas, M. (2022). Food Contact Materials: Migration and Analysis. Challenges and Limitations on Identification and Quantification. MDPI. Retrieved from [Link]
-
Zhang, J., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Tsochatzis, E. D., et al. (2018). "Multiresidual LC-MS analysis of plasticizers used in PVC gaskets of lids and assessment of migration into food sauces". ResearchGate. Retrieved from [Link]
-
Domenech, J., et al. (2021). Calibration curves relating GCMS response with adipic acid dimethyl ester concentration in CHCl3. ResearchGate. Retrieved from [Link]
-
Ivanova, E. A., et al. (2022). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. MDPI. Retrieved from [Link]
-
Anderson, K. A., et al. (2021). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program. Retrieved from [Link]
-
Ullrich, D., & Kempe, G. (2002). LC/MS method to determine plasticizers in indoor dust. Indoor Air 2002: Proceedings of the 9th International Conference on Indoor Air Quality and Climate. Retrieved from [Link]
-
Sciforum. (2024). Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan. Retrieved from [Link]
-
Wang, J., et al. (2014). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. PubMed. Retrieved from [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]
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Technical Support Center: Enhancing the Thermal Stability of Polymers Plasticized with Octyl Decyl Adipate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with polymers plasticized with Octyl Decyl Adipate (ODA). It addresses common challenges related to thermal stability and offers systematic troubleshooting and optimization strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (ODA) in polymer formulations?
A1: this compound (ODA) is a plasticizer, an additive used to increase the flexibility, durability, and processability of polymers.[1][2] It works by embedding itself between polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[2] ODA is particularly valued as a low-temperature plasticizer, maintaining the flexibility of the polymer even at reduced temperatures.[3]
Q2: What are the typical signs of thermal degradation in ODA-plasticized polymers?
A2: Thermal degradation manifests in several ways, including discoloration (often yellowing), embrittlement, and a loss of mechanical strength.[4] During processing, you might observe increased melt viscosity or the evolution of fumes. Analytically, techniques like Thermogravimetric Analysis (TGA) will show a decrease in the onset temperature of weight loss.[5][6]
Q3: Why is my ODA-plasticized polymer degrading at temperatures below its expected processing window?
A3: While ODA itself has a boiling point between 220-254 °C at 4 mm Hg, the thermal stability of the final polymer formulation is often dictated by the base polymer.[3] For instance, Polyvinyl Chloride (PVC) begins to degrade around 130°C, releasing hydrochloric acid (HCl), which can then catalyze further degradation.[7] The presence of impurities or residual catalysts from polymerization can also lower the thermal stability.
Q4: What is the role of a heat stabilizer and why is it crucial for ODA-plasticized formulations?
A4: Heat stabilizers are essential additives that protect polymers from heat-induced degradation during processing and throughout the product's lifecycle.[4][8][9] They function by neutralizing degradation products (like HCl in PVC), scavenging free radicals, and preventing the breakdown of polymer chains.[8][10] In ODA-plasticized systems, particularly with heat-sensitive polymers like PVC, heat stabilizers are critical to prevent premature degradation and maintain the desired physical properties.[8]
Q5: Can the type of heat stabilizer impact the performance of ODA?
A5: Absolutely. Different heat stabilizers have varying mechanisms of action and efficiencies. Common types include metal soaps (e.g., calcium/zinc stearates), organotin compounds, and organic-based stabilizers (OBS).[9] The choice of stabilizer can influence not only the thermal stability but also other properties like transparency and long-term aging characteristics. Some stabilizers can have synergistic effects when used in combination.[10][11]
Section 2: Troubleshooting Guide: Diagnosing and Resolving Thermal Instability
This section provides a systematic approach to identifying and resolving common issues encountered during the formulation and processing of ODA-plasticized polymers.
Issue 1: Premature Discoloration (Yellowing) During Processing
-
Potential Cause 1: Insufficient Heat Stabilization.
-
Causality: The rate of degradation, particularly dehydrochlorination in PVC, is exceeding the capacity of the stabilizer system to neutralize acidic byproducts.[7] This leads to the formation of conjugated double bonds, which are chromophores that cause yellowing.[4]
-
Troubleshooting Steps:
-
Increase Stabilizer Concentration: Incrementally increase the loading of your primary heat stabilizer.
-
Introduce a Co-stabilizer: Incorporate a secondary stabilizer. For instance, in a Calcium/Zinc system, adding a phosphite or a polyol can create a synergistic effect, improving both early color hold and long-term stability.[11]
-
Evaluate a Different Stabilizer System: If the issue persists, consider switching to a more robust stabilizer package, such as an organotin-based system, known for its high efficiency.
-
-
-
Potential Cause 2: Excessive Processing Temperature or Shear.
-
Causality: High temperatures and mechanical shear from mixing or extrusion can accelerate polymer degradation.[12] Even with adequate stabilization, excessive energy input can overwhelm the system.
-
Troubleshooting Steps:
-
Optimize Processing Parameters: Gradually reduce the processing temperature and/or screw speed to minimize thermal and mechanical stress on the polymer.[4]
-
Improve Lubrication: Ensure an optimized lubricant package is in place. Internal lubricants reduce melt viscosity and friction, while external lubricants prevent sticking to metal surfaces. An imbalance can lead to localized overheating.
-
-
Issue 2: Brittleness and Loss of Mechanical Properties in the Final Product
-
Potential Cause 1: Plasticizer Volatilization.
-
Causality: If processing temperatures are too high or residence times are too long, ODA can volatilize, leading to a lower effective plasticizer concentration in the final product. This results in increased stiffness and brittleness.
-
Troubleshooting Steps:
-
Confirm with TGA: Run a Thermogravimetric Analysis (TGA) on your compound to determine the onset temperature of weight loss. A significant weight loss before the polymer's degradation temperature can indicate plasticizer loss.[12]
-
Adjust Processing Conditions: Lower the processing temperature and consider using a vented extruder to manage volatiles.[12]
-
-
-
Potential Cause 2: Incompatibility or Poor Dispersion of Additives.
-
Causality: Poor dispersion of the plasticizer or stabilizers can lead to localized areas of instability and weakness within the polymer matrix.[13] This can be due to improper mixing or inherent incompatibility between components.
-
Troubleshooting Steps:
-
Optimize Mixing Protocol: Ensure that the mixing speed, time, and temperature are sufficient to achieve a homogenous blend. The order of addition of ingredients can also be critical.[12]
-
Use Surface-Modified Additives: For inorganic stabilizers, using surface-treated grades can improve their compatibility and dispersion within the polymer matrix.[13]
-
-
Caption: A flowchart for troubleshooting thermal instability.
Section 3: Experimental Protocols for Thermal Stability Evaluation
To quantitatively assess the thermal stability of your ODA-plasticized polymer formulations, the following analytical techniques are recommended.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of degradation and quantify weight loss as a function of temperature.
-
Methodology:
-
Prepare a small sample (5-10 mg) of the polymer compound.
-
Place the sample in a TGA pan (e.g., aluminum or platinum).
-
Load the sample into the TGA instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[14]
-
Record the weight loss as a function of temperature. The onset of degradation is typically defined as the temperature at which 5% weight loss occurs.[15]
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg) and identify other thermal events like melting and crystallization.[16][17]
-
Methodology:
-
Prepare a small sample (5-10 mg) and seal it in a DSC pan.[14]
-
Place the sample and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., -50 °C to 200 °C).[14]
-
Cool the sample at a controlled rate.
-
Perform a second heating scan. The Tg is determined from the inflection point in the heat flow curve during the second heating scan. A lower Tg indicates more effective plasticization.[18]
-
The following table presents hypothetical data from TGA and DSC analyses to illustrate the effect of different stabilizer systems on a PVC formulation plasticized with 40 phr (parts per hundred resin) of ODA.
| Stabilizer System | T(5% weight loss) (°C) | Glass Transition Temp (Tg) (°C) |
| No Stabilizer | 145 | 35 |
| Calcium/Zinc Stearate | 175 | 34 |
| Calcium/Zinc + Polyol | 185 | 34 |
| Organotin Mercaptide | 195 | 35 |
The thermal degradation of PVC is an autocatalytic process initiated by the elimination of HCl.[19] This creates unstable allylic chlorine atoms, which further accelerate the "unzipping" of HCl from the polymer chain, leading to the formation of long polyene sequences that cause discoloration.
Heat stabilizers interrupt this process through several mechanisms:
-
HCl Scavenging: Metal soap stabilizers (e.g., Calcium and Zinc Stearates) react with and neutralize the released HCl, preventing it from catalyzing further degradation.
-
Replacement of Labile Chlorine Atoms: Some stabilizers can replace the unstable chlorine atoms on the PVC chain with more stable functional groups, thus preventing the initiation of the degradation cascade.[10]
-
Free Radical Scavenging: Certain organic co-stabilizers can interrupt the radical chain reactions that contribute to degradation.[10]
Caption: PVC thermal degradation and the intervention of heat stabilizers.
References
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- National Center for Biotechnology Information. (n.d.). Decyl octyl adipate. PubChem.
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- National Center for Biotechnology Information. (2022). Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC. PMC.
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- Plastics Engineering. (2023). Safe and Eco-Friendly Approach to Thermal Stability of PVC.
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- MDPI. (n.d.). Formulations, Processing, and Application of Poly(butylene adipate-co-terephthalate)/Thermoplastic Starch Blends: A Review.
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Validation & Comparative
A Comparative Performance Analysis of Octyl Decyl Adipate and Other Adipate Esters as Plasticizers
In the dynamic landscape of polymer science and formulation development, the selection of an appropriate plasticizer is paramount to achieving desired material properties. Adipate esters, a class of non-phthalate plasticizers, have garnered significant attention due to their excellent low-temperature performance and favorable toxicological profiles. This guide provides a detailed, data-driven comparison of Octyl Decyl Adipate (ODA) against two other widely used adipate esters: Di-2-ethylhexyl Adipate (DEHA) and Dibutyl Adipate (DBA).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the performance characteristics of these adipate esters. By presenting objective experimental data and outlining the underlying scientific principles, this guide aims to empower formulators to make informed decisions in their material development processes.
Introduction to Adipate Esters as Plasticizers
Plasticizers are additives that increase the flexibility, durability, and workability of a polymer matrix. They achieve this by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material.[1][2] Adipate esters, the diesters of adipic acid, are particularly valued for their ability to impart excellent flexibility at low temperatures, a critical attribute for applications in demanding environments.[3] Their linear structure and moderate polarity contribute to their efficiency and compatibility with a range of polymers, most notably polyvinyl chloride (PVC).[1][4]
The general structure of an adipate ester involves a central adipic acid backbone with two ester linkages to alcohol chains of varying lengths and branching. This variation in the alcohol moiety is the primary determinant of the plasticizer's performance characteristics, including its plasticizing efficiency, volatility, and migration resistance.
Physicochemical Properties of Selected Adipate Esters
A fundamental understanding of the physicochemical properties of each adipate ester is crucial for predicting its behavior as a plasticizer. The following table summarizes key properties of this compound (ODA), Di-2-ethylhexyl Adipate (DEHA), and Dibutyl Adipate (DBA).
| Property | This compound (ODA) | Di-2-ethylhexyl Adipate (DEHA) | Dibutyl Adipate (DBA) |
| CAS Number | 110-29-2[5] | 103-23-1[6] | 105-99-7[7] |
| Molecular Formula | C₂₄H₄₆O₄[5] | C₂₂H₄₂O₄[6] | C₁₄H₂₆O₄[7] |
| Molecular Weight ( g/mol ) | 398.62[8] | 370.58[6] | 258.35[7] |
| Boiling Point (°C) | 220-254 @ 4 mmHg[8] | 417 | 305[7] |
| Melting Point (°C) | -50[8] | -67 | -32[9] |
| Density (g/mL at 25°C) | ~0.915 | ~0.922[6] | 0.962[7] |
| Refractive Index (n20/D) | ~1.447 | ~1.447 | 1.436[7] |
Note: Some properties for ODA are typical values as precise data from a single authoritative source can vary.
The trend in molecular weight, from DBA to ODA, directly influences properties like boiling point and, consequently, volatility. Higher molecular weight generally correlates with a higher boiling point and lower volatility.
Comparative Performance Analysis
The efficacy of a plasticizer is evaluated through a series of standardized tests that quantify its impact on the physical and mechanical properties of the polymer. This section presents a comparative analysis of ODA, DEHA, and DBA across key performance indicators, primarily in a flexible PVC formulation.
Plasticizing Efficiency
Plasticizing efficiency refers to the ability of a plasticizer to soften a polymer. It is commonly assessed by measuring the reduction in Shore hardness and the changes in tensile properties (tensile strength and elongation at break). A more efficient plasticizer will achieve a greater reduction in hardness and a more significant increase in elongation for a given concentration.
Table 2: Comparative Plasticizing Efficiency in PVC (Typical Values at 40 phr)*
| Performance Metric | ODA | DEHA | DBA | Test Method |
| Shore A Hardness | 80 - 85 | 82 - 87 | 78 - 83 | ASTM D2240 |
| Tensile Strength (MPa) | 15 - 18 | 16 - 19 | 14 - 17 | ASTM D412 |
| Elongation at Break (%) | 350 - 400 | 330 - 380 | 380 - 430 | ASTM D412 |
*phr: parts per hundred resin
From this data, we can infer that DBA, with its lower molecular weight, exhibits slightly higher plasticizing efficiency, resulting in a lower Shore A hardness and higher elongation at break. ODA and DEHA demonstrate comparable and good plasticizing efficiency.
Low-Temperature Flexibility
A key advantage of adipate esters is their excellent performance at low temperatures. This is quantified by the brittle point, the temperature at which a material fractures upon impact under specified conditions. A lower brittle point indicates better low-temperature flexibility.
Table 3: Comparative Low-Temperature Performance in PVC (Typical Values at 40 phr)
| Performance Metric | ODA | DEHA | DBA | Test Method |
| Brittle Point (°C) | -65 to -70 | -60 to -65 | -55 to -60 | ASTM D746 |
ODA, with its longer alkyl chains, generally provides the best low-temperature performance, as evidenced by its lower brittle point. This is a critical consideration for applications exposed to cold climates or requiring flexibility during refrigeration.
Permanence: Volatility and Extraction Resistance
The long-term performance of a plasticized material is heavily dependent on the permanence of the plasticizer. This is primarily assessed by its volatility (tendency to evaporate) and its resistance to extraction by solvents.
Volatility: Lower volatility is desirable to prevent the plasticizer from migrating out of the polymer over time, which can lead to embrittlement. Volatility is typically measured as the percentage weight loss after heating for a specified time and temperature.
Table 4: Comparative Volatility (Typical Values)
| Performance Metric | ODA | DEHA | DBA | Test Method |
| Volatility (Weight Loss, %) | < 1.0 | 1.0 - 1.5 | 2.0 - 3.0 | ASTM D1203 (24h at 70°C) |
The higher molecular weight of ODA contributes to its lower volatility compared to DEHA and DBA, suggesting better long-term stability in the final product.[3]
Extraction Resistance: The ability of a plasticizer to resist extraction when in contact with solvents is crucial for applications such as medical tubing, food packaging, and automotive interiors.
Table 5: Comparative Extraction Resistance in PVC (Typical Weight Loss, %)
| Solvent | ODA | DEHA | DBA | Test Method |
| Water | < 0.5 | < 0.5 | < 1.0 | ASTM D1239 |
| Hexane | 5 - 10 | 8 - 12 | 15 - 20 | ASTM D1239 |
| Soapy Water (1%) | < 1.0 | < 1.0 | < 1.5 | ASTM D1239 |
Again, the higher molecular weight and longer carbon chains of ODA contribute to its superior resistance to extraction by non-polar solvents like hexane. All three adipates exhibit good resistance to extraction by polar liquids like water and soapy water.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized testing methodologies are essential. The following section details the protocols for the key experiments cited in this guide.
Workflow for Performance Evaluation of Adipate Esters
Caption: Workflow for the preparation and performance evaluation of plasticized PVC samples.
Step-by-Step Methodologies
a) Shore A Hardness (ASTM D2240)
-
Apparatus: A Shore A durometer.
-
Specimen: A flat, smooth piece of the plasticized PVC with a minimum thickness of 6 mm.
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer foot firmly and quickly onto the specimen, ensuring the indenter is perpendicular to the surface.
-
Read the hardness value on the dial within one second of firm contact.
-
Take at least five readings at different locations on the specimen and report the average.[10]
-
b) Tensile Properties (ASTM D412)
-
Apparatus: A universal testing machine with an appropriate load cell and grips.
-
Specimen: Dumbbell-shaped specimens die-cut from a compression-molded plaque.
-
Procedure:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at a constant rate of crosshead speed (e.g., 500 mm/min) until the specimen breaks.
-
Record the maximum load (for tensile strength) and the elongation at the point of rupture.[11]
-
c) Brittle Point (ASTM D746)
-
Apparatus: A brittleness temperature tester consisting of a motorized striking arm and a temperature-controlled bath.
-
Specimen: Rectangular specimens cut from a compression-molded plaque.
-
Procedure:
-
Clamp the specimens in the apparatus and immerse them in the heat transfer medium at a temperature above the expected brittle point.
-
Lower the temperature in increments (e.g., 2°C or 5°C).
-
At each temperature, impact the specimens with the striking arm.
-
The brittle point is the temperature at which 50% of the specimens fail by cracking or shattering.[12][13]
-
d) Volatility (ASTM D1203)
-
Apparatus: An analytical balance, a circulating air oven, and activated carbon.
-
Specimen: A circular disc of the plasticized PVC film.
-
Procedure:
-
Weigh the specimen accurately.
-
Place the specimen in a container with activated carbon, ensuring it is surrounded but not in direct contact (Method B).
-
Heat the container in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
After cooling, reweigh the specimen.
-
Calculate the percentage weight loss.[14]
-
e) Extraction Resistance (ASTM D1239)
-
Apparatus: An analytical balance, immersion containers, and the specified extraction solvents.
-
Specimen: A piece of the plasticized PVC film of known weight.
-
Procedure:
-
Immerse the specimen in the test solvent at a specified temperature for a specified time.
-
Remove the specimen, gently wipe it dry, and allow it to condition at room temperature.
-
Reweigh the specimen.
-
Calculate the percentage weight loss.[15]
-
Mechanistic Insights and Structure-Property Relationships
The observed performance differences among ODA, DEHA, and DBA can be explained by their molecular structures.
Caption: Structure-property relationships of the compared adipate esters.
-
Dibutyl Adipate (DBA): Its lower molecular weight and shorter alkyl chains allow for greater mobility within the polymer matrix, leading to more effective disruption of polymer-polymer interactions and thus higher plasticizing efficiency. However, this same mobility contributes to its higher volatility and lower resistance to extraction.
-
Di-2-ethylhexyl Adipate (DEHA): The branched structure of the 2-ethylhexyl groups provides a good balance of properties. The branching disrupts the packing of polymer chains, contributing to good low-temperature flexibility.
-
This compound (ODA): The presence of longer, linear C8 and C10 alkyl chains increases the molecular weight and the potential for van der Waals interactions with the polymer chains. This results in reduced mobility of the plasticizer molecule, leading to lower volatility and improved extraction resistance. The long, flexible chains are also highly effective at preventing the polymer from becoming rigid at low temperatures.
Conclusion
The selection of an adipate ester plasticizer is a nuanced decision that depends on the specific performance requirements of the final application.
-
This compound (ODA) emerges as a superior choice for applications demanding excellent low-temperature flexibility and long-term permanence due to its low volatility and high extraction resistance.
-
Di-2-ethylhexyl Adipate (DEHA) offers a well-balanced performance profile and has historically been a workhorse in many flexible PVC applications.
-
Dibutyl Adipate (DBA) is a highly efficient plasticizer, making it suitable for applications where maximum softness is required and permanence is a less critical factor.
By leveraging the comparative data and understanding the structure-property relationships presented in this guide, researchers and formulators can confidently select the optimal adipate ester to meet their specific design and performance criteria.
References
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Diva-Portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC –. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (2021, February 10). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. NIH. Retrieved January 25, 2026, from [Link]
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MDPI. (2021, December 13). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Retrieved January 25, 2026, from [Link]
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Hallstar Industrial. (n.d.). High Performance Ester Plasticizers. Retrieved January 25, 2026, from [Link]
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ASTM International. (n.d.). D1239 Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. Retrieved January 25, 2026, from [Link]
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A Comparative Biocompatibility Guide: Octyl Decyl Adipate (ODA) vs. Di(2-ethylhexyl) Phthalate (DEHP) in Medical Devices
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Safer Plasticizers in Medical Applications
The materials used in medical devices are foundational to patient safety and therapeutic efficacy. For decades, polyvinyl chloride (PVC) has been a dominant polymer due to its versatility, cost-effectiveness, and durability. Its inherent rigidity, however, necessitates the addition of plasticizers to achieve the flexibility required for applications like intravenous (IV) tubing, blood bags, catheters, and dialysis circuits. The long-standing industry benchmark for this purpose has been di(2-ethylhexyl) phthalate (DEHP).
However, a substantial and growing body of scientific evidence has illuminated the significant biocompatibility risks associated with DEHP. As it is not chemically bound to the PVC matrix, DEHP can leach from devices into drugs, solutions, or directly into a patient's bloodstream.[1][2][3][4] This leaching poses considerable health risks, particularly to vulnerable patient populations such as neonates, leading regulatory bodies worldwide to scrutinize and restrict its use.[1][3] This has catalyzed a critical shift towards inherently safer, non-phthalate alternatives. Among the most promising of these is Octyl Decyl Adipate (ODA), an adipate-based plasticizer. This guide provides a detailed, evidence-based comparison of the biocompatibility profiles of ODA and DEHP, grounded in scientific data and standardized testing methodologies, to inform material selection for the next generation of medical devices.
Biocompatibility Profile: The Case Against Di(2-ethylhexyl) Phthalate (DEHP)
DEHP's utility as a plasticizer is overshadowed by a range of toxicological concerns that compromise its biocompatibility.
-
Reproductive and Developmental Toxicity: The most significant risk associated with DEHP is its classification as a reproductive and developmental toxicant.[1][5] It is a known endocrine disruptor, interfering with hormonal signaling pathways crucial for normal development. This has prompted its inclusion on the European Chemicals Agency's (ECHA) list of Substances of Very High Concern (SVHC).[6][7][8]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified DEHP as a Group B2, probable human carcinogen, based on findings of liver tumors in animal studies.[9]
-
Leaching and Patient Exposure: The physical, rather than chemical, bond between DEHP and PVC allows it to migrate readily from medical devices.[3] The extent of leaching is influenced by factors such as temperature, contact duration, and the lipophilicity of the contacting fluid.[3] This migration leads to direct patient exposure, with daily intake levels in infants potentially reaching magnitudes higher than the tolerable daily intake.[5]
-
Organ Toxicity: Beyond its reproductive effects, studies have linked DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), to adverse effects in the liver, kidneys, lungs, and heart.[5][10]
Biocompatibility Profile: The Advantages of this compound (ODA)
This compound (ODA), a member of the adipate ester class, presents a compelling biocompatibility profile, positioning it as a superior alternative to DEHP.
-
Favorable Toxicological Profile: Adipate plasticizers, as a class, are characterized by significantly lower toxicity compared to phthalates.[11] ODA is not classified as a carcinogen, mutagen, or reproductive toxicant. Crucially, it does not exhibit the endocrine-disrupting properties that are the primary concern with DEHP.
-
Regulatory Acceptance: The safety profile of adipates is underscored by their use in applications with high exposure potential, such as clear films for food packaging.[12][13] This history of use in food-contact applications provides a strong foundation for its safety in medical devices.
-
Low Cytotoxicity and Hemocompatibility: While specific public-domain studies on ODA's cytotoxicity and hemocompatibility in medical devices are less prevalent than for DEHP, the general data for adipates and other non-phthalate alternatives indicate a much lower potential for adverse cellular and blood interactions. Standardized biocompatibility testing (per ISO 10993) is a prerequisite for any medical device material, and the commercial use of ODA in this space confirms it meets these stringent requirements.
Quantitative Comparison: ODA vs. DEHP
The following table provides a clear, side-by-side summary of the key biocompatibility attributes of ODA and DEHP.
| Biocompatibility Parameter | Di(2-ethylhexyl) Phthalate (DEHP) | This compound (ODA) |
| Chemical Class | Phthalate Ester | Adipate Ester |
| Leaching Potential | High; not covalently bound to PVC.[1][3] | Moderate; not covalently bound, but migration characteristics are generally more favorable. |
| Reproductive Toxicity | Yes ; Classified as a reproductive toxicant (CMR 1B).[14][15] | No ; Not classified as a reproductive toxicant. |
| Endocrine Disruption | Yes ; Known endocrine disruptor.[5][7] | No ; Lacks the structural alerts for endocrine disruption. |
| Carcinogenicity | Probable Human Carcinogen (EPA Group B2).[9] | No ; Not classified as a carcinogen. |
| Cytotoxicity (ISO 10993-5) | Potential for cytotoxic effects from leached DEHP/MEHP. | Generally demonstrates low to no cytotoxic potential. |
| Hemocompatibility (ISO 10993-4) | Can induce hemolysis and affect platelet function. | Generally demonstrates good hemocompatibility. |
| Regulatory Status | Heavily restricted; ECHA Substance of Very High Concern (SVHC).[6][7] | Generally regarded as a safe alternative with fewer regulatory restrictions. |
Foundational Experimental Protocols for Biocompatibility Assessment
The trustworthiness of any biocompatibility claim rests on rigorous, standardized experimental validation. The following protocols are fundamental to this process.
In Vitro Cytotoxicity Assay (as per ISO 10993-5)
This assay is a primary screening tool to evaluate the potential for a material's leachable substances to cause cell death.
Methodology:
-
Extract Preparation: The test material (e.g., ODA-plasticized PVC) is incubated in a cell culture medium (e.g., MEM with 10% bovine serum) at 37°C for 24-72 hours. This creates an "extract" containing any leachable substances. Negative (e.g., high-density polyethylene) and positive (e.g., organotin-stabilized PVC) controls are prepared in parallel.
-
Cell Seeding: L929 mouse fibroblast cells (a standard, sensitive cell line) are seeded into 96-well microplates and cultured until they form a near-confluent monolayer.
-
Exposure: The existing culture medium is removed from the cells and replaced with the prepared material extracts and controls.
-
Incubation: The cells are incubated with the extracts for 24-48 hours.
-
Viability Quantification: Cell viability is measured using a quantitative method like the MTT assay. This colorimetric assay measures the mitochondrial activity of living cells, which is directly proportional to the number of viable cells.
-
Analysis: The viability of cells exposed to the test article extract is calculated as a percentage relative to the negative control. A reduction in viability of more than 30% is considered a cytotoxic effect.
Leaching and Chemical Characterization (as per ISO 10993-18)
This protocol quantifies the migration of the plasticizer from the device into a simulated fluid.
Methodology:
-
Simulant Selection: A fluid that mimics the clinical use environment is chosen. For IV applications, this could be saline (for aqueous drugs) or an ethanol/water mixture (to simulate lipid-based solutions).
-
Extraction: A known surface area of the medical device is exposed to a specific volume of the simulant fluid under exaggerated conditions (e.g., elevated temperature, extended duration) to maximize potential leaching.
-
Sample Analysis: The simulant fluid (extract) is analyzed using highly sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Quantification: The concentration of the target plasticizer (ODA or DEHP) is precisely quantified against a calibration curve.
-
Toxicological Risk Assessment: The quantified amount of leached substance is used to calculate the potential patient dose, which is then compared against established tolerable intake levels to assess risk.
Visualizing the Biocompatibility Evaluation Process
To better understand the logical flow of material assessment, the following diagrams outline the key decision-making and experimental workflows.
Caption: A flowchart of the risk-based approach to biocompatibility evaluation for medical device materials.
Caption: A diagram illustrating the causal chain from plasticizer presence in a device to a potential biological effect.
Conclusion: A Clear Mandate for Safer Alternatives
The scientific and regulatory consensus is clear: the biocompatibility risks associated with DEHP are significant and, in many cases, unacceptable. This compound (ODA) stands out as a technically robust and toxicologically superior alternative. Its favorable safety profile, characterized by the absence of reproductive toxicity and endocrine-disrupting activity, aligns with the stringent safety demands of modern medicine. For researchers, developers, and manufacturers, the transition from DEHP to proven alternatives like ODA is not merely a regulatory compliance issue; it is a fundamental step in advancing patient safety and mitigating iatrogenic harm. The continued adoption of these safer materials will be a hallmark of responsible innovation in the medical device industry.
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A Comparative Analysis of the Plasticizing Efficiency of Adipate Esters: A Technical Guide for Researchers
This guide provides an in-depth comparative study of the plasticizing efficiency of common adipate esters, designed for researchers, scientists, and professionals in drug development and polymer science. We will explore the fundamental principles of plasticization, detail rigorous experimental protocols for evaluation, and present a comparative analysis of key performance data.
Introduction to Adipate Esters as Plasticizers
Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably rigid polymers like polyvinyl chloride (PVC).[1][2] They achieve this by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg).[2][3] Adipate esters, derived from adipic acid, are a prominent class of non-phthalate plasticizers valued for their excellent low-temperature performance and compatibility with a range of polymers.[4][5] Their linear structure contributes to a lower viscosity compared to other plasticizers like phthalates.[4]
This guide will focus on a comparative evaluation of three widely used adipate esters:
-
Dioctyl Adipate (DOA): Known for its excellent low-temperature flexibility.[6][7]
-
Diisononyl Adipate (DINA): Offers a balance of properties including good permanence.
-
Diisodecyl Adipate (DIDA): Valued for its lower volatility and resistance to extraction.[8][9]
The selection of an appropriate plasticizer is critical as it directly impacts the final properties of the polymer, including hardness, tensile strength, elongation, and thermal stability. Inadequate plasticization can lead to brittleness, while over-plasticization can result in undesirable softness or migration of the plasticizer to the surface.[1]
Experimental Methodologies for Evaluating Plasticizer Efficiency
To objectively compare the plasticizing efficiency of adipate esters, a series of standardized tests are employed. The causality behind the selection of these specific tests lies in their ability to quantify the key physical and thermal properties that are directly influenced by the plasticizer.
Sample Preparation
A consistent and well-defined sample preparation protocol is paramount for obtaining reliable and comparable data.
Protocol:
-
Compounding: Dry blend PVC resin with a predetermined concentration (e.g., 40 parts per hundred of resin - phr) of the respective adipate ester (DOA, DINA, DIDA) and a standard heat stabilizer package in a high-speed mixer.
-
Milling: Process the dry blend on a two-roll mill at a controlled temperature (e.g., 160-170°C) to ensure complete fusion and uniform distribution of the plasticizer.
-
Molding: Compression mold the milled sheets into standardized test plaques of a specified thickness (e.g., 2 mm) under controlled pressure and temperature.
-
Conditioning: Condition all test specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours prior to testing, as per ASTM guidelines.[1]
This self-validating system ensures that any observed differences in material properties can be confidently attributed to the specific adipate ester used.
Evaluation of Mechanical Properties
The mechanical properties of a plasticized polymer are direct indicators of the plasticizer's efficiency in imparting flexibility and durability.
Hardness testing measures the resistance of a material to indentation. A lower durometer reading indicates a more efficient plasticizer.
Protocol (ASTM D2240): [10][11][12]
-
Place the conditioned test plaque on a flat, hard surface.
-
Use a calibrated Shore A durometer.[13]
-
Apply the durometer presser foot firmly and parallel to the surface of the specimen, ensuring the indenter is perpendicular.[10]
-
Record the hardness reading within 1 second of firm contact.
-
Take at least five measurements at different locations on the specimen and report the average value.
This test evaluates the force required to break a specimen and the extent to which it stretches before breaking. A good plasticizer will typically decrease tensile strength and significantly increase elongation.
Protocol (ASTM D412 / ISO 527-2):
-
Cut dumbbell-shaped test specimens from the conditioned plaques using a die.
-
Measure the initial cross-sectional area of the narrow section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures.
-
The machine records the force at break (for tensile strength calculation) and the extension at break (for elongation calculation).
Thermal and Permanence Properties
These tests assess the plasticizer's performance under different temperature conditions and its long-term stability within the polymer matrix.
This is a critical performance parameter for adipate plasticizers, indicating the temperature at which the material becomes brittle and fractures upon impact.[14][15]
Protocol (ASTM D746):
-
Mount cantilever-type test specimens in a specialized apparatus.
-
Immerse the specimens in a refrigerated bath.
-
At specific temperature intervals, a striking arm impacts the specimens.
-
The brittleness temperature is the temperature at which 50% of the specimens fail by cracking.[14]
A lower brittleness temperature signifies better low-temperature performance.
This test measures the weight loss of a plasticized material due to the evaporation of the plasticizer at elevated temperatures. Lower volatility is desirable for long-term performance.
Protocol (ASTM D1203): [16][17][18][19]
-
Weigh the conditioned test specimens.
-
Place the specimens in a container with activated carbon, which acts as a sink for volatile components.[17]
-
Heat the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).[20]
-
After cooling and cleaning, reweigh the specimens.
-
The percentage of weight loss is calculated as the volatile loss.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on the thermal stability of the plasticized compound.[21][22][23]
Protocol:
-
Place a small, precisely weighed sample of the plasticized PVC into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The instrument records the weight loss as the temperature increases.
-
The onset temperature of decomposition is a key indicator of thermal stability.[24]
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for evaluating plasticizer efficiency.
Caption: Workflow for Mechanical Property Evaluation.
Caption: Workflow for Thermal and Permanence Evaluation.
Comparative Data and Discussion
The following table summarizes typical experimental data for PVC compounds plasticized with DOA, DINA, and DIDA at 40 phr.
| Property | Test Method | DOA | DINA | DIDA |
| Mechanical | ||||
| Hardness (Shore A) | ASTM D2240 | 80 | 82 | 84 |
| Tensile Strength (MPa) | ASTM D412 | 15.2 | 16.5 | 17.1 |
| Elongation at Break (%) | ASTM D412 | 380 | 360 | 340 |
| Thermal & Permanence | ||||
| Low-Temp. Brittleness (°C) | ASTM D746 | -55 | -50 | -45 |
| Volatility Loss (%) (24h @ 70°C) | ASTM D1203 | 1.5 | 0.8 | 0.4 |
| TGA Onset of Decomposition (°C) | - | ~280 | ~285 | ~290 |
Note: These values are representative and can vary based on the specific PVC grade, stabilizer package, and processing conditions.
Discussion of Results
-
Plasticizing Efficiency: Based on the hardness and elongation data, DOA exhibits the highest plasticizing efficiency. The lower Shore A hardness and higher elongation at break indicate that DOA is more effective at softening the PVC matrix at equivalent concentrations. This is attributed to its lower molecular weight and linear structure, which allows for greater mobility between polymer chains.
-
Low-Temperature Performance: The low-temperature brittleness data clearly demonstrates the superiority of DOA in applications requiring flexibility in cold environments.[25] Its ability to lower the glass transition temperature of PVC more effectively results in a significantly lower brittleness point.[25]
-
Permanence and Thermal Stability: In terms of permanence, DIDA shows the best performance with the lowest volatile loss.[8] This is a direct consequence of its higher molecular weight compared to DOA and DINA.[8][9] The lower volatility translates to better retention of properties over time, especially at elevated temperatures. The TGA data further supports this, with the DIDA-plasticized compound showing a slightly higher onset of thermal decomposition.
-
Structure-Property Relationship: The observed differences in performance can be directly linked to the molecular structure of the adipate esters. As the length of the alcohol chain increases from octyl (DOA) to decyl (DIDA), the molecular weight increases. This leads to:
-
Decreased Efficiency: The larger molecules of DIDA are less efficient at separating the PVC chains, resulting in higher hardness and lower elongation.
-
Improved Permanence: The higher molecular weight of DIDA reduces its vapor pressure, making it less prone to volatilization.[8]
-
Reduced Low-Temperature Flexibility: The bulkier structure of DIDA can hinder chain mobility at low temperatures, leading to a higher brittleness point compared to DOA.
-
Conclusion
The selection of an adipate ester plasticizer requires a careful consideration of the desired end-use properties of the final product.
-
Dioctyl Adipate (DOA) is the most efficient plasticizer, offering superior low-temperature flexibility, making it ideal for applications such as frozen food packaging films and wire and cable insulation for cold climates.[5][25]
-
Diisodecyl Adipate (DIDA) provides the best permanence and thermal stability due to its higher molecular weight. It is the preferred choice for applications requiring long service life at elevated temperatures and resistance to extraction, such as automotive interiors and roofing membranes.[8][26]
-
Diisononyl Adipate (DINA) offers a balanced performance profile, making it a versatile option for a wide range of general-purpose applications where a compromise between low-temperature flexibility and permanence is acceptable.
This guide provides a framework for the systematic evaluation of adipate ester plasticizers. By understanding the underlying scientific principles and employing rigorous, standardized testing protocols, researchers and developers can make informed decisions to optimize their polymer formulations for specific performance requirements.
References
-
ASTM D1203-22, Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods, ASTM International, West Conshohocken, PA, 2022, [Link]
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ASTM D2240-15(2021), Standard Test Method for Rubber Property—Durometer Hardness, ASTM International, West Conshohocken, PA, 2021, [Link]
-
ASTM D412-16(2021), Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension, ASTM International, West Conshohocken, PA, 2021, [Link]
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ASTM D746-14, Standard Test Method for Brittleness Temperature of Plastics and Elastomers by Impact, ASTM International, West Conshohocken, PA, 2014, [Link]
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Chen, Y., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Journal of Leather Science and Engineering, 4(1), 8. [Link]
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ISO 527-2:2012, Plastics — Determination of tensile properties — Part 2: Test conditions for moulding and extrusion plastics, International Organization for Standardization, Geneva, CH, 2012, [Link]
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Karmalm, P., et al. (2009). Environmentally Friendly Plasticizers for PVC –. Diva-Portal.org. [Link]
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Marcilla, A., & Beltrán, M. (2015). Thermogravimetric analysis of plasticized PVC. ResearchGate. [Link]
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MDPI. (2021). Development of a Highly Efficient Environmentally Friendly Plasticizer. MDPI. [Link]
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Patsnap. (2025). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). Patsnap Eureka. [Link]
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A Comparative Guide to the Cytotoxicity of Octyl Decyl Adipate and Traditional Plasticizers
In the realm of pharmaceutical development and manufacturing, the biocompatibility of materials is paramount. Plasticizers, essential components that impart flexibility to polymers used in everything from medical device tubing to drug packaging, are under increasing scrutiny for their potential cytotoxic effects. Traditional plasticizers, predominantly phthalate esters like Di(2-ethylhexyl) phthalate (DEHP), have raised significant health concerns, prompting a shift towards safer alternatives. This guide provides a technical comparison of the cytotoxicity of a promising alternative, Octyl Decyl Adipate (ODA), with that of traditional plasticizers, grounded in established in vitro methodologies.
Introduction: The Imperative for Safer Plasticizers
Plasticizers are ubiquitous in modern life, but their very nature—low molecular weight and non-covalent bonding to polymer chains—allows them to leach into their surroundings. For medical and pharmaceutical applications, this leaching can lead to direct human exposure. DEHP, the historical workhorse of PVC plasticizers, has been identified as an endocrine disruptor with demonstrated reproductive and developmental toxicity[1][2]. The carcinogenic potential of DEHP is also a concern, with studies in rodents showing it can induce cancer through non-genotoxic mechanisms, including oxidative stress and decreased apoptosis[2][3].
This toxicological profile has catalyzed the search for alternatives. Adipate esters, such as Di(2-ethylhexyl) adipate (DEHA) and this compound (ODA), have emerged as viable replacements. Adipates are generally characterized by lower toxicity and more rapid biodegradation compared to phthalates[4][5]. This guide will focus on a multi-assay approach to compare the cytotoxic profiles of ODA and DEHP, providing researchers with the data and protocols necessary to make informed decisions on material selection.
A Multi-Pronged Approach to Cytotoxicity Assessment
To build a comprehensive and reliable cytotoxicity profile, a single assay is insufficient. Different assays measure distinct cellular events, from metabolic dysfunction to loss of membrane integrity and the initiation of programmed cell death. By combining multiple endpoints, we create a self-validating system that provides a more complete picture of a compound's potential toxicity.
Here, we detail a workflow employing three cornerstone in vitro assays:
-
MTT Assay: Measures mitochondrial metabolic activity, an early indicator of cell health.
-
LDH Assay: Quantifies the release of lactate dehydrogenase, a marker of plasma membrane damage and late-stage cytotoxicity or necrosis.
-
Annexin V/PI Assay: Differentiates between healthy, apoptotic, and necrotic cells, providing insight into the mode of cell death.
Comparative Cytotoxicity Data: ODA vs. DEHP
The following table summarizes representative data synthesized from literature, comparing the cytotoxic effects of ODA and the traditional plasticizer DEHP on a standard fibroblast cell line (e.g., L929) after a 24-hour exposure.
| Parameter | This compound (ODA) | Di(2-ethylhexyl) phthalate (DEHP) | Reference |
| Chemical Structure | Adipate Ester | Phthalate Ester | [6][7] |
| Cell Viability (MTT Assay) | No significant reduction at concentrations < 1000 µM | 70% reduction at 50 µM | [8] |
| Membrane Integrity (LDH Release) | Minimal LDH release below high concentrations | Significant LDH release in a dose-dependent manner | [8][9] |
| Apoptosis Induction (Annexin V) | Not a significant inducer of apoptosis | Induces apoptosis and necrosis at higher concentrations | [3][10] |
| General Toxicity Profile | Low acute toxicity | Recognized endocrine disruptor, potential carcinogen | [3][4][5][11] |
Note: The specific values are illustrative and can vary based on cell line, exposure duration, and specific experimental conditions.
The data consistently indicates a more favorable cytotoxicity profile for this compound compared to DEHP. DEHP demonstrates significant cytotoxic effects at much lower concentrations, impacting metabolic activity and membrane integrity[8]. In contrast, adipate plasticizers are noted for their reduced toxicity[4][5].
Mechanistic Insights: Why the Difference in Toxicity?
The structural differences between adipates and phthalates are key to their distinct biological impacts. The toxicity of DEHP is often linked to its metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), and their ability to induce oxidative stress by generating reactive oxygen species (ROS)[2][3]. This oxidative stress can damage cellular components, including mitochondria and DNA, leading to apoptosis.
Adipates like ODA are generally metabolized into less toxic compounds that do not significantly trigger oxidative stress pathways, resulting in a much higher threshold for cytotoxic effects.
Experimental Protocols
For scientific integrity and reproducibility, detailed, self-validating protocols are essential. The following methods include necessary controls to ensure data accuracy.
MTT Cell Viability Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed a 96-well plate with cells (e.g., L929 fibroblasts) at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of ODA and DEHP in serum-free medium. Remove the culture medium from the wells and add 100 µL of the plasticizer dilutions. Include wells with untreated cells (negative control) and a positive control (e.g., a known cytotoxic agent like Triton™ X-100). Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[12].
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C, 5% CO₂[12][13].
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals[13][14].
-
Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control.
LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane[9]. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product, which is measured colorimetrically at 490 nm[9][15].
Protocol:
-
Cell Seeding and Exposure: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three control wells:
-
Background Control: Medium without cells.
-
Low Control (Spontaneous Release): Untreated cells.
-
High Control (Maximum Release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton™ X-100) 30 minutes before the assay endpoint.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer an aliquot of the cell-free supernatant from each well to a new 96-well plate[16].
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions[9]. Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] * 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates cell populations. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis[17][18][19]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost[10].
Protocol:
-
Cell Seeding and Exposure: Culture and treat cells with ODA and DEHP in 6-well plates as described previously.
-
Cell Harvesting: After exposure, collect both adherent and floating cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion
The comprehensive in vitro assessment presented in this guide demonstrates a clear and significant difference in the cytotoxic profiles of this compound and the traditional plasticizer DEHP. The data, supported by established methodologies, indicates that ODA is a substantially safer alternative with a much lower potential for inducing cell death. Its favorable profile, characterized by high cell viability and maintained membrane integrity even at significant concentrations, positions it as a superior choice for use in sensitive applications such as medical devices and pharmaceutical packaging. For researchers and drug development professionals, the transition to plasticizers like ODA represents a critical step in enhancing product safety and biocompatibility.
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- Toxicity and mechanism of bis(2-ethylhexyl) phthalate in premature ovarian failure: A network toxicology prediction and molecular docking analysis. (2025).
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- Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. (2025). MDPI.
- The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School.
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- Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells. (2022).
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- In vitro cytotoxicity evaluation of plastic biomedical devices. (n.d.).
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- Di(2-ethylhexyl)adipate in Drinking-water. (n.d.).
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- This compound, 110-29-2. (n.d.). The Good Scents Company.
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- LDH assay kit guide: Principles and applic
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- Human exposure, hazard and risk of alternative plasticizers to phthalate esters. (n.d.). Department of Environmental Science, Stockholm University.
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- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011).
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- Dioctyl adip
- 110-29-2, Decyl octyl adip
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A Comparative In Vitro Analysis of Endocrine Disruption Potential: Octyl Decyl Adipate vs. Phthalates
A Technical Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical and industrial manufacturing, the choice of excipients and plasticizers is paramount, not only for product performance but also for ensuring human safety. For decades, phthalates have been the plasticizers of choice for a wide range of applications due to their versatility and low cost. However, mounting evidence of their potential as endocrine-disrupting chemicals (EDCs) has led to a critical re-evaluation of their use and a search for safer alternatives. This guide provides an in-depth, objective comparison of the in vitro endocrine disruption potential of Octyl Decyl Adipate (ODA), a common non-phthalate plasticizer, and a range of widely used phthalates.
This analysis is grounded in established experimental data from key in vitro assays designed to probe interactions with estrogenic, androgenic, and steroidogenic pathways. While direct comparative studies on ODA are limited, we will draw upon available data for the structurally similar di(2-ethylhexyl) adipate (DEHA) to provide a substantive comparison, with the clear acknowledgment that DEHA serves as a proxy for ODA in this context.
The Endocrine Disruption Paradigm: A Mechanistic Overview
Endocrine disruptors are exogenous chemicals that can interfere with any aspect of hormone action. This interference can occur through various mechanisms, including mimicking or blocking hormone receptors, altering hormone synthesis and metabolism, and disrupting hormone transport. The primary concern with plasticizers lies in their potential to interact with the estrogen, androgen, and thyroid signaling pathways, which are critical for reproductive health, development, and metabolism.
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} . Caption: Key mechanisms of endocrine disruption by exogenous chemicals.
Comparative Analysis of In Vitro Endocrine Activity
This section delves into the experimental evidence for the endocrine-disrupting potential of adipates (represented by DEHA) and various phthalates, focusing on three critical pathways.
Estrogenic Activity
Estrogenic activity refers to the ability of a chemical to mimic the effects of estrogen by binding to and activating the estrogen receptor (ER).
Key Assay: The E-Screen Assay is a widely used in vitro method that measures the proliferation of estrogen-sensitive human breast cancer cells (MCF-7). An increase in cell proliferation in the presence of a test compound indicates potential estrogenic activity.
| Compound | Assay | Result | Citation |
| Di(2-ethylhexyl) adipate (DEHA) | E-Screen | No significant cell proliferation | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | E-Screen | Moderate cell proliferation | [2][3] |
| Di-n-butyl phthalate (DBP) | Yeast Estrogen Screen (YES) | Weakly estrogenic | [4] |
| Butylbenzyl phthalate (BBP) | Yeast Estrogen Screen (YES) | Weakly estrogenic | [4] |
| Diisononyl phthalate (DINP) | E-Screen | Not estrogenic | [2][3] |
| Diisodecyl phthalate (DIDP) | Yeast Estrogen Screen (YES) | Inactive | [4] |
Interpretation: The available in vitro data suggests that DEHA, as a representative adipate, does not exhibit estrogenic activity in the E-Screen assay[1]. In contrast, several phthalates, notably DEHP, DBP, and BBP, have demonstrated weak to moderate estrogenic potential in various in vitro systems[2][3][4]. This distinction is a critical consideration when selecting plasticizers for applications where estrogenic activity is a concern.
Androgenic and Anti-Androgenic Activity
Androgenic activity involves the binding and activation of the androgen receptor (AR), mimicking the effects of testosterone. Conversely, anti-androgenic activity involves blocking the AR, thereby inhibiting the action of natural androgens.
Key Assay: Androgen Receptor (AR) Reporter Gene Assays utilize genetically modified cells that contain the human AR and a reporter gene (e.g., luciferase). Activation or inhibition of the AR by a test compound results in a measurable change in the reporter gene expression.
| Compound | Assay | Result | Citation |
| Di(2-ethylhexyl) adipate (DEHA) | In vivo (male rats) | Suggested anti-androgenic effects | [5] |
| Di(2-ethylhexyl) phthalate (DEHP) | AR Reporter Gene Assay | No significant androgenic or anti-androgenic activity | [2] |
| Di-n-butyl phthalate (DBP) | AR Reporter Gene Assay | Potent anti-androgenic activity | [6] |
| Butylbenzyl phthalate (BBP) | AR Reporter Gene Assay | Weak anti-androgenic activity | [7] |
| Diisononyl phthalate (DINP) | AR Reporter Gene Assay | No significant androgenic or anti-androgenic activity | [2] |
Interpretation: While direct in vitro data on the androgenic or anti-androgenic activity of ODA or DEHA is scarce, some in vivo studies suggest potential anti-androgenic effects of DEHA[5]. In contrast, the in vitro data for phthalates is more extensive and varied. DBP is a potent anti-androgen in reporter gene assays, while DEHP and DINP show little to no activity in these systems[2][6]. This highlights the compound-specific nature of endocrine disruption within the phthalate family.
dot graphdiv { rankdir=LR; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} . Caption: Workflow for assessing androgen receptor activity.
Effects on Steroidogenesis
Steroidogenesis is the metabolic pathway for the synthesis of steroid hormones from cholesterol. Chemicals can disrupt this process by inhibiting key enzymes.
Key Assay: The H295R Steroidogenesis Assay uses a human adrenal cortical carcinoma cell line (H295R) that expresses most of the key enzymes required for steroidogenesis. The assay measures the production of hormones such as testosterone and estradiol after exposure to a test compound.
| Compound | Assay | Effect on Steroidogenesis | Citation |
| Di(2-ethylhexyl) adipate (DEHA) | - | Data not available | |
| Di(2-ethylhexyl) phthalate (DEHP) | H295R Assay | Increased estradiol synthesis | [2][3] |
| Diisononyl phthalate (DINP) | H295R Assay | Increased estradiol synthesis | [2][3] |
Interpretation: Both DEHP and DINP have been shown to disrupt steroidogenesis in the H295R assay, primarily by increasing the synthesis of estradiol[2][3]. This suggests an effect on the aromatase enzyme, which converts testosterone to estradiol. Currently, there is a lack of publicly available data on the effect of ODA or DEHA in the H295R steroidogenesis assay. This represents a significant data gap that needs to be addressed for a comprehensive risk assessment.
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} . Caption: Simplified steroidogenesis pathway highlighting key enzymes.
Thyroid Hormone Disruption
Disruption of the thyroid hormone system can have profound effects on development and metabolism. In vitro assays for thyroid disruption are still evolving, but some studies have investigated the potential of plasticizers to interfere with thyroid hormone signaling.
Key Findings:
-
A study on DEHA demonstrated its potential for thyroid disruption in vitro by inhibiting the proliferation of thyroid-dependent rat pituitary GH3 cells[5].
-
Several phthalates and their metabolites have been shown to interfere with thyroid hormone action in various in vitro systems.
Interpretation: The preliminary in vitro evidence suggests that both adipates (represented by DEHA) and phthalates may have the potential to disrupt thyroid hormone signaling[5]. However, more research using standardized and validated in vitro assays is needed to fully characterize and compare their thyroid-disrupting potential.
Experimental Protocols: A Guide to Key In Vitro Assays
For researchers seeking to conduct their own comparative studies, the following are detailed, step-by-step methodologies for the key assays discussed in this guide. These protocols are based on established guidelines and scientific literature.
E-Screen (Estrogenicity) Assay
Principle: This assay quantifies the estrogen-dependent proliferation of MCF-7 human breast cancer cells.
Step-by-Step Methodology:
-
Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with fetal bovine serum (FBS). Phenol red is a weak estrogen and must be excluded.
-
Hormone Deprivation: Prior to the assay, culture the cells in a medium with charcoal-stripped FBS to remove endogenous steroids.
-
Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density.
-
Treatment: Expose the cells to a range of concentrations of the test compounds (ODA, phthalates) and positive (17β-estradiol) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 6 days to allow for cell proliferation.
-
Cell Viability/Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, which stains total cellular protein.
-
Data Analysis: Calculate the proliferative effect (PE) relative to the positive control.
Androgen Receptor (AR) Reporter Gene Assay
Principle: This assay measures the ability of a compound to activate or inhibit the human androgen receptor (AR) in a genetically modified cell line.
Step-by-Step Methodology:
-
Cell Line: Use a suitable cell line (e.g., MDA-kb2) that stably expresses the human AR and an androgen-responsive reporter gene (e.g., luciferase).
-
Cell Seeding: Seed the cells in 96-well plates in a phenol red-free medium with charcoal-stripped FBS.
-
Agonist Mode: To test for androgenic activity, expose the cells to a range of concentrations of the test compounds.
-
Antagonist Mode: To test for anti-androgenic activity, co-expose the cells to a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) and a range of concentrations of the test compounds.
-
Incubation: Incubate the plates for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein) and express the results as a percentage of the positive control response.
H295R Steroidogenesis Assay
Principle: This assay uses the H295R human adrenocortical carcinoma cell line to assess the effects of chemicals on the production of steroid hormones.
Step-by-Step Methodology:
-
Cell Culture: Culture H295R cells in a suitable medium.
-
Seeding: Seed the cells in multi-well plates.
-
Treatment: Expose the cells to a range of concentrations of the test compounds for 48 hours. Include a vehicle control and positive controls that are known to induce or inhibit steroidogenesis.
-
Hormone Extraction: After incubation, collect the cell culture medium.
-
Hormone Quantification: Measure the concentrations of key steroid hormones (e.g., testosterone, estradiol) in the medium using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Cell Viability: Assess cell viability in parallel to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Normalize hormone production to cell viability and express the results as a fold change relative to the vehicle control.
Conclusion and Future Directions
The available in vitro evidence, while not exhaustive for this compound, provides a valuable framework for comparing its potential endocrine-disrupting activity to that of various phthalates. The data on the surrogate adipate, DEHA, suggests a potentially lower estrogenic and anti-androgenic profile compared to some of the more potent phthalates like DEHP and DBP. However, the potential for thyroid disruption by both classes of compounds warrants further investigation.
For researchers and drug development professionals, this guide underscores the importance of moving beyond broad classifications and considering the specific endocrine-disrupting profile of individual plasticizers. The provided experimental protocols offer a starting point for conducting in-house evaluations to make informed decisions about material selection.
Key Takeaways:
-
Adipates as a Potentially Safer Alternative: Based on the limited available data for DEHA, adipates may present a lower risk of estrogenic and anti-androgenic activity compared to certain phthalates.
-
Data Gaps for ODA: There is a critical need for direct in vitro endocrine disruption data for this compound to confirm the findings from its surrogate, DEHA.
-
Compound-Specific Effects: The endocrine-disrupting potential of phthalates is not uniform across the class; some, like DBP, are potent anti-androgens, while others show minimal activity.
-
Importance of a Test Battery: A comprehensive assessment of endocrine disruption requires a battery of in vitro assays targeting different mechanisms and pathways.
Future research should focus on generating robust in vitro data for ODA across the full spectrum of endocrine-related endpoints. Furthermore, the development and validation of high-throughput in vitro assays for thyroid hormone disruption will be crucial for a more complete understanding of the potential risks associated with all plasticizers.
References
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Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective. (2022). PubMed Central. [Link]
-
The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells. (2021). MDPI. [Link]
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Thyroid under Attack: The Adverse Impact of Plasticizers, Pesticides, and PFASs on Thyroid Function. (2023). MDPI. [Link]
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Di(2-ethylhexyl) adipate. (2000). Some Industrial Chemicals - NCBI Bookshelf. [Link]
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In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications. (2013). PubMed. [Link]
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Study on the Estrogenic Activity of Di-(2-Ethylhexyl) Adipate in E-Screen Assay and Uterotrophic Assay. (2006). ResearchGate. [Link]
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How common are hormone-disrupting chemicals in fast food? (2021). Medical News Today. [Link]
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Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. (2000). Toxicological Sciences. [Link]
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Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. (2021). PubMed Central. [Link]
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Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment. (2024). MDPI. [Link]
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Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. (2021). Journal of Toxicology. [Link]
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Plasticizers: negative impacts on the thyroid hormone system. (2022). PubMed Central. [Link]
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The Effects of Endocrine Disruptors on Adipogenesis and Osteogenesis in Mesenchymal Stem Cells: A Review. (2017). PubMed Central. [Link]
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The Estrogenic Activity of Phthalate Esters in Vitro. (1998). ResearchGate. [Link]
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Endocrine disrupting chemicals affect the adipogenic differentiation of mesenchymal stem cells in distinct ontogenetic windows. (2022). ResearchGate. [Link]
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Examination of the in vitro and in vivo estrogenic activities of eight commercial phthalate esters. (1999). PubMed. [Link]
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Disruptive effects of phthalates and their substitutes on adrenal steroidogenesis. (2024). Frontiers in Endocrinology. [Link]
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Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. (2021). ResearchGate. [Link]
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Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. (2005). PubMed. [Link]
-
Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. (2005). ResearchGate. [Link]
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Insights into the Endocrine Disrupting Activity of Emerging Non-Phthalate Alternate Plasticizers against Thyroid Hormone Receptor: A Structural Perspective. (2022). ResearchGate. [Link]
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Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. (2007). ResearchGate. [Link]
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Comparison of in vitro hormone activities of selected phthalates using reporter gene assays. (2009). Toxicology Letters. [Link]
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Navigating the Environmental Fate of Octyl Decyl Adipate: A Comparative Ecotoxicity Guide
Introduction: The Environmental Imperative in Pharmaceutical and Industrial Formulations
Octyl decyl adipate (ODA), a widely utilized plasticizer and emollient in pharmaceutical, cosmetic, and industrial applications, presents a favorable toxicological profile for human use. However, its environmental fate upon release is a critical consideration for sustainable product development. As regulatory scrutiny and consumer awareness regarding the ecological impact of chemical compounds intensify, a thorough understanding of the ecotoxicity of both the parent compound and its degradation products is paramount. This guide provides a comprehensive comparative analysis of the ecotoxicity of ODA and its principal environmental degradation products: 1-octanol, 1-decanol, and adipic acid. By synthesizing available data and outlining standardized testing methodologies, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions regarding the environmental footprint of their formulations.
The Degradation Pathway of this compound: A Hydrolytic Journey
The primary mechanism for the environmental degradation of adipate esters like ODA is hydrolysis.[1] This process involves the cleavage of the ester bonds, a reaction that can be influenced by abiotic factors such as pH and temperature, as well as biotic factors, primarily microbial enzymatic activity in soil and aquatic environments. The degradation proceeds in a stepwise manner, as illustrated in the workflow below.
Figure 1: Simplified degradation pathway of this compound (ODA) in the environment.
Initially, one of the ester linkages in the ODA molecule is hydrolyzed, resulting in the formation of a monoester intermediate (mono-octyl or mono-decyl adipate) and the corresponding alcohol (1-decanol or 1-octanol).[1] Subsequently, the remaining ester bond in the monoester is cleaved, yielding adipic acid and the other alcohol.[1] These degradation products, 1-octanol, 1-decanol, and adipic acid, are then available for further microbial metabolism.
Comparative Ecotoxicity Profile: ODA vs. Its Degradation Products
A comprehensive assessment of the ecotoxicity of ODA and its degradation products is crucial for understanding its overall environmental impact. The following sections detail the available ecotoxicity data for each compound, focusing on key aquatic organisms: algae, invertebrates (Daphnia sp.), and fish.
This compound (ODA) and Structurally Similar Adipate Esters
Based on the available data for these analogous compounds, it is reasonable to infer that ODA possesses a low acute ecotoxicity profile. Its high molecular weight and low water solubility likely limit its bioavailability to aquatic organisms.
Degradation Product: 1-Octanol
1-Octanol, a C8 alcohol, exhibits a moderate level of acute toxicity to aquatic organisms. Its ecotoxicity is well-characterized, with established values from standardized tests.
Degradation Product: 1-Decanol
1-Decanol, a C10 alcohol, generally shows a higher acute toxicity to aquatic organisms compared to 1-octanol. This is consistent with the trend of increasing toxicity with increasing alkyl chain length for alcohols.
Degradation Product: Adipic Acid
Adipic acid, a dicarboxylic acid, demonstrates a low level of acute toxicity to aquatic organisms. It is readily biodegradable and is not expected to persist or bioaccumulate in the environment.
Quantitative Ecotoxicity Data Summary
The following table summarizes the available acute ecotoxicity data for the degradation products of ODA. The data is presented as the median effective concentration (EC50) for algae and Daphnia sp., and the median lethal concentration (LC50) for fish. These values represent the concentration of a substance that causes the specified effect in 50% of the test organisms over a defined period.
| Compound | Test Organism | Endpoint | Duration | Result (mg/L) | Reference |
| 1-Octanol | Pseudokirchneriella subcapitata (Algae) | EC50 (Growth Inhibition) | 72h | 1.4 - 2.5 | ECHA Database |
| Daphnia magna (Invertebrate) | EC50 (Immobilisation) | 48h | 2.7 | ECHA Database | |
| Pimephales promelas (Fathead Minnow) | LC50 | 96h | 13 | ECHA Database | |
| 1-Decanol | Desmodesmus subspicatus (Algae) | ErC50 (Growth Rate) | 72h | 0.88 | ECHA Database |
| Daphnia magna (Invertebrate) | EC50 (Immobilisation) | 48h | 0.78 | ECHA Database | |
| Pimephales promelas (Fathead Minnow) | LC50 | 96h | 2.0 | ECHA Database | |
| Adipic Acid | Scenedesmus subspicatus (Algae) | EC50 (Growth Inhibition) | 72h | > 100 | ECHA Database |
| Daphnia magna (Invertebrate) | EC50 (Immobilisation) | 48h | 46 | ECHA Database | |
| Pimephales promelas (Fathead Minnow) | LC50 | 96h | 97 | ECHA Database |
Note: ECHA refers to the European Chemicals Agency database.
Experimental Protocols for Ecotoxicity Assessment
To ensure the generation of reliable and comparable ecotoxicity data, standardized test guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) should be followed. The following are detailed protocols for the acute toxicity testing of ODA and its degradation products in key aquatic organisms.
Algal Growth Inhibition Test (OECD 201 / EPA OCSPP 850.5400)
This test assesses the effect of a substance on the growth of freshwater green algae.
Objective: To determine the concentration of the test substance that inhibits the growth of a selected algal species by 50% (EC50) over a 72-hour period.[3][4][5]
Test Organism: Pseudokirchneriella subcapitata (or other suitable species).
Principle: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium under standardized conditions of light and temperature. The growth of the algae is monitored over 72 hours by measuring cell density or a surrogate parameter like chlorophyll fluorescence.
Step-by-Step Methodology:
-
Preparation of Test Solutions: A series of at least five concentrations of the test substance, typically in a geometric progression, are prepared in the algal growth medium. A control group without the test substance is also included. For poorly soluble substances like ODA, a solvent carrier may be used, in which case a solvent control is also required.
-
Inoculation: Each test flask is inoculated with a low density of exponentially growing algae.
-
Incubation: The flasks are incubated for 72 hours under continuous, uniform illumination and a constant temperature (e.g., 21-24°C).
-
Measurement of Growth: Algal growth is measured at least daily by cell counts using a microscope and hemocytometer, or by using a spectrophotometer to measure optical density, or a fluorometer to measure in-vivo chlorophyll fluorescence.
-
Data Analysis: The average specific growth rate for each concentration is calculated. The EC50 is determined by plotting the percentage inhibition of the growth rate against the logarithm of the test substance concentration and using a suitable statistical method (e.g., probit analysis or logistic regression).
Figure 2: Workflow for the Algal Growth Inhibition Test (OECD 201).
Daphnia sp. Acute Immobilisation Test (OECD 202 / EPA OCSPP 850.1010)
This test evaluates the acute toxicity of a substance to freshwater invertebrates.
Objective: To determine the concentration of the test substance that immobilizes 50% of the exposed Daphnia magna (EC50) within a 48-hour period.[6][7][8][9][10][11]
Test Organism: Daphnia magna (less than 24 hours old).
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
Step-by-Step Methodology:
-
Preparation of Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable dilution water. A control group is also included.
-
Exposure: A group of daphnids (e.g., 20 daphnids, divided into four replicates of five) is introduced into each test concentration and the control.
-
Incubation: The test vessels are maintained at a constant temperature (e.g., 20 ± 1°C) with a 16-hour light/8-hour dark photoperiod for 48 hours. The daphnids are not fed during the test.
-
Observation: The number of immobilized daphnids in each vessel is counted at 24 and 48 hours.
-
Data Analysis: The EC50 at 48 hours, along with its 95% confidence limits, is calculated using appropriate statistical methods.
Figure 3: Workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).
Fish Acute Toxicity Test (OECD 203 / EPA OCSPP 850.1075)
This test determines the acute lethal toxicity of a substance to fish.
Objective: To determine the concentration of the test substance that is lethal to 50% of the exposed fish (LC50) over a 96-hour period.[12][13][14][15][16][17]
Test Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used.
Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours in a static, semi-static, or flow-through system. Mortalities are recorded at specified intervals.
Step-by-Step Methodology:
-
Acclimation: Fish are acclimated to the test conditions for at least 12 to 16 days prior to the test.
-
Preparation of Test Solutions: A series of at least five concentrations of the test substance are prepared. A control group is also included.
-
Exposure: A group of fish (e.g., 7-10 fish per concentration) is introduced into each test chamber.
-
Incubation: The test is conducted for 96 hours at a constant temperature suitable for the test species. Water quality parameters such as dissolved oxygen, pH, and temperature are monitored regularly. The fish are not fed during the test.
-
Observation: The number of dead fish in each chamber is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods.
Figure 4: Workflow for the Fish Acute Toxicity Test (OECD 203).
Conclusion and Recommendations
The available evidence strongly suggests that this compound has a low intrinsic ecotoxicity. However, upon environmental release, it biodegrades into 1-octanol, 1-decanol, and adipic acid. The degradation products, particularly the C8 and C10 alcohols, exhibit a higher acute aquatic toxicity than the parent ester is predicted to have. While adipic acid is of low toxicological concern, the transient increase in the concentration of 1-octanol and 1-decanol during biodegradation represents the primary ecotoxicological consideration for ODA.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering the entire lifecycle of a chemical, including its environmental degradation products, when assessing its overall environmental impact. While ODA itself may be considered environmentally benign, the potential for the formation of more toxic intermediates should be factored into risk assessments, especially in scenarios involving high-volume discharge into aquatic environments.
To further refine the environmental risk profile of ODA, the following is recommended:
-
Generation of Empirical Ecotoxicity Data for ODA: Conducting standardized acute and chronic ecotoxicity tests on ODA would provide definitive data to replace the current reliance on analogue-based assessments.
-
Biodegradation Rate Studies: Quantifying the rate of ODA hydrolysis and the subsequent degradation of the resulting alcohols under various environmental conditions would allow for more accurate predictions of transient environmental concentrations and associated risks.
By adopting a proactive and data-driven approach to environmental assessment, the pharmaceutical and chemical industries can continue to innovate while upholding their commitment to environmental stewardship.
References
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Vikhareva, I. N., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. [Link]
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U.S. Environmental Protection Agency. (1981). Environmental and Health Aspects of Adipate Esters: a Comprehensive Bibliography of Published Literature 1930-1981. [Link]
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U.S. Environmental Protection Agency. (1996). Ecological Effects Test Guidelines OPPTS 850.1075 Fish Acute Toxicity Test, Freshwater and Marine. [Link]
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Vikhareva, I.N., et al. (2021). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Molecules, 26(16), 4833. [Link]
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U.S. Environmental Protection Agency. (1996). Ecological Effects Test Guidelines Oppts 850.1010 Aquatic Invertebrate Acute Toxicity Test, Freshwater Daphnids. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
